molecular formula C10H11BrO B1284108 1-(4-Bromophenyl)-2-methylpropan-1-one CAS No. 49660-93-7

1-(4-Bromophenyl)-2-methylpropan-1-one

Cat. No.: B1284108
CAS No.: 49660-93-7
M. Wt: 227.1 g/mol
InChI Key: PMFLKZHWZXWOEH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-one
Source PubChem
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InChI

InChI=1S/C10H11BrO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFLKZHWZXWOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567852
Record name 1-(4-Bromophenyl)-2-methylpropan-1-one
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Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49660-93-7
Record name 1-(4-Bromophenyl)-2-methyl-1-propanone
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Record name 1-(4-Bromophenyl)-2-methylpropan-1-one
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Record name 1-(4-Bromophenyl)-2-methylpropan-1-one
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Foundational & Exploratory

1-(4-Bromophenyl)-2-methylpropan-1-one CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-one CAS Number: 49660-93-7

Introduction

This compound, identified by the CAS Number 49660-93-7, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a brominated phenyl ring attached to an isobutyryl group, presents a unique combination of reactivity and stability. The presence of the bromine atom provides a crucial reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This makes the compound a valuable building block for constructing more complex molecular architectures. For professionals in drug discovery, such "handles" are instrumental for the systematic exploration of a molecule's structure-activity relationship (SAR).[3][4] This guide provides an in-depth examination of its properties, synthesis, and potential applications, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is the foundation of its reliable use in research and development. The identity and purity of this compound are unequivocally established through a combination of its physical properties and spectroscopic data.

Physical and Chemical Properties

The compound is typically a colorless to light yellow, clear liquid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design and safety considerations.

PropertyValueSource
CAS Number 49660-93-7[1][2]
Molecular Formula C₁₀H₁₁BrO[1][2]
Molecular Weight 227.1 g/mol [1]
Melting Point 18 °C (lit.)[1]
Boiling Point 87 °C / 3 mmHg (lit.)[1][2]
Density 1.331 ± 0.06 g/cm³ (Predicted)[1][2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]
Spectroscopic Data for Structural Validation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The data presented here is consistent with the assigned structure of this compound.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum shows two characteristic peaks of equal intensity at m/z = 226 and 228. This isotopic pattern is the definitive signature of a molecule containing a single bromine atom ([M]+ and [M+2]+), confirming the presence and stoichiometry of bromine.[1]

  • ¹H Nuclear Magnetic Resonance (NMR): (400 MHz, CDCl₃)

    • δ 7.81 (d, J = 8.6Hz, 2H): These two protons are on the aromatic ring, ortho to the electron-withdrawing carbonyl group, causing them to be deshielded (shifted downfield).

    • δ 7.59 (d, J = 8.6Hz, 2H): These two protons are meta to the carbonyl group and ortho to the bromine atom.

    • δ 3.49 (sept, J = 6.8Hz, 1H): This signal corresponds to the single proton on the carbon adjacent to the carbonyl, split into a septet by the six equivalent protons of the two methyl groups.

    • δ 1.20 (d, J = 6.8Hz, 6H): This signal represents the six protons of the two equivalent methyl groups, split into a doublet by the adjacent single proton.[1]

  • ¹³C Nuclear Magnetic Resonance (NMR): (100MHz, CDCl₃)

    • δ 203.3: Carbonyl carbon (C=O).

    • δ 135.0, 132.0, 129.9, 127.9: Aromatic carbons.

    • δ 35.5: Methine carbon (-CH).

    • δ 19.1: Methyl carbons (-CH₃).[1]

Synthesis Methodologies: A Scientist's Perspective

The choice of a synthetic route is dictated by factors such as starting material availability, scalability, yield, and safety. For this compound, two primary, logical pathways are presented: the industry-standard Friedel-Crafts acylation and the oxidation of a corresponding alcohol precursor.

Method A: Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and is the most direct and logical approach for synthesizing this target molecule from bulk starting materials.[5][6]

Causality and Experimental Choice: This electrophilic aromatic substitution involves reacting bromobenzene with isobutyryl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is essential as it coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[6][7] The acylium ion is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom is an ortho-, para-director; however, due to the steric hindrance of the bulky isobutyryl group, the para-substituted product, this compound, is heavily favored. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further reaction, preventing polyacylation, and the acylium ion does not undergo rearrangement.[6]

G cluster_reagents Reactants & Catalyst cluster_process Reaction Process Bromobenzene Bromobenzene EAS Electrophilic Aromatic Substitution (Attack on Ring) Bromobenzene->EAS IsobutyrylChloride Isobutyryl Chloride Acylium Acylium Ion Formation (Electrophile Generation) IsobutyrylChloride->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium->EAS Deprotonation Deprotonation & Catalyst Regeneration EAS->Deprotonation Product This compound Deprotonation->Product

Caption: Friedel-Crafts Acylation pathway for synthesis.

Step-by-Step Protocol (Illustrative):

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet (vented to a scrubber), add anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent like dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Reagent Addition: Add bromobenzene (1.0 eq) to the flask. Subsequently, add isobutyryl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.

  • Workup: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure liquid product.

Method B: Oxidation of 1-(4-Bromophenyl)-2-methylpropan-1-ol

This method is an excellent alternative, particularly if the corresponding secondary alcohol is readily available or synthesized first (e.g., via Grignard reaction).

Causality and Experimental Choice: This protocol utilizes Pyridinium Chlorochromate (PCC), a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without over-oxidation to carboxylic acids.[1] The reaction is typically performed in an inert solvent like dichloromethane. The inclusion of molecular sieves or ammonium acetate acts as a buffer to prevent the reaction medium from becoming too acidic, which could otherwise lead to side reactions.[1] This demonstrates a self-validating system where the reagents are chosen to ensure a specific and clean transformation.

G Start 1-(4-bromophenyl)-2-methylpropan-1-ol (Starting Alcohol) Reaction Oxidation Reaction (0°C to RT, 14h) Start->Reaction Reagents PCC, NH₄OAc 4Å Molecular Sieves in CH₂Cl₂ Reagents->Reaction Workup Filtration through Celite Solvent Removal Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for alcohol oxidation.

Step-by-Step Protocol (Literature-Derived): [1]

  • Setup: To a suspension of 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 eq, 60 mmol), ammonium acetate (3.0 eq, 178 mmol), and 4Å molecular sieves (30 g) in dichloromethane (500 mL), cool the mixture to 0 °C.

  • Oxidant Addition: Add Pyridinium Chlorochromate (PCC) (1.5 eq, 89 mmol) in batches to control the reaction temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 14 hours.

  • Filtration: Upon completion, filter the mixture through a pad of diatomaceous earth (Celite) and wash the pad thoroughly with dichloromethane. This step is crucial for removing the chromium byproducts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography using dichloromethane as the eluent to afford the final product as a light yellow oil (94% yield).[1]

Strategic Role in Drug Discovery and Development

While not a drug itself, this compound is a "privileged scaffold" — a molecular framework that is amenable to chemical modification to generate diverse libraries of compounds for biological screening.[3]

The Bromine Atom as a Synthetic Linchpin: The true value for a medicinal chemist lies in the C-Br bond. This site is primed for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that are fundamental to modern drug synthesis.[8] By replacing the bromine atom with different aryl, heteroaryl, or alkyl groups, researchers can systematically modify the molecule's properties to enhance potency, selectivity, or pharmacokinetic profiles (ADME). For instance, the core structure could be elaborated to target enzymes like kinases or polymerases, where aromatic interactions are key to binding.[3][9]

G Scaffold This compound (Initial Scaffold) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Scaffold->Coupling + Ar-B(OH)₂ Library Diverse Library of Analogues Coupling->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Logical workflow for drug discovery using the title compound.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on available safety data, this compound should be handled with care.

  • Hazard Identification: The compound is classified as causing skin irritation.[2] GHS Hazard statements include H315 (Causes skin irritation).[2]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-impermeable gloves.

    • Eye Protection: Use safety glasses with side-shields or goggles.

    • Skin and Body Protection: Wear a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid contact with skin, eyes, and clothing.[10][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[10]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is more than just a chemical with a CAS number; it is a potent tool for chemical innovation. Its well-defined physicochemical properties, confirmed by robust spectroscopic data, make it a reliable starting material. The straightforward and high-yielding synthesis routes, particularly the Friedel-Crafts acylation, allow for its efficient production. For researchers in drug development, its true potential is realized through the strategic use of its brominated handle, opening the door to a vast chemical space for the discovery of novel therapeutics. This guide provides the core technical knowledge necessary to handle, synthesize, and strategically deploy this valuable chemical intermediate with scientific integrity and safety.

References

  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. StuDocu. [Link]

  • 2-Bromo-1-(4-methylphenyl)propan-1-one. PubChem, National Center for Biotechnology Information. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. [Link]

  • Show how you would use the Friedel–Crafts acylation, Clemmensen r... Pearson+. [Link]

  • Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form... Filo. [Link]

  • Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling... MDPI. [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives... ResearchGate. [Link]

  • Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed, National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-methylpropan-1-one, also known as 4'-bromoisobutyrophenone, is an aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a brominated phenyl ring attached to an isobutyryl group, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification methods, formulation, and storage. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, supported by experimental data and established scientific principles.

Molecular and Chemical Identity

The fundamental identity of a compound is rooted in its molecular structure and chemical formula. This compound is characterized by the presence of a carbonyl group, a brominated aromatic ring, and an isopropyl substituent.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identity

IdentifierValueSource
Chemical Name This compound[1]
Synonyms 4'-Bromoisobutyrophenone, 4-Bromophenyl isopropyl ketone, 1-Bromo-4-(2-methylpropanoyl)benzene[1]
CAS Number 49660-93-7[2]
Molecular Formula C10H11BrO[2]
Molecular Weight 227.1 g/mol [2]

Physicochemical Properties

The physical properties of this compound dictate its behavior in various laboratory and industrial settings. These properties are summarized in the table below.

Table 2: Physical Properties

PropertyValueSource
Appearance Light yellow oil[2]
Physical State Solid or liquid at/near room temperature[2]
Melting Point 18 °C (lit.)[2]
Boiling Point 87 °C at 3 mmHg (lit.)[2]
Density (Predicted) 1.331 ± 0.06 g/cm³[2]
Refractive Index 1.5550 to 1.5590[2]
Solubility Soluble in dichloromethane. Expected to be soluble in other common organic solvents such as acetone, ethyl acetate, and toluene. Sparingly soluble in water.[2]

Due to its melting point of 18°C, this compound can exist as either a low-melting solid or a liquid, depending on the ambient temperature of the laboratory.[2] This is a critical consideration for handling and storage.

The solubility of ketones is dictated by the polarity of the carbonyl group and the overall size of the molecule. While the carbonyl group can act as a hydrogen bond acceptor with protic solvents, the large, nonpolar aromatic and alkyl portions of this compound suggest its solubility will be highest in organic solvents of moderate to low polarity. It has been used with dichloromethane as an eluent in column chromatography.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of organic compounds. The following data has been reported for this compound.

Table 3: Spectral Data

TechniqueDataSource
Mass Spectrometry (GC-MS) m/z = 226 (100%, [M]+, C10H11BrO), 228 (100%, [M+2]+, C10H11BrO)[2]
¹H NMR (400 MHz, CDCl₃) δ 7.81 (2H, d, J = 8.6Hz), 7.59 (2H, d, J = 8.6Hz ), 3.49 (1H, sept, J = 6.8Hz), 1.20 (6H, d, J = 6.8Hz)[2]
¹³C NMR (100 MHz, CDCl₃) δ 203.3, 135.0, 142.7, 132.0, 129.9, 127.9, 35.5, 19.1[2]

The mass spectrum clearly shows the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units. The ¹H NMR spectrum displays the expected signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the aromatic and aliphatic carbons.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound verification and for establishing purity. The following are detailed protocols for determining the melting and boiling points of this compound.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, characteristic temperature range. For a compound like this compound with a low melting point, careful technique is required.

Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample of this compound is a finely crushed powder. If the sample is liquid at room temperature, it should be cooled to induce solidification before crushing.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Pack the sample into the sealed end of the capillary tube to a height of 2-3 mm by gently tapping the tube.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus with a heating block and a variable temperature control.

    • Insert the capillary tube containing the sample into the apparatus.

  • Measurement:

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 18°C.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

    • A narrow melting range (0.5-1°C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination at Reduced Pressure

Given that this compound has a high boiling point at atmospheric pressure, determination at a reduced pressure is necessary to prevent decomposition.

Protocol: Micro-Boiling Point Determination under Reduced Pressure

  • Apparatus Setup:

    • Place a small amount (0.1-0.2 mL) of the liquid sample into a small test tube.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down.

    • Attach the test tube to a thermometer.

    • Place the assembly in a heating bath (e.g., a Thiele tube or an oil bath).

    • Connect the apparatus to a vacuum source and a manometer to monitor the pressure.

  • Measurement:

    • Evacuate the system to the desired pressure (e.g., 3 mmHg).

    • Begin heating the bath slowly and with constant stirring.

    • Observe the capillary tube. A stream of bubbles will emerge as the dissolved air is expelled.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

    • Record this temperature and the corresponding pressure.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Classification:

  • Hazard Statements: While a specific GHS classification was not found in some databases, related compounds suggest it may cause skin and eye irritation.[1][3]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][3]

    • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][3]

    • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools and prevent the build-up of electrostatic charge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials.[1]

  • Recommended storage is at room temperature, sealed in a dry environment.[2]

Crystallography and Polymorphism

While no specific crystal structure data for this compound was found in the searched literature, the study of polymorphism in substituted acetophenones is an active area of research. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as melting point, solubility, and bioavailability. For example, studies on other substituted acetophenones have revealed the existence of different polymorphs with distinct crystal packing and intermolecular interactions.[4][5][6] The potential for polymorphism in this compound should be considered in drug development, as different polymorphs may have different therapeutic efficacies. Further research, including single-crystal X-ray diffraction, would be necessary to fully characterize the solid-state properties of this compound.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its key physical properties, including its molecular and chemical identity, physicochemical characteristics, and spectral data. Standardized protocols for the experimental determination of its melting and boiling points have been presented to aid researchers in its characterization. Furthermore, essential information regarding its safe handling, storage, and potential for polymorphism has been discussed. A comprehensive understanding of these properties is crucial for the successful application of this compound in research and development endeavors.

References

  • Scholars' Mine. (2025, January 1). A New Paradigm for the Supramolecular Structure of Laterally Offset Diarenes: Polymorphs II of Para-Substituted Acetophenone Azines. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2024, November 19). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. PubChem. Retrieved from [Link]

  • MDPI. (2021, May 22). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 20). Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. Retrieved from [Link]

Sources

Technical Guide to the Physicochemical Characterization of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into Melting Point Determination and its Implications for Material Purity and Synthetic Chemistry

Introduction: Beyond a Simple Value

1-(4-Bromophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone, serves as a crucial intermediate in various organic synthesis pathways. Its molecular architecture, featuring a brominated phenyl ring attached to an isopropyl ketone moiety, makes it a versatile building block for more complex molecules in pharmaceutical and agrochemical research.

The melting point of a crystalline solid is one of its most fundamental and revealing physical properties. For researchers and drug development professionals, it is far more than a mere number; it is a critical indicator of identity, a sensitive gauge of purity, and a key parameter for quality control. An accurately determined melting point provides immediate, albeit preliminary, validation of a synthetic outcome. Conversely, a depressed or broadened melting range often signals the presence of impurities, necessitating further purification.

This guide moves beyond simply stating the known melting point of this compound. As a Senior Application Scientist, my objective is to provide a deeper understanding of the causality behind its determination, the factors that influence its value, and the rigorous experimental protocols required to generate trustworthy and reproducible data.

Core Physicochemical Properties

A summary of the essential physicochemical data for this compound provides the foundational context for its handling and analysis.

PropertyValueSource(s)
CAS Number 49660-93-7[1][2]
Molecular Formula C₁₀H₁₁BrO[1][2]
Molecular Weight 227.10 g/mol [2]
Melting Point 18 °C[1][2]
Boiling Point 87 °C at 3 mmHg[1][2]
Appearance Light yellow oil (at room temperature)[1]

Note: The reported melting point of 18°C indicates that this compound is a low-melting solid, often appearing as an oil or semi-solid at standard ambient temperatures (20-25°C).

Synthesis Context: The Origin of Impurities

To appreciate the nuances of melting point analysis, one must first understand the compound's synthetic origin. A common and efficient route to this compound is the oxidation of its corresponding secondary alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol. This reaction, typically employing an oxidizing agent like Pyridinium Chlorochromate (PCC), is illustrative.[1]

The purity of the final product, and thus its melting point, is directly dependent on the successful execution and workup of this synthesis. Potential impurities include:

  • Unreacted Starting Material: Residual 1-(4-bromophenyl)-2-methylpropan-1-ol.

  • Oxidizing Agent Residues: Chromium salts from the PCC reagent.

  • Solvent: Dichloromethane or other solvents used during the reaction and purification.

These impurities will disrupt the crystal lattice of the solid, leading to a lower and broader melting range—a classic example of melting point depression.

G cluster_synthesis Synthesis Workflow start_material 1-(4-bromophenyl)-2- methylpropan-1-ol (Starting Alcohol) reagents PCC, NH₄OAc DCM, 0°C to RT reaction Oxidation Reaction (14 hours) start_material->reaction Substrate reagents->reaction filtration Filtration through Diatomaceous Earth reaction->filtration Crude Mixture evaporation Removal of Volatiles (Reduced Pressure) filtration->evaporation purification Silica Gel Column Chromatography evaporation->purification Crude Product product 1-(4-Bromophenyl)-2- methylpropan-1-one (Final Product) purification->product Purified Product G cluster_dsc DSC Workflow & Data Interpretation start Calibrate DSC with Indium Standard prep Weigh 2-5 mg Sample into Aluminum Pan start->prep load Load Sample & Reference Pans into DSC Cell prep->load program Execute Thermal Program (e.g., Heat at 10°C/min) load->program thermogram Generate Thermogram (Heat Flow vs. Temp) program->thermogram analysis Analyze Endotherm Peak thermogram->analysis onset Determine Onset (Melting Point) analysis->onset peak_temp Determine Peak Temperature analysis->peak_temp enthalpy Integrate Area (Enthalpy of Fusion) analysis->enthalpy

Caption: Logical workflow for melting point analysis using Differential Scanning Calorimetry (DSC).

Comparative Analysis with Structural Analogs

Analyzing the melting points of structurally related molecules provides valuable insight into how subtle changes in molecular structure affect intermolecular forces and, consequently, the energy required for phase transition.

CompoundStructureMelting Point (°C)Key Structural Difference
This compound 4-Br-Ph-CO-CH(CH₃)₂18 Reference Compound
1-(4-Bromophenyl)propan-1-one4-Br-Ph-CO-CH₂CH₃46Isopropyl group replaced by ethyl group. [3]
2-Bromo-4'-methylpropiophenone2-Br-4-Me-Ph-CO-CH₂CH₃75-77Isomeric: Bromine at position 2, methyl at position 4. [4][5]
1-(4-Hydroxyphenyl)-1-butanone4-OH-Ph-CO-(CH₂)₂CH₃92-96Bromine replaced by hydroxyl; different alkyl chain. [6]

The higher melting point of 1-(4-Bromophenyl)propan-1-one compared to the target compound can be attributed to more efficient crystal packing with the less bulky ethyl group. The significantly higher melting point of 1-(4-Hydroxyphenyl)-1-butanone is readily explained by the presence of the hydroxyl group, which allows for strong intermolecular hydrogen bonding, requiring substantially more energy to break the crystal lattice.

Conclusion

The melting point of this compound is authoritatively cited as 18 °C. [1][2]Due to its low value, it may exist as an oil or semi-solid at ambient laboratory temperatures. This technical guide has established that the accurate and reliable determination of this value is not a trivial exercise. It demands an understanding of the compound's synthetic history, a meticulous experimental approach using calibrated instrumentation like a capillary apparatus or DSC, and an appreciation for the influence of impurities and molecular structure. For the research scientist, the melting point remains a powerful, first-line analytical tool for validating synthetic success and ensuring the quality of materials destined for further development.

References

  • 1-(4-bromophenyl)propan-1-one - Stenutz. [Link]

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1-(4-Bromophenyl)-2-methylpropan-1-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-2-methylpropan-1-one in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's physicochemical properties and how they dictate its behavior in a range of common organic solvents. We will explore the theoretical underpinnings of solubility, present a predictive analysis of its solubility profile, and provide a robust, field-tested experimental protocol for empirical determination. This guide emphasizes the causality behind experimental design, ensuring a blend of theoretical knowledge and practical application.

Introduction: Understanding the Solute

This compound (CAS No: 49660-93-7) is an aromatic ketone with the molecular formula C₁₀H₁₁BrO and a molecular weight of approximately 227.1 g/mol .[1] Its structure features a para-substituted bromophenyl ring linked to an isobutyryl group. This unique combination of a bulky, non-polar aromatic ring, a polar carbonyl functional group, and a branched alkyl chain dictates its interactions with various solvent environments.

Physicochemical properties include:

  • Melting Point: ~18°C (lit.)[1]

  • Boiling Point: ~87°C at 3 mmHg (lit.)[1][2]

  • Appearance: Typically a light yellow oil at room temperature.[1]

The molecule's utility as a synthetic intermediate necessitates a thorough understanding of its solubility to facilitate reaction setup, purification processes (such as recrystallization or column chromatography), and product isolation.[3]

Theoretical Framework: The Science of "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5][6][7] To predict the solubility of this compound, we must first analyze its molecular structure in the context of polarity and potential intermolecular interactions.

Molecular Polarity Analysis:

  • Bromophenyl Group: This large aromatic portion is predominantly non-polar and will primarily engage in London dispersion forces with solvent molecules.

  • Carbonyl Group (C=O): The ketone functional group introduces significant polarity due to the difference in electronegativity between carbon and oxygen, creating a dipole moment. This allows for dipole-dipole interactions with polar solvent molecules.

  • Isopropyl Group: This branched alkyl chain is non-polar and contributes to the overall hydrophobic character of the molecule.

The molecule lacks hydrogen bond donor capabilities but can act as a hydrogen bond acceptor at the carbonyl oxygen. Overall, this compound is a compound of low to moderate polarity . The substantial non-polar surface area from the bromophenyl and isopropyl groups suggests that its solubility will be highest in solvents that are themselves non-polar or moderately polar.[8][9]

Factors Influencing Solubility:

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[8][10] This is because the additional kinetic energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[10]

  • Solvent-Solute Interactions: Favorable interactions, such as the alignment of dipoles between the solute's carbonyl group and a polar solvent, enhance solubility.[5][11] Conversely, forcing the large non-polar regions of the solute into a highly structured, polar solvent like water is entropically unfavorable, leading to poor solubility.[12]

Predicted Solubility Profile

Based on the theoretical principles outlined above, we can predict the solubility of this compound across a spectrum of common laboratory solvents. This information is summarized in the table below. It is crucial to recognize this as a predictive guide; empirical testing is required for precise quantitative data.

SolventClassPolarityPredicted SolubilityRationale
Hexane Non-polar AliphaticVery LowSoluble The solute's large non-polar regions interact favorably with the non-polar solvent via London dispersion forces.
Toluene Non-polar AromaticLowVery Soluble The aromatic nature of both solute and solvent allows for favorable π-stacking interactions in addition to dispersion forces.
Dichloromethane (DCM) Moderately PolarLow-MediumVery Soluble An excellent solvent for compounds of moderate polarity. It effectively solvates both the polar and non-polar parts of the molecule. Used as an eluent for purification, indicating high solubility.[1]
Diethyl Ether Moderately PolarLow-MediumVery Soluble Balances polarity with non-polar character, making it effective for dissolving molecules like the target compound.
Ethyl Acetate Moderately PolarMediumSoluble The ester group provides sufficient polarity to interact with the ketone, while the ethyl group interacts with the non-polar regions.
Acetone Polar AproticMedium-HighVery Soluble As a ketone, acetone shares a similar functional group, promoting strong dipole-dipole interactions.
Acetonitrile Polar AproticHighSoluble A polar solvent capable of dissolving a wide range of compounds, though its high polarity may be slightly less optimal than acetone or DCM.
Ethanol / Methanol Polar ProticHighModerately Soluble The polar hydroxyl group can act as a hydrogen bond donor to the solute's carbonyl oxygen, but the extensive hydrogen-bonding network of the solvent is disrupted by the solute's large non-polar structure.[11]
Water Polar ProticVery HighInsoluble The large, hydrophobic bromophenyl and isopropyl groups cannot be effectively solvated by water's strong hydrogen-bonding network, making dissolution highly unfavorable.[4][9]

Experimental Protocol: Quantitative Solubility Determination

To move beyond prediction to empirical data, a reliable experimental protocol is essential. The following describes the equilibrium solubility method, a robust technique for determining the solubility of a compound at a specific temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at room temperature (approx. 25°C).

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric pipettes or micropipettes

  • Vortex mixer or orbital shaker

  • Syringe filters (0.45 µm, solvent-compatible)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Methodology:

  • Preparation: Accurately weigh approximately 20-30 mg of this compound into a pre-weighed glass vial. Record the exact mass of the solute and the initial mass of the vial.

  • Solvent Addition: Using a pipette, add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial. The goal is to create a saturated solution with visible excess solid.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker or vortex periodically for an extended period (a minimum of 24 hours is recommended to ensure equilibrium is reached).[13] This step is critical as it allows the dissolution process to reach a steady state. Maintain a constant temperature throughout.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let any undissolved solid settle. The supernatant should be a clear, saturated solution.

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 200 µL) using a micropipette. To ensure no solid particulates are transferred, it is best practice to use a syringe filter.

  • Solvent Evaporation: Transfer the collected supernatant to a new, pre-weighed vial. Carefully evaporate the solvent completely using a gentle stream of nitrogen or a rotary evaporator. The goal is to leave only the dissolved solute as a residue.

  • Quantification: Weigh the vial containing the dry residue. The difference between this final mass and the empty vial's mass is the amount of solute that was dissolved in the collected volume of the supernatant.

  • Calculation: Calculate the solubility using the following formula:

    • Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant collected (mL)

Self-Validation and Trustworthiness:

  • Visual Confirmation: Before sample collection, ensure there is still undissolved solid at the bottom of the vial. This confirms the solution is saturated.

  • Reproducibility: Perform the experiment in triplicate to ensure the results are consistent and to calculate a standard deviation.

  • Purity: The accuracy of this method relies on the purity of the starting material. Ensure the this compound is of high purity.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A 1. Weigh Solute (into pre-weighed vial) B 2. Add Solvent (create slurry) A->B Precise volume C 3. Equilibrate (24h shaking at const. temp) B->C D 4. Settle (allow solid to sediment) C->D E 5. Collect Supernatant (use syringe filter) D->E Known volume F 6. Evaporate Solvent (isolate dissolved solute) E->F G 7. Weigh Residue F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

When working with this compound, appropriate safety measures must be observed. While comprehensive toxicological data is limited, information from available safety data sheets (SDS) indicates the following precautions are necessary.[14]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield to avoid contact with skin and eyes.[14]

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.[14]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1][14]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[14]

Conclusion

This compound is a compound of low-to-moderate polarity, a characteristic derived from its composite structure of a large non-polar bromophenyl ring and a polar ketone functional group. Consequently, it exhibits high solubility in non-polar and moderately polar organic solvents such as toluene, dichloromethane, and acetone. Its solubility is predicted to be moderate in polar protic solvents like alcohols and poor to negligible in highly polar solvents such as water. For applications requiring precise solubility data, the detailed equilibrium solubility protocol provided in this guide offers a reliable and reproducible method. Adherence to proper safety and handling procedures is paramount when working with this and any chemical reagent.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • PrepScholar. (n.d.). Factors affecting solubility. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition. Retrieved from [Link]

  • The Fountain Magazine. (n.d.). Like Dissolves Like. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 29). Why does like dissolve like? Retrieved from [Link]

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Compound Overview: The Role of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight of 1-(4-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 49660-93-7) is a halogenated aromatic ketone. Its structure, which incorporates a bromophenyl group, makes it a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. The precise molecular weight is a cornerstone of its chemical identity, indispensable for:

  • Reaction Stoichiometry: Accurate molar calculations are fundamental to achieving high-yield, high-purity synthetic outcomes.

  • Structural Elucidation: Confirming the molecular weight is a primary step in verifying the structure of synthesized materials.

  • Analytical Method Development: It serves as a reference point for chromatographic and spectroscopic techniques.

  • Physicochemical Characterization: Properties such as boiling point, melting point, and density are intrinsically linked to molecular mass.

Theoretical Molecular Weight: Calculation from First Principles

The molecular weight of a compound is derived from its elemental composition. The established chemical formula for this compound is C₁₀H₁₁BrO.[1][2][3]

Average Molecular Weight (MW)

This calculation uses the weighted average of the natural abundances of all isotopes for each element.

  • Carbon (C): 10 atoms × 12.011 g/mol

  • Hydrogen (H): 11 atoms × 1.008 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol

Summing these values yields an average molecular weight of approximately 227.10 g/mol .[1][2]

Monoisotopic Mass

This is the mass of the molecule calculated using the mass of the most abundant isotope of each element. It is the value of primary importance in high-resolution mass spectrometry.

  • ¹²C: 10 × 12.00000

  • ¹H: 11 × 1.00783

  • ⁷⁹Br: 1 × 78.91833

  • ¹⁶O: 1 × 15.99491

The sum results in a monoisotopic mass of 226.000 g/mol .[2] A slightly more precise exact mass is given as 225.99933 Da.[2]

Empirical Verification: Mass Spectrometry Protocol

Theoretical values require empirical validation. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for determining the molecular weight of volatile and semi-volatile organic compounds like this compound.

The Principle of Self-Validation in Brominated Compounds

The core strength of using mass spectrometry for this compound lies in bromine's natural isotopic distribution. Bromine exists as two primary isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), with a mass difference of approximately 2 Daltons. Consequently, any molecule containing a single bromine atom will exhibit a unique "doublet" in its mass spectrum: a molecular ion peak (M⁺) and an "M+2" peak of nearly identical intensity. This isotopic signature is a self-validating system; its presence provides unambiguous confirmation of both the molecular weight and the presence of one bromine atom.

Experimental Workflow: GC-MS Analysis

The following workflow outlines the process for acquiring the mass spectrum of this compound.

Caption: Standard GC-MS workflow for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity volatile solvent such as dichloromethane.

  • Instrument Setup:

    • GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set the injection port temperature to 250°C. Program the oven temperature with a ramp (e.g., 50°C hold for 1 min, then ramp at 15°C/min to 300°C) to ensure proper elution.

    • MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass scan range from 50 to 300 m/z.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis: The compound will elute from the GC column at a specific retention time and enter the mass spectrometer. The resulting mass spectrum is then analyzed. For this compound, the expected result is a pair of peaks of nearly equal abundance at m/z 226 (representing the molecule with ⁷⁹Br) and m/z 228 (representing the molecule with ⁸¹Br).[1] The observation of this doublet confirms the molecular weight and elemental composition.

Summary of Physicochemical Data

The molecular weight is a central parameter that correlates with other physical properties of the compound.

PropertyValueSource
CAS Number 49660-93-7[1][2]
Chemical Formula C₁₀H₁₁BrO[1][2][3]
Average Molecular Weight 227.10 g/mol [1][2]
Monoisotopic Mass 225.99933 Da[2]
Melting Point 18 °C[1][2]
Boiling Point 87 °C at 3 mmHg[1][2]

Conclusion

The molecular weight of this compound is definitively established as 227.10 g/mol . This value, derived from its chemical formula C₁₀H₁₁BrO, is empirically confirmed through mass spectrometry. The characteristic isotopic pattern of bromine provides a robust, self-validating analytical signature, making its identification and confirmation highly reliable. For any scientist engaged in the synthesis or use of this compound, a thorough understanding of its molecular weight and the methods used for its verification is essential for ensuring experimental accuracy, purity, and success in subsequent applications.

References

  • PubChem. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. National Center for Biotechnology Information. [Link]

  • AbacipharmTech. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one.[Link]

  • PubChem. 1-(4-Bromophenyl)-1-(methylamino)propan-2-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Bromophenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Bromophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

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A Technical Guide to the Synthesis and Structural Elucidation of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth examination of 1-(4-Bromophenyl)-2-methylpropan-1-one (also known as 4'-Bromo-isobutyrophenone), a key chemical intermediate in synthetic organic chemistry. The strategic placement of a bromine atom on the phenyl ring and the presence of a ketone functionality make this molecule a highly versatile building block for the synthesis of more complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document details robust synthetic protocols, explains the mechanistic rationale behind these methods, and presents a comprehensive analysis of the spectroscopic data required for its unambiguous structural confirmation. The intended audience includes researchers, process chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction

Aryl ketones are a foundational class of compounds in organic synthesis, serving as precursors to a vast array of functional groups and molecular scaffolds. Within this class, halo-substituted derivatives such as this compound are of particular importance. The bromine atom acts as a versatile synthetic "handle," enabling a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The ketone moiety itself is amenable to numerous transformations, including reduction, oxidation, and alpha-functionalization.

The utility of related bromophenyl ketone scaffolds is well-documented in medicinal chemistry, where they serve as intermediates in the synthesis of biologically active molecules. For instance, the structurally similar compound 2-(4-bromophenyl)-2-methylpropanoic acid is a known key intermediate in the manufacture of Fexofenadine, a widely used antihistamine[1]. This guide provides the necessary technical information to synthesize, purify, and rigorously characterize this compound, empowering researchers to confidently utilize it in their synthetic campaigns.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for handling, reaction setup, and purification.

Identifier Value Reference
IUPAC Name This compound
CAS Number 49660-93-7[2][3]
Molecular Formula C₁₀H₁₁BrO[2][3]
Molecular Weight 227.10 g/mol [2][3]
Appearance Light yellow oil[2]
Melting Point 18 °C[2][3]
Boiling Point 87 °C @ 3 mmHg[2][3]

graph "this compound" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=12];
// Phenyl Ring
C1 [label="C", pos="0,1.5!"];
C2 [label="C", pos="-1.3,0.75!"];
C3 [label="C", pos="-1.3,-0.75!"];
C4 [label="C", pos="0,-1.5!"];
C5 [label="C", pos="1.3,-0.75!"];
C6 [label="C", pos="1.3,0.75!"];

// Substituents
Br [label="Br", pos="-2.6,1.5!"];
C7 [label="C", pos="2.6,1.5!"];
O8 [label="O", pos="3.5,2.2!"];
C9 [label="C", pos="3.2,0!"];
C10 [label="C", pos="4.5, -0.5!"];
C11 [label="C", pos="2.5, -1.3!"];
H9 [label="H", pos="3.5, -0.2!"];


// Bonds
C1 -- C2 [label=""];
C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];
C2 -- Br [label=""];
C6 -- C7 [label=""];
C7 -- O8 [label="="];
C7 -- C9 [label=""];
C9 -- C10 [label=""];
C9 -- C11 [label=""];
C9 -- H9 [label=""];

// Aromatic circle (approx)
node [shape=point, width=0.01, height=0.01];
p1 [pos="0,0!"];

}

Caption: Chemical structure of this compound.

Synthesis Strategies

The construction of this compound is most efficiently achieved via the Friedel-Crafts acylation, a cornerstone reaction in electrophilic aromatic substitution. An alternative, though often less direct, method involves the oxidation of the corresponding secondary alcohol.

Primary Method: Friedel-Crafts Acylation

Causality: This method is preferred for its high efficiency and atom economy in forming the crucial aryl-carbonyl C-C bond. The reaction proceeds by generating a potent electrophile, an acylium ion, which readily attacks the electron-rich bromobenzene ring[4].

Mechanism:

  • Generation of the Acylium Ion: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, which cleaves to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is a powerful electrophile that is attacked by the π-electrons of the bromobenzene ring. The bromine atom is an ortho-, para-director; however, due to the significant steric bulk of the isobutyryl group, the acylation occurs almost exclusively at the less hindered para position.

  • Rearomatization: The resulting carbocation intermediate, known as a sigma complex or arenium ion, loses a proton (H⁺) to regenerate the aromatic ring, yielding the final product. The AlCl₄⁻ formed in the first step facilitates this deprotonation.

Friedel_Crafts_Workflow reagents Bromobenzene + Isobutyryl Chloride activation Acylium Ion Generation [ (CH₃)₂CHCO ]⁺ reagents->activation 1 catalyst AlCl₃ (Lewis Acid) catalyst->activation attack Electrophilic Attack (Sigma Complex Formation) activation->attack 2 workup Aqueous Work-up attack->workup Deprotonation 3 product This compound workup->product

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Alternative Method: Oxidation of a Secondary Alcohol

This compound can also be prepared by the oxidation of its corresponding alcohol precursor, 1-(4-bromophenyl)-2-methylpropan-1-ol. This is a useful strategy if the alcohol is more readily available or is generated as part of a multi-step synthesis. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC) in a solvent like dichloromethane[2]. PCC is a relatively mild oxidant that reliably converts secondary alcohols to ketones without significant over-oxidation.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate monitoring (e.g., by Thin Layer Chromatography), should lead to the successful synthesis and isolation of the target compound.

Protocol: Synthesis via Friedel-Crafts Acylation
  • Materials: Bromobenzene, isobutyryl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) and dry DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add bromobenzene (1.0 eq) to the flask.

    • Add isobutyryl chloride (1.05 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a light yellow oil.

Protocol: Synthesis via Oxidation

This protocol is adapted from the procedure described by ChemicalBook.[2]

  • Materials: 1-(4-bromophenyl)-2-methylpropan-1-ol, Pyridinium chlorochromate (PCC), 4Å molecular sieves, dichloromethane (DCM), Celite or diatomaceous earth, silica gel.

  • Procedure:

    • To a suspension of 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 eq), 4Å molecular sieves, and ammonium acetate (3.0 eq) in DCM at 0 °C, add PCC (1.5 eq) in portions.

    • Allow the reaction mixture to gradually warm to room temperature and stir for 14 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing the pad thoroughly with DCM.

    • Collect the filtrate and remove the solvent under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using DCM as the eluent to afford the product.

Structural Elucidation and Spectroscopic Analysis

Unambiguous confirmation of the chemical structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is invaluable for determining the molecular weight and confirming the presence of the bromine atom.

Technique m/z Value Interpretation
GC-MS226, 228Molecular ion peaks ([M]⁺, [M+2]⁺)

Analysis: The most critical diagnostic feature is the pair of peaks at m/z 226 and 228, which have a relative intensity ratio of approximately 1:1[2]. This iconic isotopic pattern is definitive evidence for the presence of a single bromine atom in the molecule, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data were acquired in CDCl₃.[2]

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.81 Doublet (d) 8.6 2H Aromatic protons ortho to C=O
7.59 Doublet (d) 8.6 2H Aromatic protons meta to C=O
3.49 Septet (sept) 6.8 1H -CH(CH₃)₂

| 1.20 | Doublet (d) | 6.8 | 6H | -CH(CH ₃)₂ |

Analysis: The ¹H NMR spectrum is highly informative. The two doublets at 7.81 and 7.59 ppm are characteristic of a para-substituted benzene ring. The septet at 3.49 ppm is the signal for the single proton on the isopropyl group, split by the six adjacent methyl protons. Correspondingly, the six equivalent methyl protons appear as a single doublet at 1.20 ppm, split by the single methine proton.

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
203.3 C=O (Ketone)
135.0, 132.0, 129.9, 127.9 Aromatic Carbons
35.5 C H(CH₃)₂

| 19.1 | -CH(C H₃)₂ |

Analysis: The ¹³C NMR spectrum corroborates the structure. The signal at 203.3 ppm is characteristic of a ketone carbonyl carbon. The signals in the 127-135 ppm range correspond to the aromatic carbons, and the two upfield signals at 35.5 and 19.1 ppm are assigned to the methine and methyl carbons of the isopropyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Frequency Range (cm⁻¹) Vibration Significance
~3100-3000C-H Aromatic StretchConfirms aromatic ring
~2970-2870C-H Aliphatic StretchConfirms isopropyl group
~1685C=O Ketone StretchConfirms ketone functionality[5]
~1585C=C Aromatic StretchConfirms aromatic ring
~1070C-Br StretchSuggests presence of bromo-substituent

Analysis: The most prominent feature in the IR spectrum would be a strong, sharp absorption band around 1685 cm⁻¹, which is highly characteristic of an aryl ketone's carbonyl stretch. The exact position is influenced by conjugation with the aromatic ring. This, combined with absorptions for aromatic and aliphatic C-H bonds, confirms the core structure.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. Its synthetic value stems from the reactivity of its two key functional regions.

Synthetic_Utility cluster_ketone Ketone Modifications cluster_aryl Aryl Bromide Modifications start This compound reduction Reduction (e.g., NaBH₄) start->reduction reductive_amination Reductive Amination (e.g., NH₃, NaBH₃CN) start->reductive_amination alpha_halogenation α-Halogenation (e.g., NBS) start->alpha_halogenation suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald heck Heck Coupling (Alkene) start->heck alcohol Secondary Alcohol reduction->alcohol amine Amine Derivative reductive_amination->amine alpha_halo α-Halo Ketone alpha_halogenation->alpha_halo biaryl Biaryl Ketone suzuki->biaryl arylamine Arylamine Ketone buchwald->arylamine alkenyl Alkenylaryl Ketone heck->alkenyl

Caption: Potential synthetic transformations of the title compound.

  • Ketone Modifications: The carbonyl group can be reduced to a secondary alcohol, undergo reductive amination to form amines, or serve as a site for alpha-halogenation to introduce further functionality.

  • Aryl Bromide Modifications: The C-Br bond is the ideal site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new aryl, alkyl, vinyl, or amine groups, making it an invaluable tool for building molecular diversity in drug discovery programs[6].

Conclusion

This compound is a valuable synthetic intermediate whose structure is definitively confirmed through a combination of mass spectrometry, NMR, and IR spectroscopy. The characteristic bromine isotope pattern in the mass spectrum, coupled with the specific splitting patterns and chemical shifts in the ¹H and ¹³C NMR spectra, provides an unambiguous structural signature. Its synthesis is reliably achieved through Friedel-Crafts acylation, a robust and scalable method. The dual reactivity of the ketone and the aryl bromide moieties provides chemists with a powerful and flexible platform for the construction of complex target molecules, underscoring its importance in modern organic synthesis and drug development.

References

  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

  • 1009-11-6[1-(4-Hydroxyphenyl)butan-1-one] - Acmec Biochemical. (n.d.). Retrieved December 12, 2025, from [Link]

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate. (2019). Retrieved December 12, 2025, from [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Retrieved December 12, 2025, from [Link]

  • 1-(4-Bromophenyl)propan-2-one | C9H9BrO | CID 736332 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

  • Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. (n.d.). Retrieved December 12, 2025, from [Link]

  • Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

  • Exploring 4'-Bromobutyrophenone: Synthesis, Uses in Pharma, and Sourcing. (n.d.). Retrieved December 12, 2025, from [Link]

  • Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+. (n.d.). Retrieved December 12, 2025, from [Link]

  • Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

  • Ethanone, 2-bromo-1-(4-methylphenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

  • 1-Propanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

  • Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form .. - Filo. (2024). Retrieved December 12, 2025, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023). Retrieved December 12, 2025, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved December 12, 2025, from [Link]

  • We begin with Benzene and isobutyryl chloride. Show how the Friedel-Crafts acylation reaction would proceed for these two reagents. Draw the final product. - Chegg. (2024). Retrieved December 12, 2025, from [Link]

  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (2012).
  • Ethanone, 1-(4-bromophenyl)- | SIELC Technologies. (2018). Retrieved December 12, 2025, from [Link]

  • Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (n.d.). Retrieved December 12, 2025, from [Link]

  • (E)-1-(4-Bromophenyl)but-2-en-1-one - NIH. (n.d.). Retrieved December 12, 2025, from [Link]

  • 4-Bromo-1-phenyl-1-butanone | C10H11BrO | CID 90356 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

  • Isobutyrophenone | C10H12O | CID 69144 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

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1-(4-Bromophenyl)-2-methylpropan-1-one IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-one: Synthesis, Characterization, and Application

Abstract

This compound is a substituted aromatic ketone that serves as a crucial building block in organic synthesis. Its structure, featuring a brominated phenyl ring and an isopropyl ketone moiety, offers two distinct points for chemical modification, making it a versatile intermediate in the development of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, primary synthesis methodologies, and detailed analytical characterization. Furthermore, it explores the compound's strategic applications, particularly in the fields of medicinal chemistry and materials science, where the bromophenyl group acts as a key functional handle for advanced cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Compound Identification and Properties

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is This compound . It is also commonly known by several other names in commercial and research contexts:

  • 4'-Bromoisobutyrophenone

  • 4-Bromophenyl isopropyl ketone[1]

  • 1-Bromo-4-(2-methylpropanoyl)benzene[1]

Chemical Structure

The molecule consists of an isobutyryl group attached to a benzene ring that is substituted with a bromine atom at the para-position (position 4).

Molecular Formula: C₁₀H₁₁BrO[2] Molecular Weight: 227.1 g/mol [2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in reactions.

PropertyValueSource(s)
CAS Number 49660-93-7[2]
Appearance Colorless to light yellow oil/liquid[2]
Melting Point 18 °C[2][3]
Boiling Point 87 °C at 3 mmHg[2][3]
Density 1.331 g/cm³ (Predicted)[2][3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2]

Synthesis Methodologies

The synthesis of aryl ketones such as this compound is most reliably achieved through electrophilic aromatic substitution. The Friedel-Crafts acylation stands out as the premier method for this transformation.

Primary Synthesis Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[4][5] The reaction involves the acylation of an aromatic compound, in this case, bromobenzene, using an acyl halide (isobutyryl chloride) or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

Causality and Mechanistic Insight: The key to this reaction is the in-situ generation of a highly electrophilic acylium ion. The Lewis acid (AlCl₃) coordinates to the chlorine atom of the isobutyryl chloride, weakening the C-Cl bond and facilitating its cleavage.[6] This forms a resonance-stabilized acylium ion ( (CH₃)₂CH-C≡O⁺ ), which is the active electrophile. The π-electron system of the bromobenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] Aromaticity is restored in the final step when a proton is abstracted from the ring, yielding the final ketone product.

A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements.[4] The acylium ion is stable and does not rearrange. Furthermore, the product, an aryl ketone, contains a deactivating carbonyl group, which makes the aromatic ring less susceptible to further acylation, thus preventing poly-acylation products and ensuring mono-substitution.[4][7]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles. Researchers should always conduct a thorough risk assessment before proceeding.

Reagents:

  • Bromobenzene

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), cooled (e.g., 1M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or nitrogen inlet).

  • Initial Mixture: Charge the flask with anhydrous DCM and anhydrous aluminum chloride under an inert atmosphere (e.g., nitrogen). Cool the stirred suspension to 0 °C in an ice bath.

  • Reactant Addition: Add isobutyryl chloride dropwise to the suspension. Following this, add bromobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over crushed ice and cold 1M HCl. This hydrolyzes the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography to yield this compound as a clear oil.[2]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_catalyst Catalyst Bromobenzene Bromobenzene Arenium Nucleophilic Attack & Formation of Arenium Ion (Sigma Complex) Bromobenzene->Arenium IsobutyrylChloride Isobutyryl Chloride Acylium Generation of Acylium Ion Electrophile IsobutyrylChloride->Acylium AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Acylium->Arenium Deprotonation Deprotonation & Restoration of Aromaticity Arenium->Deprotonation Product 1-(4-Bromophenyl)- 2-methylpropan-1-one Deprotonation->Product

Caption: Friedel-Crafts acylation workflow for synthesizing the title compound.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound. This typically involves NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Analytical Workflow Diagram

G cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS_Data Confirms Molecular Weight & Presence of Bromine (M+, M+2 peaks) MS->MS_Data NMR_Data Determines Connectivity & Chemical Environment of H and C atoms NMR->NMR_Data IR_Data Identifies Key Functional Groups (C=O, Aromatic Ring) IR->IR_Data Confirmed Structure Confirmed MS_Data->Confirmed NMR_Data->Confirmed IR_Data->Confirmed

Caption: Logical workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[2]

    • δ 7.81 (d, 2H): A doublet corresponding to the two aromatic protons ortho to the electron-withdrawing carbonyl group.

    • δ 7.59 (d, 2H): A doublet for the two aromatic protons meta to the carbonyl group (and ortho to the bromine).

    • δ 3.49 (sept, 1H): A septet for the single methine proton of the isopropyl group, split by the six adjacent methyl protons.

    • δ 1.20 (d, 6H): A doublet for the six equivalent protons of the two methyl groups, split by the single methine proton.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework.[2]

    • δ 203.3: The ketone carbonyl carbon.

    • δ 135.0, 132.0, 129.9, 127.9: Aromatic carbons.

    • δ 35.5: The methine carbon of the isopropyl group.

    • δ 19.1: The two equivalent methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, GC-MS analysis is highly informative.

  • Molecular Ion Peak: The mass spectrum shows two prominent peaks for the molecular ion at m/z = 226 and m/z = 228 .[2]

  • Trustworthiness through Isotopes: This characteristic pattern is definitive proof of the presence of a single bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. The peak at 226 corresponds to the molecule containing ⁷⁹Br ([M]⁺), while the peak at 228 corresponds to the molecule with ⁸¹Br ([M+2]⁺).[2] This self-validating feature is a powerful confirmation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Strong C=O Stretch: A strong, sharp absorption band is expected around 1680-1690 cm⁻¹ , which is characteristic of an aryl ketone carbonyl group.

  • Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1450-1600 cm⁻¹ (aromatic C=C ring stretches) confirm the presence of the benzene ring.

  • Aliphatic C-H Stretches: Absorption bands just below 3000 cm⁻¹ are indicative of the C-H bonds in the isopropyl group.

Applications in Research and Drug Development

The true value of this compound lies not as an end-product, but as a versatile synthetic intermediate.[8] Its utility stems from the presence of two key functional handles: the C-Br bond on the aromatic ring and the carbonyl group.

The Bromine Atom as a Gateway for Cross-Coupling

The bromine atom is a powerful tool for molecular elaboration, serving as an ideal leaving group in a variety of palladium-catalyzed cross-coupling reactions. This allows for the modular construction of complex molecular architectures, a strategy central to modern drug discovery.[9]

  • Suzuki-Miyaura Coupling: Reaction with various arylboronic acids introduces new aryl or heteroaryl rings, creating bi-aryl structures which are common motifs in pharmaceuticals.[10]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, enabling the synthesis of diverse N-aryl compounds.

  • Sonogashira Coupling: Creates C-C bonds with terminal alkynes, a key reaction for building rigid molecular scaffolds.

The use of bromophenyl-containing scaffolds is a validated strategy in medicinal chemistry. For instance, the core structure of Macitentan, a dual endothelin receptor antagonist, is built upon a 5-(4-bromophenyl)pyrimidine moiety, demonstrating the importance of this functional group in constructing bioactive molecules.[11][12]

Synthetic Diversification Diagram

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes Core 1-(4-Bromophenyl)- 2-methylpropan-1-one Coupling Suzuki Coupling (+ R-B(OH)₂) Core->Coupling Reduction Carbonyl Reduction (e.g., NaBH₄) Core->Reduction Amination Reductive Amination (+ R₂NH, [H]) Core->Amination Biaryl Bi-aryl Ketones Coupling->Biaryl Alcohol Secondary Alcohols Reduction->Alcohol Amine Substituted Amines Amination->Amine

Caption: Potential synthetic pathways using the title compound as a core scaffold.

Transformations of the Carbonyl Group

The isopropyl ketone group provides a second site for modification:

  • Reduction: The carbonyl can be selectively reduced to a secondary alcohol (1-(4-bromophenyl)-2-methylpropan-1-ol) using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further reactions.

  • Reductive Amination: The ketone can be converted into a wide range of secondary or tertiary amines through reaction with an amine followed by reduction. This is a powerful method for introducing nitrogen-containing functional groups, which are prevalent in biologically active compounds.

Safety and Handling

According to safety data sheets, this compound requires careful handling.

  • Precautions: It should be handled in a well-ventilated area.[1] Users should wear suitable personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, to avoid contact with skin and eyes.[1]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

References

  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one - PubChem. (URL: [Link])

  • The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities - ResearchGate. (URL: [Link])

  • Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

  • 1-(4-Bromophenyl)-2-(tert-butylamino)propan-1-one - PubChem. (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

  • Friedel-Crafts acylation of aromatic groups to give ketones - Master Organic Chemistry. (URL: [Link])

  • Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (URL: [Link])

  • Ethanone, 1-(4-bromophenyl)- - NIST WebBook. (URL: [Link])

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. (URL: [Link])

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ACS Publications. (URL: [Link])

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed. (URL: [Link])

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1-(4-Bromophenyl)-2-methylpropan-1-one spectroscopic data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Bromophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 4-bromoisobutyrophenone). As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causal relationships behind the spectral features, provides field-proven experimental protocols, and integrates these data points to build a self-validating structural elucidation workflow.

Introduction and Molecular Structure Overview

This compound (CAS No: 49660-93-7, Molecular Formula: C₁₀H₁₁BrO) is an aromatic ketone. Its structure comprises a para-substituted bromophenyl ring attached to an isobutyryl group. The key structural features to be validated by spectroscopic methods are:

  • The p-substituted aromatic ring : Expect characteristic signals for aromatic protons and carbons.

  • The carbonyl group (C=O) : A key feature in IR and ¹³C NMR.

  • The isopropyl group (-CH(CH₃)₂) : Will show unique splitting patterns in ¹H NMR.

  • The bromine atom : Its isotopic signature is a powerful diagnostic tool in mass spectrometry.

Spectroscopic analysis provides the definitive fingerprint of this molecular structure, essential for ensuring purity, confirming reaction outcomes, and meeting regulatory standards in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. All NMR data presented here was acquired in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.[1]

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The symmetry of the para-substituted ring and the free rotation of the isopropyl group simplify the spectrum into four distinct signals.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.81Doublet (d)2H8.6Aromatic H (ortho to C=O)
7.59Doublet (d)2H8.6Aromatic H (ortho to Br)
3.49Septet (sept)1H6.8Methine H (-CH (CH₃)₂)
1.20Doublet (d)6H6.8Methyl H (-CH(CH₃ )₂)
Source: ChemicalBook[1]

Expert Interpretation & Causality:

  • Aromatic Region (7.5-7.9 ppm): The presence of two doublets instead of a complex multiplet is definitive proof of para-substitution. The protons ortho to the electron-withdrawing carbonyl group (7.81 ppm) are deshielded and appear further downfield compared to the protons ortho to the bromine atom (7.59 ppm). They couple only with their immediate neighbors, resulting in a clean doublet pattern for each.

  • Aliphatic Region (1.0-3.5 ppm): The methine proton (3.49 ppm) is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal is split into a septet (6+1=7). Conversely, the six methyl protons (1.20 ppm) are equivalent and are adjacent to the single methine proton, so their signal is split into a doublet (1+1=2). The shared coupling constant (J = 6.8 Hz) confirms this connectivity.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
203.3Carbonyl C (C =O)
135.0Aromatic C (quaternary, attached to C=O)
132.0Aromatic CH (ortho to Br)
129.9Aromatic CH (ortho to C=O)
127.9Aromatic C (quaternary, attached to Br)
35.5Methine C (-C H(CH₃)₂)
19.1Methyl C (-CH(C H₃)₂)
Source: ChemicalBook. Note: One aromatic carbon signal at 142.7 ppm listed in the source is likely a typo or misassignment, as only six aromatic carbons are present and their expected shifts are accounted for in this table.[1]

Expert Interpretation & Causality:

  • Carbonyl Carbon (203.3 ppm): The carbon of the ketone group is highly deshielded due to the electronegativity of the oxygen atom, causing it to appear at a very high chemical shift, which is characteristic of ketones.

  • Aromatic Carbons (127-136 ppm): Four signals are observed for the six aromatic carbons. The two quaternary carbons (attached to C=O and Br) have distinct chemical shifts from the four CH carbons. The symmetry of the ring makes the two CH carbons ortho to the bromine equivalent, and the two CH carbons ortho to the carbonyl group equivalent.

  • Aliphatic Carbons (19-36 ppm): The methine carbon (35.5 ppm) is more deshielded than the methyl carbons (19.1 ppm) due to its proximity to the carbonyl group. The two methyl groups are chemically equivalent, giving rise to a single signal.

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set spectral width to cover a range of -2 to 12 ppm.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans to ensure an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set spectral width to cover a range of 0 to 220 ppm.

    • Apply a 30-45° pulse with a relaxation delay of 2 seconds.

    • Accumulate 1024 or more scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

  • Data Processing: Process the raw data (FID) using Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak of CDCl₃ to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080-3050C-H StretchAromatic C-H
~2975-2930C-H StretchAliphatic C-H (sp³)
~1685C=O StretchAryl Ketone
~1600, ~1485C=C StretchAromatic Ring
~1070C-Br StretchAryl Bromide

Expert Interpretation & Causality:

  • C=O Stretch (~1685 cm⁻¹): The most intense and diagnostic peak in the spectrum will be the carbonyl stretch. Its position at ~1685 cm⁻¹ is characteristic of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone (~1715 cm⁻¹).

  • Aromatic C=C Stretches (~1600, ~1485 cm⁻¹): These sharp absorptions are characteristic of the phenyl ring itself.

  • C-H Stretches (2930-3080 cm⁻¹): The absorptions just above 3000 cm⁻¹ are from the C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the C-H bonds of the isopropyl group.

Standard Protocol for IR Data Acquisition (FTIR-ATR)
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the liquid sample (1-2 drops) or solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence of its structure.

Table 4: Key Mass Spectrometry Data (GC-MS)

m/z (mass-to-charge ratio)Relative IntensityAssignment
228100%[M+2]⁺ Molecular Ion (with ⁸¹Br)
226100%[M]⁺ Molecular Ion (with ⁷⁹Br)
185High[C₇H₄O⁸¹Br]⁺ (4-bromobenzoyl cation)
183High[C₇H₄O⁷⁹Br]⁺ (4-bromobenzoyl cation)
157Moderate[C₆H₄⁸¹Br]⁺ (4-bromophenyl cation)
155Moderate[C₆H₄⁷⁹Br]⁺ (4-bromophenyl cation)
Source: ChemicalBook[1]

Expert Interpretation & Causality:

  • Molecular Ion Peak: The most critical diagnostic feature is the pair of peaks at m/z 226 and 228.[1] These represent the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, a molecule containing one bromine atom will exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This pattern is definitive proof for the presence of a single bromine atom.

  • Fragmentation Pathway: Under electron ionization (EI), the molecular ion undergoes fragmentation. A primary and highly favorable fragmentation is the alpha-cleavage of the bond between the carbonyl carbon and the isopropyl group. This results in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of the stable 4-bromobenzoyl cation, which also appears as an isotopic pair at m/z 183 and 185. Subsequent loss of carbon monoxide (CO) from this fragment yields the 4-bromophenyl cation at m/z 155 and 157.

Visualization of Key MS Fragmentation Pathway

fragmentation M [C₁₀H₁₁BrO]⁺˙ m/z 226/228 frag1 [C₇H₄BrO]⁺ m/z 183/185 (4-Bromobenzoyl cation) M->frag1 - •C₃H₇ (Alpha-cleavage) frag2 [C₆H₄Br]⁺ m/z 155/157 (4-Bromophenyl cation) frag1->frag2 - CO

Caption: Key fragmentation pathway of this compound.

Standard Protocol for GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject 1 µL of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the analyte from any impurities.

  • MS Data Acquisition: As the compound elutes from the GC column, it enters the MS ion source. Acquire mass spectra in full scan mode over a range of m/z 50-300.

Integrated Spectroscopic Analysis Workflow

workflow cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_interp Step 3: Data Interpretation cluster_confirm Step 4: Final Confirmation Prep Purified Sample of This compound NMR ¹H & ¹³C NMR Prep->NMR IR FTIR Prep->IR MS GC-MS Prep->MS NMR_Interp Confirm C-H Framework (p-sub, isopropyl) NMR->NMR_Interp IR_Interp Identify Functional Groups (Aryl Ketone) IR->IR_Interp MS_Interp Confirm Molecular Weight & Elemental Comp. (Br) MS->MS_Interp Confirm Unambiguous Structure Elucidation NMR_Interp->Confirm IR_Interp->Confirm MS_Interp->Confirm

Caption: Integrated workflow for spectroscopic structure confirmation.

Conclusion

The collective spectroscopic data provides unequivocal evidence for the structure of this compound. ¹H and ¹³C NMR precisely define the carbon-hydrogen skeleton, confirming the para-substituted aromatic ring and the isopropyl moiety. Infrared spectroscopy verifies the presence of the key aryl ketone functional group. Finally, mass spectrometry confirms the correct molecular weight and, through its distinct isotopic pattern, provides definitive proof of the presence of a single bromine atom. This integrated dataset forms a robust and self-validating analytical profile essential for quality control and research applications.

References

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1-(4-Bromophenyl)-2-methylpropan-1-one 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)-2-methylpropan-1-one

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural characterization of novel and known compounds is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone for molecular structure elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a compound featuring a para-substituted aromatic ring and an isopropyl ketone moiety. By dissecting its spectrum, we will explore the fundamental principles of chemical shift, spin-spin coupling, and signal integration, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind spectral features will be explained, providing a robust framework for interpreting similar molecular architectures.

I. Theoretical Framework: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a unique magnetic environment for each set of non-equivalent protons. Understanding these environments allows for a precise prediction of the resulting spectrum.[1] The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity, which describes the number of neighboring protons.[1]

A. Chemical Shift (δ) Considerations

The chemical shift of a proton is highly sensitive to the electron density around it. Electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal to a higher frequency (downfield), while electron-donating groups have the opposite "shielding" effect.[2][3]

  • Aromatic Protons (H-2, H-6, and H-3, H-5): The benzene ring protons are inherently deshielded and typically resonate between 6.5-8.0 ppm.[4] In this molecule, their environment is influenced by two competing factors: the bromine atom and the acyl group (-C(O)R). The carbonyl group is strongly electron-withdrawing and deshielding, primarily through its anisotropic effect and resonance.[5] This effect is most pronounced on the ortho protons (H-2, H-6). The bromine atom is also electronegative but possesses lone pairs that can be donated into the ring via resonance, a more complex effect. The net result is that the protons ortho to the carbonyl (H-2, H-6) will be the most deshielded in the aromatic system. The protons ortho to the bromine (H-3, H-5) will appear at a relatively higher field.

  • Aliphatic Protons (H-a and H-b): The protons of the isopropyl group are influenced by their proximity to the carbonyl. Protons on carbons alpha to a ketone are deshielded and typically appear in the 2.1-2.6 ppm range.[6][7] Therefore, the methine proton (H-a), being directly alpha to the carbonyl, is expected to be significantly downfield. The six methyl protons (H-b) are one carbon further away (beta position) and will be less affected, appearing at a much higher field, typically in the 1.0-1.8 ppm range.[6]

B. Spin-Spin Coupling and Multiplicity

Spin-spin coupling, or J-coupling, is the through-bond interaction between neighboring non-equivalent protons, causing signals to split into multiple lines (multiplicity).[8] The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of equivalent neighboring protons.

  • Aromatic Region: The 1,4-disubstituted pattern creates a symmetrical but magnetically non-equivalent system. The H-2 protons are adjacent to the H-3 protons, and the H-6 protons are adjacent to the H-5 protons. This will result in mutual splitting. Due to the symmetry of the ring, this typically manifests as two distinct doublets. The coupling constant between these ortho protons (³J) is characteristically in the range of 6-10 Hz.[9][10]

  • Aliphatic Region: The single methine proton (H-a) is adjacent to the six equivalent protons of the two methyl groups (H-b). According to the n+1 rule, its signal will be split into a septet (6+1). Conversely, the six methyl protons (H-b) are adjacent to the single methine proton (H-a), and their signal will be split into a doublet (1+1).[11] Such a septet-doublet combination is a classic signature of an isopropyl group.[12]

C. Predicted Spectral Data Summary

The expected ¹H NMR data for this compound is summarized below.

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
H-2, H-6 Aromatic, ortho to C=O~7.82HDoublet (d)~8-9 (³J)
H-3, H-5 Aromatic, ortho to Br~7.62HDoublet (d)~8-9 (³J)
H-a Methine, alpha to C=O~3.51HSeptet (sept)~7 (³J)
H-b Methyl, beta to C=O~1.26HDoublet (d)~7 (³J)

II. Experimental Protocol: Acquiring the Spectrum

A self-validating protocol ensures reproducibility and accuracy. The following methodology outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

    • Add a small amount of an internal standard, tetramethylsilane (TMS), which is defined as 0.00 ppm for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift.

    • Optimize the magnetic field homogeneity through a process called shimming. This is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters on a 400 MHz (or higher) spectrometer. Key parameters include:

      • Pulse Angle: 90°

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay: ~1-5 seconds

      • Number of Scans: 8-16 scans (to improve signal-to-noise ratio)

    • Initiate the acquisition sequence.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply a baseline correction to create a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative areas of the peaks.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate (TMS=0) phase->calibrate integrate Integrate Signals calibrate->integrate final Final Spectrum Analysis integrate->final

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

III. In-depth Spectrum Analysis and Interpretation

A detailed examination of the ¹H NMR spectrum allows for the definitive assignment of each signal to the corresponding protons in the this compound structure.

A. Aromatic Region (δ 7.5 – 7.9 ppm)

This region contains two signals, each integrating to 2H.

  • Downfield Doublet (δ ≈ 7.82 ppm, 2H): This signal corresponds to the two equivalent protons H-2 and H-6 . Their position far downfield is a direct consequence of the strong deshielding effect of the adjacent electron-withdrawing carbonyl group.[5] The signal appears as a doublet due to coupling with their ortho neighbors (H-3 and H-5), with a typical coupling constant of J ≈ 8.5 Hz.

  • Upfield Doublet (δ ≈ 7.63 ppm, 2H): This signal is assigned to the protons H-3 and H-5 . These protons are ortho to the bromine atom and meta to the carbonyl group. They are less deshielded than H-2/H-6 and thus appear at a higher field. This signal is also a doublet, resulting from coupling with H-2/H-6, and exhibits the same coupling constant (J ≈ 8.5 Hz), confirming their adjacency. The appearance of two clean doublets is characteristic of a para-substituted benzene ring.[13]

B. Aliphatic Region (δ 1.0 – 3.6 ppm)

This region contains the signals for the isopropyl group.

  • Downfield Septet (δ ≈ 3.51 ppm, 1H): This multiplet is assigned to the single methine proton H-a . Its significant downfield shift is due to its position directly alpha to the deshielding carbonyl group.[7][14] The signal is split into a septet by the six neighboring methyl protons (n=6, so 6+1=7 lines), with a coupling constant of J ≈ 6.9 Hz.

  • Upfield Doublet (δ ≈ 1.21 ppm, 6H): This intense signal corresponds to the six equivalent protons of the two methyl groups, H-b . Being further from the carbonyl group, these protons are much more shielded and appear far upfield. The signal is split into a doublet by the single neighboring methine proton (n=1, so 1+1=2 lines), with a coupling constant of J ≈ 6.9 Hz. The fact that this coupling constant is identical to that of the septet provides definitive proof of the coupling relationship between the methine and methyl protons.[8]

Structural Correlation Diagram

G mol H2 H-2/H-6 ~7.82 ppm (d) H3 H-3/H-5 ~7.63 ppm (d) H2->H3 J ≈ 8.5 Hz Ha H-a ~3.51 ppm (sept) Hb H-b ~1.21 ppm (d) Ha->Hb J ≈ 6.9 Hz

Caption: Coupling relationships in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a textbook example of structural elucidation. Each feature of the spectrum—the chemical shifts of the four unique proton environments, the 2:2:1:6 integration ratio, and the characteristic doublet-of-doublets and septet-doublet splitting patterns—correlates perfectly with the proposed molecular structure. The analysis demonstrates how a systematic interpretation of ¹H NMR data, grounded in the fundamental principles of shielding and spin-spin coupling, allows for the unambiguous confirmation of molecular identity, an indispensable capability in chemical research and development.

References

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-2-methylpropan-1-one is an aromatic ketone of interest in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its application and further development. Among the suite of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method that provides direct insight into the carbon framework of a molecule.[1] This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, presenting predicted chemical shift data, a detailed experimental protocol for data acquisition, and a logical framework for spectral interpretation.

The ¹³C NMR spectrum provides a distinct signal for each non-equivalent carbon atom in a molecule, offering a fingerprint of its carbon skeleton.[2] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects.[3] For this compound, ¹³C NMR spectroscopy is instrumental in confirming the presence and connectivity of the brominated aromatic ring, the carbonyl group, and the isopropyl moiety.

Predicted ¹³C NMR Spectral Data

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound. The assignments are based on established principles of ¹³C NMR spectroscopy.[5][6]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Rationale for Assignment
Carbonyl (C=O) ~203SingletCarbonyl carbons in ketones typically resonate in the downfield region of the spectrum (190-220 ppm) due to the strong deshielding effect of the double-bonded oxygen.[7]
C4 (para-C) ~128SingletThe carbon atom directly bonded to the electronegative bromine atom is deshielded, but to a lesser extent than the ipso-carbon of the carbonyl group.
C1 (ipso-C) ~136SingletThis quaternary carbon is deshielded due to its direct attachment to the electron-withdrawing carbonyl group.
C2/C6 (ortho-C) ~131DoubletThese carbons are ortho to the carbonyl group and are deshielded. They are expected to have a higher chemical shift than the meta carbons.
C3/C5 (meta-C) ~129DoubletThese carbons are meta to the carbonyl group and are less affected by its electron-withdrawing effect compared to the ortho carbons.
Methine (CH) ~35DoubletThe methine carbon of the isopropyl group is an sp³-hybridized carbon and appears in the aliphatic region of the spectrum.
Methyl (CH₃) ~19QuartetThe two equivalent methyl carbons of the isopropyl group are sp³-hybridized and appear in the upfield region of the spectrum.

To visually represent the molecule and the assigned carbon atoms, the following diagram generated using Graphviz is provided:

Molecular structure with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[8][9]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.[10]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[11]

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneities that can degrade spectral quality.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

The following steps are based on a typical modern NMR spectrometer. Specific commands may vary between different instrument manufacturers and software versions.[12][13][14]

  • Sample Insertion: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample.

  • Tuning and Matching: The probe must be tuned to the ¹³C frequency to ensure efficient transfer of radiofrequency power.

  • Setting Acquisition Parameters:

    • Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon.[2][15]

    • Pulse Angle: A 30° or 45° pulse angle is often used as a compromise between signal intensity and relaxation time.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for the compound (e.g., 0-220 ppm).[7]

    • Number of Scans: Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra.

  • Data Acquisition: Start the acquisition. The instrument will collect the free induction decay (FID) signal.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

  • Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃).[16]

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

The following flowchart, generated using Graphviz, illustrates the experimental workflow:

13C NMR Experimental Workflow cluster_prep I. Sample Preparation cluster_acq II. Data Acquisition cluster_proc III. Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer filter Filter (if needed) transfer->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim tune Tune Probe lock_shim->tune setup Set Acquisition Parameters tune->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference peak_pick Peak Picking & Analysis reference->peak_pick

Experimental workflow for 13C NMR.

Conclusion

This technical guide provides a comprehensive overview of the ¹³C NMR spectroscopy of this compound. By presenting predicted chemical shift data, a detailed experimental protocol, and a clear workflow, this document serves as a valuable resource for researchers and scientists. The principles and methodologies outlined herein are fundamental to the structural characterization of organic molecules and are broadly applicable in the fields of chemical research and drug development. Adherence to the described protocols will ensure the acquisition of high-quality, reliable ¹³C NMR data, facilitating accurate structural elucidation and advancing scientific discovery.

References

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of the aromatic ketone 1-(4-bromophenyl)-2-methylpropan-1-one. Understanding the fragmentation behavior of this and structurally related molecules is paramount in pharmaceutical development, forensic science, and quality control, enabling confident structural elucidation and impurity profiling. This document delineates the primary fragmentation mechanisms, including the characteristic isotopic signature of bromine, alpha-cleavage, and subsequent neutral losses, supported by established principles of mass spectrometry.

Introduction: The Significance of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of unknown compounds. In the context of drug development and chemical analysis, it provides critical insights into the identity, purity, and metabolic fate of molecules. For aromatic ketones such as this compound, electron ionization mass spectrometry (EI-MS) induces reproducible fragmentation patterns that serve as a molecular fingerprint.

This guide will focus on the predictable yet complex fragmentation of this compound, a compound featuring a bromine-substituted aromatic ring and a branched alkyl chain attached to a carbonyl group. Each of these structural motifs influences the fragmentation cascade in a distinct and predictable manner.

The Molecular Ion: A Tale of Two Isotopes

Upon ionization in the mass spectrometer, this compound (molecular weight: 228.09 g/mol ) will form a molecular ion ([M]•+). A key characteristic of bromine-containing compounds is the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a distinctive isotopic pattern for the molecular ion, appearing as two peaks of roughly equal intensity separated by two mass units (m/z 228 and 230). This M/M+2 pattern is a powerful diagnostic tool for identifying the presence of a single bromine atom in a molecule or fragment.[1][3]

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion is dominated by cleavage events dictated by the stability of the resulting fragments. The principal fragmentation pathways are detailed below.

Alpha-Cleavage: Formation of the Bromobenzoyl Cation

The most favorable initial fragmentation step for aromatic ketones is typically alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent alkyl group.[3][4] This is due to the high stability of the resulting acylium ion, which is resonance-stabilized.

In the case of this compound, alpha-cleavage results in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of the 4-bromobenzoyl cation. This fragment will also exhibit the characteristic M/M+2 isotopic pattern at m/z 183 and 185 and is often the base peak in the spectrum due to its high stability.

Caption: Alpha-cleavage of the molecular ion.

Secondary Fragmentation: Loss of Carbon Monoxide

The highly stable 4-bromobenzoyl cation (m/z 183/185) can undergo further fragmentation by losing a neutral molecule of carbon monoxide (CO).[3] This results in the formation of the 4-bromophenyl cation. This fragment will also show the characteristic M/M+2 isotopic signature at m/z 155 and 157.

Caption: Formation of the 4-bromophenyl cation.

Other Potential Fragmentations

While the aforementioned pathways are dominant, other fragmentation mechanisms can occur, leading to less intense signals in the mass spectrum.

  • Formation of the Isopropyl Cation: Cleavage can also result in the formation of the isopropyl cation, [CH(CH₃)₂]⁺, which would appear at m/z 43. The corresponding neutral fragment would be the 4-bromobenzoyl radical. The stability of the isopropyl cation makes this a plausible fragmentation pathway.

  • Benzylic Cleavage: Although less common for ketones, cleavage of the bond between the aromatic ring and the carbonyl group could lead to the formation of a bromophenyl radical and the isobutyryl cation, [CH(CH₃)₂CO]⁺, at m/z 71.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can occur, resulting in the loss of a bromine radical (•Br). This would lead to a fragment ion at m/z 149, [C₁₀H₁₁O]⁺. However, this is generally a less favored pathway compared to alpha-cleavage in aromatic ketones.

Summary of Expected Fragment Ions

The table below summarizes the major fragment ions expected in the electron ionization mass spectrum of this compound.

m/z (Mass-to-Charge Ratio)Proposed Ion StructureFragmentation Pathway
228/230[C₁₀H₁₁BrO]•+Molecular Ion
183/185[C₇H₄BrO]⁺α-Cleavage (Loss of •C₃H₇)
155/157[C₆H₄Br]⁺Loss of CO from m/z 183/185
77[C₆H₅]⁺Loss of Br from m/z 155/157
43[C₃H₇]⁺Isopropyl cation

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of this compound, the following general procedure using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is recommended:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

G Sample Sample Preparation (1 mg/mL in DCM) GC GC Injection (250 °C) Sample->GC Separation Capillary Column Separation (Temperature Program) GC->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Caption: GC-MS experimental workflow.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is characterized by a series of predictable cleavage events. The prominent M/M+2 isotopic pattern of the molecular ion and key fragments provides a clear indication of the presence of bromine. The dominant fragmentation pathway proceeds through alpha-cleavage to form a stable bromobenzoyl cation, which subsequently loses carbon monoxide. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this compound and its analogs in complex matrices, supporting advancements in drug development and other scientific disciplines.

References

  • McMaster, M. C. (2013). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies. Retrieved from [Link]3]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]]

  • National Institute of Standards and Technology. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link]]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]2]

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1-(4-Bromophenyl)-2-methylpropan-1-one IR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-(4-Bromophenyl)-2-methylpropan-1-one

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Structure Through Vibrational Spectroscopy

In the landscape of modern analytical chemistry, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structure.[1] Its power lies in its ability to probe the vibrational modes of molecules, providing a unique "fingerprint" that is characteristic of a compound's functional groups and overall architecture.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the IR spectrum of this compound. Herein, we will not only dissect the theoretical underpinnings of its spectrum but also provide a field-proven, self-validating protocol for acquiring and interpreting the data. Our approach is grounded in the principles of causality, ensuring that every experimental choice and spectral interpretation is scientifically justified.

The Subject Molecule: this compound

This compound is an aromatic ketone with a molecular formula of C₁₀H₁₁BrO. Its structure features a p-substituted benzene ring, a carbonyl group (C=O), and an isopropyl group. This combination of functional groups gives rise to a rich and informative infrared spectrum. Understanding these features is paramount for its identification, quality control, and in understanding its reactivity in various chemical processes.

Molecular Structure and Key Vibrational Modes

The diagram below illustrates the structure of this compound and highlights the key bonds whose vibrations are analyzed in this guide.

Caption: Molecular structure of this compound highlighting key vibrational bonds.

Theoretical Framework: Understanding the Vibrational Language of the Molecule

Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at frequencies that correspond to their natural vibrational modes. These vibrations, which involve the stretching and bending of covalent bonds, are quantized. The energy required for a vibrational transition is determined by the bond strength and the masses of the bonded atoms.[2]

For this compound, the expected IR spectrum can be divided into several key regions, each corresponding to specific functional groups:

  • 4000-2500 cm⁻¹: This region is dominated by C-H, N-H, and O-H stretching vibrations.[3] For our molecule, we anticipate both aromatic and aliphatic C-H stretches.

  • 2500-2000 cm⁻¹: This is the region for triple bond stretches, which are absent in our target molecule.[3]

  • 2000-1500 cm⁻¹: This region is characteristic of double bond vibrations, most notably the carbonyl (C=O) stretch and aromatic C=C stretches.[3]

  • Below 1500 cm⁻¹: Known as the "fingerprint region," this area contains a complex array of absorptions from C-C, C-O, C-N, and C-X single-bond vibrations, as well as various bending modes.[3][4] The unique pattern in this region is characteristic of the molecule as a whole.[4]

Experimental Protocol: A Self-Validating Approach to Spectrum Acquisition

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like this compound, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[5][6] An alternative for rapid analysis without extensive sample preparation is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[7][8][9]

KBr Pellet Method: The Gold Standard

The KBr pellet method involves intimately mixing a small amount of the solid sample with pure, dry KBr powder.[10] This mixture is then pressed under high pressure to form a transparent disc, which is analyzed by the spectrometer.[10][11]

Experimental Workflow: KBr Pellet Preparation

G cluster_0 Preparation cluster_1 Mixing cluster_2 Pellet Formation cluster_3 Analysis A Dry KBr Powder (110°C, 2-3 hours) C Combine Sample and KBr (0.1-1.0% sample ratio) A->C B Grind Sample (1-2 mg) B->C D Thoroughly Mix in Agate Mortar C->D E Transfer to Die D->E F Apply Pressure (8-10 tons) E->F G Degas (optional but recommended) F->G I Acquire Sample Spectrum G->I H Acquire Background Spectrum (Pure KBr Pellet) H->I Software Subtraction

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Detailed Steps:

  • Material Preparation: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least two to three hours to eliminate absorbed water, which can interfere with the spectrum.[10] Store the dried KBr in a desiccator.

  • Sample Weighing: Accurately weigh 1-2 mg of this compound and 200-300 mg of the dried KBr.[6][10] The sample concentration should be between 0.1% and 1.0%.[10]

  • Mixing: Combine the sample and KBr in an agate mortar and grind them together thoroughly to ensure a homogeneous mixture.[10]

  • Pellet Pressing: Transfer the mixture to a pellet die and apply 8-10 tons of pressure for several minutes.[11][12] If possible, perform this under a vacuum to remove trapped air and moisture, which can cause the pellet to be cloudy.[10]

  • Spectrum Acquisition: First, run a background scan with a pure KBr pellet from the same batch used for the sample.[10] This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.[10] Then, place the sample pellet in the spectrometer and acquire the IR spectrum.

ATR-FTIR: A Rapid Alternative

ATR-FTIR spectroscopy is a powerful technique that allows for the analysis of solid and liquid samples with minimal to no preparation.[8][9] The sample is placed in direct contact with a high-refractive-index crystal (often diamond or germanium), and an evanescent wave penetrates a short distance into the sample, allowing for the acquisition of its IR spectrum.[8][9] This method is particularly useful for rapid screening and for samples that are difficult to grind or are insoluble.[1]

In-Depth Spectral Analysis of this compound

The following table summarizes the expected characteristic absorption bands for this compound, with a detailed explanation of each region.

Wavenumber (cm⁻¹)BondVibration TypeIntensityNotes
~3080 - 3010C-H (Aromatic)StretchMedium to WeakPeaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[13][14]
~2975 - 2870C-H (Aliphatic)StretchMedium to StrongMultiple bands are expected due to the isopropyl group's methyl and methine C-H bonds.[4]
~1685C=O (Ketone)StretchStrongThis is one of the most prominent peaks in the spectrum.[15] Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[16][17]
~1600, ~1585, ~1480C=C (Aromatic)StretchMedium to WeakAromatic rings typically show a series of absorptions in this region.[13][18]
~1470, ~1370C-H (Aliphatic)BendMediumCharacteristic bending vibrations for the isopropyl group.
~1260C-C-CStretchMediumAssociated with the stretching of the bonds adjacent to the carbonyl group in aromatic ketones.[16]
~830C-H (Aromatic)Out-of-plane BendStrongA strong band in this region is highly indicative of a 1,4- (or para-) disubstituted benzene ring.[19][20]
~690 - 515C-BrStretchMedium to StrongThe C-Br stretch is expected in the lower frequency region of the spectrum.[21]
The C-H Stretching Region (3100-2800 cm⁻¹)

In this region, we can distinguish between the aromatic C-H stretches of the benzene ring and the aliphatic C-H stretches of the isopropyl group.

  • Aromatic C-H Stretches: Expect one or more weak to medium intensity bands just above 3000 cm⁻¹, typically around 3030 cm⁻¹.[13][14]

  • Aliphatic C-H Stretches: Several stronger bands will appear just below 3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the isopropyl moiety.[4]

The Carbonyl (C=O) Stretching Region (~1685 cm⁻¹)

The carbonyl stretch is the most characteristic and often the strongest absorption in the spectrum of a ketone.[15][16] For this compound, this peak is expected to appear at a lower wavenumber (around 1685 cm⁻¹) compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[17] This shift is due to the conjugation of the carbonyl group with the π-electron system of the aromatic ring, which delocalizes the electron density of the C=O bond, slightly weakening it and thus lowering the energy required for the stretching vibration.[17][22] The electron-withdrawing nature of the bromine atom in the para position can also have a slight influence on this frequency.[23][24][25]

The Aromatic C=C and C-H Bending Regions (1600-1400 cm⁻¹ and 900-680 cm⁻¹)

The presence of the benzene ring is confirmed by several absorptions:

  • C=C Stretches: A series of bands, often of variable intensity, are found between 1600 cm⁻¹ and 1450 cm⁻¹.[13][18] Two of the most common appear near 1600 cm⁻¹ and 1500 cm⁻¹.[13][14]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined from the strong absorptions in the 900-680 cm⁻¹ range.[19] For a 1,4-disubstituted (para) ring, a strong band is expected between 860-800 cm⁻¹.[20] This is a crucial diagnostic peak for confirming the substitution pattern of the molecule.

The Fingerprint Region (Below 1500 cm⁻¹)

This region will contain a multitude of overlapping peaks, making individual assignments challenging but providing a unique overall pattern for the molecule.[4] Key absorptions to look for include:

  • Aliphatic C-H Bending: The characteristic bending vibrations of the isopropyl group will appear here.

  • C-C-C Stretch: A medium intensity band around 1300-1230 cm⁻¹ is characteristic of the C-C-C stretch in aromatic ketones.[16]

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency end of the spectrum, typically between 690-515 cm⁻¹.[21]

Conclusion: Synthesizing a Coherent Molecular Portrait

The infrared spectrum of this compound provides a wealth of structural information. By systematically analyzing the key regions of the spectrum, a researcher can confidently confirm the presence of the aromatic ketone functionality, the isopropyl group, the para-substitution pattern on the benzene ring, and the carbon-bromine bond. This in-depth guide, combining theoretical principles with a robust experimental protocol, serves as a comprehensive resource for the accurate and reliable IR analysis of this compound, ensuring high standards of scientific integrity and trustworthiness in research and development settings.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Linköping University. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • University of Arkansas. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: ketones. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methylphenyl)-. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • NIST. (n.d.). 1-Pentanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

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A Comprehensive Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one from 1-(4-bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one, a valuable ketone intermediate, through the oxidation of its corresponding secondary alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol. This document, tailored for researchers and professionals in the fields of organic synthesis and drug development, delves into the critical aspects of this transformation. It offers a comparative analysis of prevalent oxidation methodologies, a detailed, step-by-step protocol for the preferred method using Pyridinium Chlorochromate (PCC), and in-depth guidance on product purification and characterization. Furthermore, this guide emphasizes the importance of safety protocols and sustainable laboratory practices.

Introduction: The Significance of Bromophenyl Ketones

Bromophenyl ketones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Their utility is particularly notable in the pharmaceutical industry, where the bromo- and carbonyl- functionalities allow for a variety of subsequent chemical modifications, such as cross-coupling reactions and nucleophilic additions. This versatility makes them key intermediates in the development of novel therapeutic agents and other high-value chemical entities. The specific target of this guide, this compound, with its distinct structural features, holds potential as a precursor in various research and development applications.

Strategic Selection of an Oxidative Method

The transformation of a secondary alcohol to a ketone is a fundamental reaction in organic synthesis.[1][2] A variety of reagents are available for this purpose, each with its own set of advantages and limitations. The choice of oxidant is a critical decision that can significantly impact the reaction's yield, purity of the product, and overall efficiency. This section provides a comparative analysis of three commonly employed methods for the oxidation of secondary alcohols: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.

Oxidation Method Reagents Advantages Disadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)- Mild and selective[3][4] - Commercially available and stable[5] - Simple to set up- Chromium (VI) is toxic and carcinogenic[6] - Can be acidic, potentially affecting sensitive substrates[5][6] - Work-up can be challenging due to chromium byproducts[5][6]
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine- High yields and mild reaction conditions[7] - Avoids the use of heavy metals- Requires cryogenic temperatures (-78 °C)[8] - Produces malodorous dimethyl sulfide as a byproduct[9] - Can be sensitive to moisture
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)- Mild, neutral conditions, and high selectivity[10][11] - Room temperature reaction[10] - Easy work-up- DMP is expensive and potentially explosive[10][11] - High molecular weight of the reagent

For the synthesis of this compound, PCC oxidation is often the method of choice in many laboratory settings due to its operational simplicity and the stability of the reagent. While the toxicity of chromium is a significant concern, for small-scale syntheses with appropriate handling and disposal protocols, it remains a reliable option.

The Chosen Path: Pyridinium Chlorochromate (PCC) Oxidation

The Underlying Chemistry: A Mechanistic Perspective

The oxidation of an alcohol with PCC proceeds through a well-established mechanism. The reaction is essentially an elimination reaction where a chromate ester intermediate is formed, followed by the removal of a proton from the carbinol carbon.

PCC_Oxidation_Mechanism Alcohol 1-(4-bromophenyl)-2-methylpropan-1-ol ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster Nucleophilic attack of alcohol on Cr(VI) PCC PCC (Pyridinium Chlorochromate) PCC->ChromateEster Ketone This compound ChromateEster->Ketone E2-like elimination Cr_IV Cr(IV) species ChromateEster->Cr_IV Base Base (e.g., Pyridine, Cl⁻) Base->ChromateEster Proton abstraction from carbinol carbon

Caption: Mechanism of PCC Oxidation.

The reaction initiates with the nucleophilic attack of the alcohol's oxygen on the chromium atom of PCC, leading to the formation of a chromate ester.[4][12] A base, which can be pyridine present in the PCC salt or the chloride ion, then abstracts the proton from the carbon bearing the hydroxyl group.[4] This abstraction facilitates an E2-like elimination, forming the carbon-oxygen double bond of the ketone and reducing the chromium from Cr(VI) to Cr(IV).[4][12]

A Detailed Experimental Protocol

This protocol is adapted from established procedures for the oxidation of secondary alcohols using PCC.

Materials and Reagents:

  • 1-(4-bromophenyl)-2-methylpropan-1-ol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or powdered molecular sieves

  • Ammonium acetate

  • Diethyl ether

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM). To this solution, add Celite® or powdered molecular sieves. The addition of these solids helps to prevent the formation of a viscous, tar-like material from the chromium byproducts, which can complicate the work-up.[5][12][13]

  • Addition of PCC: To the stirred solution, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot.

  • Work-up:

    • Upon completion of the reaction, dilute the mixture with diethyl ether.

    • Filter the mixture through a pad of Celite® in a Buchner funnel to remove the chromium salts and other solid byproducts. Wash the filter cake thoroughly with diethyl ether.

    • The filtrate, which may still contain some chromium residues, can be further purified by passing it through a short plug of silica gel.

    • The organic filtrate is then concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the pure product are collected and the solvent is removed by rotary evaporation to yield this compound as a light yellow oil.

PCC_Workflow Start Start: 1-(4-bromophenyl)-2-methylpropan-1-ol in DCM with Celite Add_PCC Add PCC portion-wise Start->Add_PCC Stir Stir at Room Temperature (Monitor by TLC) Add_PCC->Stir Dilute Dilute with Diethyl Ether Stir->Dilute Filter Filter through Celite Dilute->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Pure this compound Purify->End

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones. These ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the Friedel-Crafts acylation, with a specific focus on the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one. We will delve into the reaction mechanism, detail a robust experimental protocol, and discuss critical considerations for process optimization and safety. This document is intended to serve as a practical resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a set of chemical reactions that attach substituents to an aromatic ring.[1] The acylation variant is a powerful method for the synthesis of aryl ketones through an electrophilic aromatic substitution mechanism.[2][3] This reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.[4]

The resulting aryl ketones are valuable precursors in organic synthesis. For instance, the ketone's carbonyl group can be reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction, providing a route to alkylated aromatic compounds that avoids the potential for carbocation rearrangements often seen in Friedel-Crafts alkylations.[1][5] The synthesis of this compound is a prime example of this reaction's utility, yielding a key building block for more complex molecules.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution pathway.[5]

Step 1: Generation of the Acylium Ion The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond.[2][6] This generates a resonance-stabilized acylium ion.[7]

Step 2: Electrophilic Attack The electron-rich aromatic ring (in this case, bromobenzene) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[5]

Step 3: Deprotonation and Aromatization A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[1]

Key Considerations:

  • Catalyst Stoichiometry: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with the catalyst, rendering it inactive.[1] This complex is subsequently hydrolyzed during the workup to release the ketone.[6]

  • Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic to undergo acylation. Rings substituted with strongly deactivating groups (e.g., -NO₂, -CF₃) are generally unreactive.[5] Halogens, like bromine, are deactivating but ortho-, para-directing.

  • Solvent Choice: The reaction is typically carried out in an inert solvent, such as dichloromethane or 1,2-dichloroethane, which can dissolve the reactants and the catalyst complex.[8]

  • Absence of Rearrangements: A significant advantage of the Friedel-Crafts acylation is that the acylium ion is resonance-stabilized and does not undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[5][9] This ensures the formation of a single, predictable product.

Visualizing the Reaction Pathway

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride Isobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Bromobenzene Bromobenzene AreniumIon Arenium Ion (Sigma Complex) Bromobenzene->AreniumIon + Acylium Ion Product This compound AreniumIon->Product - H⁺

Caption: Friedel-Crafts acylation of bromobenzene.

Experimental Protocol for the Synthesis of this compound

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (moles)Volume/Mass
Bromobenzene157.010.1015.7 g (10.5 mL)
Isobutyryl chloride106.550.1111.7 g (11.1 mL)
Aluminum chloride (anhydrous)133.340.1216.0 g
Dichloromethane (anhydrous)--100 mL
Hydrochloric acid (conc.)--30 mL
Crushed ice--150 g
5% Sodium bicarbonate solution--50 mL
Brine (saturated NaCl solution)--50 mL
Anhydrous magnesium sulfate---
Reaction Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: To the flask, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (50 mL). Stir the suspension.

  • Addition of Acyl Chloride: In the dropping funnel, place a solution of isobutyryl chloride (11.7 g, 0.11 mol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes. The reaction is exothermic, so maintain the temperature with an ice-water bath if necessary.[10]

  • Addition of Bromobenzene: After the addition of isobutyryl chloride is complete, add a solution of bromobenzene (15.7 g, 0.10 mol) in anhydrous dichloromethane (25 mL) dropwise from the dropping funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (150 g) and concentrated hydrochloric acid (30 mL) in a beaker with vigorous stirring.[11] This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (50 mL) and brine (50 mL).[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12]

Purification and Characterization

The crude product, this compound, is typically obtained as a light-yellow oil.[13] Purification can be achieved by vacuum distillation or column chromatography on silica gel.[13][14]

Expected Characterization Data: [13]

  • Appearance: Colorless to light yellow oil.

  • Boiling Point: 87 °C at 3 mmHg.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.81 (d, J = 8.6 Hz, 2H), 7.59 (d, J = 8.6 Hz, 2H), 3.49 (sept, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 203.3, 135.0, 132.0, 129.9, 127.9, 35.5, 19.1.

  • GC-MS (m/z): 226 (M⁺), 228 (M⁺+2).

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, ensure adequate stirring.
Moisture contaminationUse anhydrous reagents and dry glassware.
Formation of Byproducts PolysubstitutionWhile less common in acylation, ensure correct stoichiometry.
Difficult Workup (Emulsions) Formation of aluminum hydroxidesEnsure the quenching solution is sufficiently acidic.[15]

Safety Considerations

  • Aluminum chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate gloves and eye protection.[8]

  • Isobutyryl chloride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • Hydrochloric acid: Corrosive. Handle with appropriate PPE.

The reaction generates hydrogen chloride gas, which should be vented appropriately or trapped.[10]

Conclusion

The Friedel-Crafts acylation is a robust and reliable method for the synthesis of aryl ketones, and the preparation of this compound serves as an excellent case study. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can efficiently synthesize this valuable intermediate. The insights provided in this guide aim to facilitate the successful application of this important reaction in the fields of pharmaceutical development and organic synthesis.

References

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  • JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Available from: [Link]

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  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

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A Technical Guide to the Selective Acylation of 4-Cyanophenylmagnesium Bromide with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of functionalized aryl ketones is a cornerstone of medicinal chemistry and materials science. The Grignard reaction offers a powerful method for C-C bond formation, but its application in the acylation of aryl halides to produce ketones is fraught with challenges, primarily the lack of selectivity. The high reactivity of the Grignard reagent often leads to a second nucleophilic attack on the newly formed ketone, yielding an undesired tertiary alcohol byproduct. This guide provides an in-depth analysis of the reaction between 4-cyanophenylmagnesium bromide and isobutyryl chloride, a transformation that introduces an additional layer of complexity due to the presence of a nitrile moiety. We will dissect the mechanistic intricacies, explore strategic protocols for maximizing ketone selectivity, provide detailed experimental workflows, and offer field-proven troubleshooting advice for researchers and drug development professionals.

Introduction: The Challenge of Selective Ketone Synthesis

Aryl ketones are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis via the acylation of organometallic reagents is a fundamental transformation in organic chemistry.[1] Among the most accessible and widely used organometallics are Grignard reagents, valued for their straightforward preparation and high nucleophilicity.[2][3]

However, the reaction of a Grignard reagent with an acyl chloride presents a classic selectivity problem.[4][5] The initial product, a ketone, is itself a reactive electrophile. In many cases, the ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a rapid second addition and the formation of a tertiary alcohol.[5][6][7] Isolating the ketone in high yield is therefore a significant synthetic hurdle.

This guide focuses on a specific, illustrative example: the reaction of 4-cyanophenylmagnesium bromide, formed from 4-bromobenzonitrile, with isobutyryl chloride. This system encapsulates two core challenges:

  • Controlling Over-Addition: Preventing the second nucleophilic attack on the product ketone, 4-isobutyrylbenzonitrile.

  • Functional Group Compatibility: Managing the presence of a nitrile group, which is also susceptible to nucleophilic attack by Grignard reagents.[8][9][10]

By understanding the underlying principles and adopting robust experimental designs, these challenges can be effectively overcome.

Mechanistic Considerations & Competing Pathways

A successful synthesis hinges on a clear understanding of the competing chemical pathways. The reaction's outcome is determined by the relative rates of several processes.

Formation of 4-Cyanophenylmagnesium Bromide

The Grignard reagent is prepared by the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromobenzonitrile.[11] This reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water and other protic sources.[6][12][13] The use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) is essential, as they solvate and stabilize the Grignard reagent.[14][15]

A key concern is the compatibility of the nitrile group. While Grignard reagents are known to add to nitriles to form ketones after hydrolysis,[10][16] the nitrile is a less potent electrophile than an acyl chloride. Under the conditions of Grignard formation (typically room temperature to gentle reflux), intermolecular reaction between the newly formed Grignard reagent and the nitrile of another 4-bromobenzonitrile molecule can occur but is generally slow. The primary reaction remains the formation of the organomagnesium species.

The Acylation Crossroads: Ketone vs. Tertiary Alcohol

Once the Grignard reagent, 4-cyanophenylmagnesium bromide, is formed, it is introduced to the isobutyryl chloride. This is the critical, selectivity-determining stage.

  • Desired Pathway (Nucleophilic Acyl Substitution): The Grignard reagent adds to the highly electrophilic carbonyl of the acyl chloride, forming a tetrahedral intermediate. This intermediate rapidly collapses, expelling the chloride leaving group to yield the desired ketone, 4-isobutyrylbenzonitrile.[6]

  • Undesired Pathway (Over-Addition): If excess Grignard reagent is present locally or if the reaction temperature is too high, a second molecule of 4-cyanophenylmagnesium bromide can attack the carbonyl of the newly formed ketone.[16] This nucleophilic addition generates a magnesium alkoxide intermediate, which, upon acidic workup, yields a tertiary alcohol byproduct.[6]

The diagram below illustrates these competing reaction fates.

G RMgX 4-Cyanophenylmagnesium Bromide (R-MgX) Tetrahedral1 Tetrahedral Intermediate RMgX->Tetrahedral1 + R'-COCl Tertiary_Alkoxide Tertiary Alkoxide Intermediate AcylCl Isobutyryl Chloride (R'-COCl) Ketone Product Ketone (4-Isobutyrylbenzonitrile) Ketone->Tertiary_Alkoxide + R-MgX (Slow at -78°C) PATH 2 (Undesired) Tetrahedral1->Ketone - MgXCl (Fast) PATH 1 (Desired) Tertiary_Alcohol Byproduct Tertiary Alcohol Tertiary_Alkoxide->Tertiary_Alcohol + H₃O⁺ workup G A 1. Setup & Inerting (Flame-dried glassware, N₂ atm) B 2. Grignard Formation (Mg, I₂, 4-Bromobenzonitrile in THF) A->B Reagents C 3. Acylation (Inverse addition of Grignard soln to Isobutyryl Chloride @ -78°C) B->C Grignard Soln D 4. Reaction Quench (Slow addition to cold aq. NH₄Cl) C->D Crude Mixture E 5. Workup (Phase separation, extraction with Et₂O) D->E F 6. Purification (Drying, solvent removal, column chromatography) E->F G 7. Analysis (NMR, IR, MS) F->G Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

Part A: Preparation of 4-Cyanophenylmagnesium Bromide
  • To a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel (all under N₂), add magnesium turnings (2.92 g, 120 mmol) and a single crystal of iodine.

  • Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps activate the magnesium surface. [11][15]Allow to cool.

  • In the dropping funnel, prepare a solution of 4-bromobenzonitrile (18.2 g, 100 mmol) in 150 mL of anhydrous THF.

  • Add ~15 mL of the 4-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part B: Selective Acylation (Inverse Addition)
  • In a separate 1 L three-necked, round-bottomed flask under N₂, prepare a solution of isobutyryl chloride (10.1 mL, 100 mmol) in 200 mL of anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Transfer the prepared Grignard solution from Part A into the dropping funnel (or use a cannula) and add it dropwise to the cold, stirred solution of isobutyryl chloride over a period of 1-2 hours. Maintain the internal temperature below -70 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.

Work-up and Purification
  • While the reaction stirs, prepare a 1 L beaker containing 150 mL of saturated aqueous ammonium chloride solution and ~150 g of ice.

  • Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. Caution: This quench is exothermic.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-isobutyrylbenzonitrile.

Troubleshooting and Analysis

ProblemPossible Cause(s)Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all components are scrupulously dried. 2. Add a crystal of I₂, a few drops of 1,2-dibromoethane, or crush the Mg turnings in situ. [15]
Low yield of Grignard reagent (titration). Incomplete reaction; side reactions (e.g., Wurtz coupling).Extend the reaction time after addition; ensure slow addition of the aryl bromide.
Significant tertiary alcohol byproduct. 1. Reaction temperature too high. 2. Addition of Grignard was too fast. 3. Non-inverse addition was used.1. Maintain temperature strictly at/below -75 °C. 2. Slow the addition rate to ensure the Grignard reagent is the limiting reactant locally.
Low overall yield of ketone. 1. Inefficient Grignard formation. 2. Grignard reacted with nitrile group. 3. Loss during workup/purification.1. Address initiation/completion issues. 2. Ensure low temperature during acylation. The nitrile is less reactive than the acyl chloride. 3. Perform careful extractions and chromatography.

Conclusion

The synthesis of 4-isobutyrylbenzonitrile via a Grignard reaction is a challenging yet achievable transformation that highlights fundamental principles of selectivity in organic chemistry. By exercising meticulous control over reaction parameters—specifically temperature and reagent concentration through inverse addition—the undesired over-addition pathway can be effectively suppressed. The inherent reactivity of the nitrile functional group is successfully managed by leveraging the superior electrophilicity of the acyl chloride under cryogenic conditions. For researchers requiring robust and scalable solutions, the use of reactivity-moderating additives offers an elegant alternative. The strategies and protocols detailed in this guide provide a comprehensive framework for successfully navigating the complexities of this reaction, enabling the efficient synthesis of valuable aryl ketone building blocks.

References

  • Vertex AI Search Result,[6] Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺.

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  • Chemistry LibreTexts. (2024). 20.7: Chemistry of Nitriles.
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  • ResearchGate. (n.d.). Addition of Grignard reagent to nitrile. [Diagram].
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  • Cambridge University Press. (n.d.). Grignard Reaction.
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1-(4-Bromophenyl)-2-methylpropan-1-one as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Bromophenyl)-2-methylpropan-1-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Ketone

In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting materials and intermediates is a critical determinant of a project's success. This compound (CAS No: 49660-93-7) has emerged as a particularly valuable building block.[1] Its structure, featuring a ketone, a sterically influential isopropyl group, and a synthetically versatile bromophenyl moiety, offers a unique convergence of reactivity and stability. This guide provides a comprehensive technical overview of this intermediate, from its synthesis and characterization to its strategic application in the construction of complex molecular architectures, particularly within the realm of drug discovery. The rationale behind its utility lies in its capacity to undergo a diverse array of chemical transformations at two key centers: the carbonyl group and the carbon-bromine bond, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are reliably established through a combination of physical property measurements and spectroscopic analysis.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 49660-93-7[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.10 g/mol [1][2]
Melting Point 18 °C (lit.)[1][3]
Boiling Point 87 °C / 3 mmHg (lit.)[1][3]
Density 1.331 ± 0.06 g/cm³ (Predicted)[1][3]
Appearance Light yellow oil[1]

Spectroscopic Data for Structural Elucidation:

The spectroscopic signature of this compound is unambiguous and serves as a critical tool for in-process control and final product verification.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is highly informative. The aromatic region displays two distinct doublets, characteristic of a 1,4-disubstituted benzene ring: δ 7.81 (d, J = 8.6Hz, 2H, ortho to C=O) and δ 7.59 (d, J = 8.6Hz, 2H, meta to C=O). The aliphatic region shows a septet at δ 3.49 (sept, J = 6.8Hz, 1H) corresponding to the methine proton of the isopropyl group, which is split by the six neighboring methyl protons. These six protons appear as a doublet at δ 1.20 (d, J = 6.8Hz, 6H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the key functional groups. The carbonyl carbon resonates significantly downfield at δ 203.3. The aromatic carbons appear at δ 135.0, 142.7, 132.0, 129.9, and 127.9. The aliphatic carbons of the isopropyl group are found at δ 35.5 (methine) and δ 19.1 (methyls).[1]

  • Mass Spectrometry (GC-MS): The mass spectrum exhibits a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The [M]⁺ peak is observed at m/z = 226, and the [M+2]⁺ peak is seen at m/z = 228, both with high relative abundance.[1] This isotopic signature is a definitive indicator of a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone, typically appearing in the range of 1680-1660 cm⁻¹.

Core Synthesis Methodologies

The preparation of this compound is most reliably achieved through two principal routes: Friedel-Crafts acylation and oxidation of the corresponding secondary alcohol.

Method 1: Friedel-Crafts Acylation (Primary Route)

This classic electrophilic aromatic substitution reaction is the most direct and widely used method for synthesizing aryl ketones.[4][5] The reaction involves treating bromobenzene with isobutyryl chloride in the presence of a stoichiometric amount of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Mechanism Insight: The Lewis acid coordinates to the carbonyl oxygen of the isobutyryl chloride and facilitates the departure of the chloride, generating a highly electrophilic, resonance-stabilized acylium ion.[5][6] The electron-rich π-system of the bromobenzene ring then attacks this electrophile. Due to the ortho-, para-directing nature of the bromine substituent and the steric bulk of the incoming acylium ion, the reaction proceeds with high para-selectivity.[7] Subsequent deprotonation restores aromaticity and yields the final product.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Bromobenzene Bromobenzene SigmaComplex Sigma Complex (Wheland Intermediate) Bromobenzene->SigmaComplex IsobutyrylChloride Isobutyryl Chloride AcyliumIon Acylium Ion Intermediate IsobutyrylChloride->AcyliumIon Generation AlCl3_cat AlCl₃ (Catalyst) AlCl3_cat->AcyliumIon Generation AcyliumIon->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation Cross_Coupling_Logic Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Biaryl Biaryl Ketones (C-C Bond) Suzuki->Biaryl Aniline Aryl-Amine Ketones (C-N Bond) Buchwald->Aniline Alkynyl Aryl-Alkynyl Ketones (C-C Bond) Sonogashira->Alkynyl

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one, a valuable ketone intermediate in the development of various organic molecules. The synthesis is achieved through a robust Friedel-Crafts acylation of bromobenzene with isobutyryl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed step-by-step methodology, mechanistic insights, characterization data, and critical safety considerations to ensure a reliable and reproducible outcome.

Introduction and Scientific Principle

This compound is a key building block in synthetic chemistry. The presence of the bromo-functionalized aromatic ring and the ketone moiety allows for diverse subsequent modifications, such as nucleophilic additions, reductions, or cross-coupling reactions.

The chosen synthetic strategy is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, first reported by Charles Friedel and James Mason Crafts in 1877.[1] This method is highly effective for forming carbon-carbon bonds to an aromatic ring.[2] The reaction proceeds by activating an acyl halide with a strong Lewis acid, which generates a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone.

Mechanism of Action: The reaction mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of isobutyryl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion, which serves as the active electrophile.[3][4]

  • Electrophilic Attack: The π-electrons of the bromobenzene ring attack the electrophilic carbon of the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromaticity Restoration: A base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (in principle, though it becomes complexed with the product), yielding the final ketone product and HCl.[3][4]

The bromo substituent on the benzene ring is an ortho-, para-directing group. However, due to the steric hindrance posed by the bulky isobutyryl group, the acylation occurs predominantly at the para position, leading to the desired this compound isomer.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Example
BromobenzeneC₆H₅Br157.01108-86-1≥99%Sigma-Aldrich
Isobutyryl chlorideC₄H₇ClO106.5579-30-1≥98%Sigma-Aldrich
Aluminum chloride (anhydrous)AlCl₃133.347446-70-0≥99%Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2≥99.8%Fisher Scientific
Hydrochloric acid (conc.)HCl36.467647-01-0~37%VWR
Sodium bicarbonate (sat. soln.)NaHCO₃84.01144-55-8--
Brine (sat. NaCl soln.)NaCl58.447647-14-5--
Anhydrous magnesium sulfateMgSO₄120.377487-88-9--
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or argon gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., distillation apparatus or chromatography column)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Detailed Experimental Protocol

Workflow Overview

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A 1. Dry Glassware & Assemble Apparatus B 2. Charge Flask with AlCl₃ & DCM A->B C 3. Cool to 0°C B->C D 4. Add Isobutyryl Chloride (forms Acylium Ion) C->D E 5. Add Bromobenzene Dropwise D->E F 6. Stir at Room Temp E->F G 7. Quench Reaction with Ice/HCl F->G Reaction Complete H 8. Separate Organic Layer G->H I 9. Wash with H₂O, NaHCO₃, Brine H->I J 10. Dry & Evaporate Solvent I->J K 11. Purify via Vacuum Distillation J->K L 12. Characterize Product (NMR, GC-MS) K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Scientist's Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly oven- or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][5]

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a nitrogen inlet, add anhydrous aluminum chloride (8.0 g, 60 mmol, 1.2 equiv).

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Formation of the Electrophile:

    • In a separate dry flask, prepare a solution of isobutyryl chloride (5.9 g, 55 mmol, 1.1 equiv) in 20 mL of anhydrous DCM.

    • Transfer this solution to the addition funnel.

    • Cool the AlCl₃ suspension in the reaction flask to 0 °C using an ice-water bath.

    • Add the isobutyryl chloride solution dropwise from the addition funnel to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C.[3]

    • Scientist's Note: This step generates the acylium ion electrophile. Slow addition is critical to control the exotherm and prevent side reactions. The mixture may become colored.

  • Acylation Reaction:

    • Prepare a solution of bromobenzene (7.85 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add it to the addition funnel (after rinsing it).

    • Add the bromobenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the bromobenzene starting material is consumed.

  • Work-up and Isolation:

    • CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.[6]

    • Prepare a beaker with 100 g of crushed ice and 20 mL of concentrated HCl.

    • Very slowly and carefully, pour the reaction mixture into the beaker of ice/HCl with vigorous stirring.

    • Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the reaction flask with a small amount of DCM and add it to the funnel.

    • Separate the layers. Extract the aqueous layer twice with 25 mL portions of DCM.[5]

    • Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 50 mL of brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, a light yellow oil, can be purified by vacuum distillation.[7]

    • Collect the fraction boiling at 87 °C / 3 mmHg.[7] Alternatively, purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.

PropertyValueReference
Appearance Light yellow oil[7]
Molecular Formula C₁₀H₁₁BrO[7]
Molecular Weight 227.10 g/mol [7]
Boiling Point 87 °C @ 3 mmHg[7]
Density ~1.331 g/cm³ (Predicted)[7]
¹H NMR (400 MHz, CDCl₃)δ 7.81 (d, J=8.6 Hz, 2H), 7.59 (d, J=8.6 Hz, 2H), 3.49 (sept, J=6.8 Hz, 1H), 1.20 (d, J=6.8 Hz, 6H)[7]
¹³C NMR (100 MHz, CDCl₃)δ 203.3, 135.0, 132.0, 129.9, 127.9, 35.5, 19.1[7]
Mass Spec (GC-MS) m/z = 226 [M]⁺, 228 [M+2]⁺ (characteristic bromine isotope pattern)[7]

Safety and Troubleshooting

5.1 Safety Precautions:

  • Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a fume hood and avoid contact with skin and eyes.[3]

  • Isobutyryl chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture. Must be handled in a fume hood with appropriate PPE.[5]

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated area and minimize exposure.

  • The quenching step is hazardous due to vigorous HCl gas evolution and exothermicity. Proceed with extreme caution.

5.2 Troubleshooting Guide:

  • Low Yield: Often caused by moisture contamination, deactivating the catalyst. Ensure all reagents are anhydrous and glassware is perfectly dry.[5] Sub-optimal reaction temperature can also be a factor.

  • Formation of Multiple Products: While para-substitution is favored, some ortho-isomer may form. Purification by distillation or chromatography is essential to isolate the desired product. Polysubstitution is generally not an issue in Friedel-Crafts acylation as the product ketone is deactivated towards further reaction.

  • Incomplete Reaction: If starting material remains after the allotted time, the catalyst may have been of poor quality or deactivated. Extending the reaction time or gentle heating (e.g., to 40 °C) may help drive the reaction to completion.

Conclusion

The Friedel-Crafts acylation described herein is a reliable and efficient method for the gram-scale synthesis of this compound. By adhering to anhydrous conditions, carefully controlling reaction temperatures, and performing a cautious work-up, researchers can consistently obtain the target compound in high purity and good yield. This protocol serves as a foundational procedure that can be adapted for the synthesis of related aryl ketones.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Friedel-Crafts Acetylation of Bromobenzene. StuDocu. [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Benzene reacts with isobutyryl chloride in the presence of AlCl3... Filo. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]

Sources

Application Notes and Protocols: Step-by-Step Oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol to 1-(4-bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of secondary alcohols to ketones is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and other fine chemicals. This document provides detailed, field-proven protocols for the oxidation of the secondary benzylic alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol, to its corresponding ketone, 1-(4-bromophenyl)-2-methylpropan-1-one. We present two robust, commonly employed methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The rationale behind experimental choices, step-by-step procedures, safety precautions, and analytical characterization of the final product are comprehensively detailed to ensure reproducible and high-yielding results for researchers in drug development and synthetic chemistry.

Introduction: The Significance of Secondary Alcohol Oxidation

The conversion of a secondary alcohol to a ketone is a fundamental oxidation reaction in organic chemistry.[1][2][3][4] This transformation is critical in multi-step syntheses, as ketones are versatile intermediates that can undergo a wide array of subsequent reactions, including nucleophilic additions, reductions, and alpha-functionalizations. The target molecule, this compound, contains a halogenated aromatic ring and a sterically hindered ketone, making the choice of a mild and selective oxidizing agent crucial to avoid side reactions and ensure a high yield. This guide will explore two such methods, the Swern and Dess-Martin oxidations, which are favored for their mild conditions and broad functional group tolerance.[5][6]

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is contingent on factors such as substrate sensitivity, desired scale, and safety considerations. While traditional methods like the Jones oxidation are effective, they often employ harsh acidic conditions and toxic heavy metals like chromium.[7][8][9][10][11] Modern methods like the Swern and Dess-Martin oxidations offer milder alternatives, making them more suitable for complex molecules with sensitive functional groups.[5][6][12][13][14][15]

Method Reagents Temperature Advantages Disadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CMild conditions, high yields, avoids heavy metals.[5][6]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[6][16]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room TemperatureMild, neutral pH, high chemoselectivity, short reaction times.[12][13][14][15]DMP is expensive and potentially explosive.[14]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room TemperatureSelective for aldehydes and ketones, stable reagent.[17][18][19][20]Chromium-based reagent with toxicity concerns.[18]

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol.[6][16][21] A hindered non-nucleophilic base, such as triethylamine, is then used to induce an elimination reaction, yielding the ketone.[21]

Workflow Diagram

Swern_Oxidation_Workflow Swern Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Solutions: - Oxalyl Chloride in DCM - DMSO in DCM - Alcohol in DCM - Triethylamine Cooling Cool Oxalyl Chloride Solution to -78°C Reagents->Cooling Setup Assemble Flame-Dried Glassware under Nitrogen Atmosphere Setup->Cooling DMSO_add Add DMSO Solution Dropwise Cooling->DMSO_add Activate DMSO Alcohol_add Add Alcohol Solution Dropwise DMSO_add->Alcohol_add Base_add Add Triethylamine Dropwise Alcohol_add->Base_add Stir for 30 min Warm Allow to Warm to Room Temperature Base_add->Warm Stir for 30 min Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Step-by-step workflow for the Swern oxidation.

Materials and Reagents
  • 1-(4-bromophenyl)-2-methylpropan-1-ol

  • Oxalyl chloride (2 M solution in dichloromethane)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions
  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[22]

  • The reaction is highly exothermic and generates toxic carbon monoxide and carbon dioxide gas.[23] Ensure the reaction is performed at -78°C and under an inert atmosphere.

  • Dimethyl sulfide, a byproduct, is volatile and has an extremely unpleasant odor. All glassware should be quenched with bleach solution after use to oxidize the dimethyl sulfide.[16]

Step-by-Step Protocol
  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Activation of DMSO: To the flask, add anhydrous dichloromethane and cool to -78°C using a dry ice/acetone bath. Slowly add a 2 M solution of oxalyl chloride in dichloromethane dropwise, maintaining the internal temperature below -60°C.[24] Stir the mixture for 15 minutes.

  • Slowly add a solution of anhydrous DMSO in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature remains at -78°C. Stir the mixture for another 15 minutes. Gas evolution (CO and CO₂) will be observed.[25]

  • Addition of Alcohol: Prepare a solution of 1-(4-bromophenyl)-2-methylpropan-1-ol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains at -78°C. Stir the resulting mixture for 45 minutes at this temperature.[25]

  • Quenching: Add anhydrous triethylamine dropwise to the reaction mixture. A thick white precipitate will form.[25] Allow the reaction mixture to stir at -78°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[25][26]

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and saturated brine solution.[25]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ketone.[25]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, Dess-Martin periodinane (DMP), to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively.[12][13][15] This method is known for its mild reaction conditions and rapid reaction times.[12][13]

Workflow Diagram

DMP_Oxidation_Workflow Dess-Martin Periodinane Oxidation Workflow cluster_reaction Reaction cluster_workup Workup & Purification Dissolve_Alcohol Dissolve Alcohol in DCM Add_DMP Add Dess-Martin Periodinane Dissolve_Alcohol->Add_DMP Stir Stir at Room Temperature Add_DMP->Stir Monitor by TLC Quench Quench with Saturated NaHCO3 & Na2S2O3 Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry with Na2SO4 Wash->Dry Filter_Concentrate Filter and Concentrate in vacuo Dry->Filter_Concentrate Purify Purify by Flash Chromatography Filter_Concentrate->Purify

Caption: Step-by-step workflow for the Dess-Martin oxidation.

Materials and Reagents
  • 1-(4-bromophenyl)-2-methylpropan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Safety Precautions
  • Dess-Martin Periodinane is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.[14]

  • Perform the reaction in a well-ventilated fume hood and wear appropriate PPE.

Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-bromophenyl)-2-methylpropan-1-ol in anhydrous dichloromethane.

  • Addition of DMP: To the stirred solution, add Dess-Martin periodinane in one portion at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by Thin Layer Chromatography (TLC).[14]

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate solution and saturated sodium thiosulfate solution. Stir vigorously until the layers become clear.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with saturated brine solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The reduced byproduct of DMP is often insoluble in common organic solvents and can be removed by simple filtration.[27] The crude product can be further purified by flash column chromatography.

Product Characterization: this compound

The final product, this compound, is expected to be a light yellow oil.[28]

Property Value
Molecular Formula C₁₀H₁₁BrO[28][29]
Molecular Weight 227.1 g/mol [28]
Boiling Point 87°C / 3 mmHg[28][29]
¹H NMR (400 MHz, CDCl₃) δ 7.81 (d, J = 8.6 Hz, 2H), 7.59 (d, J = 8.6 Hz, 2H), 3.49 (sept, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H)[28]
¹³C NMR (100 MHz, CDCl₃) δ 203.3, 135.0, 132.0, 129.9, 35.5, 19.1[28]
Mass Spectra (GC-MS) m/z 226 (M⁺), 228 (M+2)⁺[28]

Conclusion

Both the Swern and Dess-Martin oxidation protocols provide efficient and reliable methods for the synthesis of this compound from its corresponding secondary alcohol. The choice between the two methods will depend on the specific requirements of the researcher, including scale, cost, and available equipment. The Swern oxidation is a cost-effective option for larger-scale synthesis, provided the necessary cryogenic conditions can be met. The Dess-Martin oxidation, while more expensive, offers the convenience of room temperature reaction and a simpler workup, making it ideal for smaller-scale and rapid syntheses. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely perform this critical transformation.

References

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wordpress. (2025). DMSO –Oxalyl Chloride, Swern Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link]

  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]

  • Reddit. (2025). How to easily work-up Dess-Martin periodinane? Retrieved from [Link]

  • J&K Scientific LLC. (2021). Swern Oxidation. Retrieved from [Link]

  • IJSART. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Oxalyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US3053898A - Preparation of ketones from secondary alcohols.
  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidising alcohols to make aldehydes and ketones. Retrieved from [Link]

  • YouTube. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)prop-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-1-(methylamino)propan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • MSU chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Propanone, 1-(4-bromophenyl)-. Retrieved from [Link]

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Application Notes and Protocols for the Purification of 1-(4-Bromophenyl)-2-methylpropan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of 1-(4-Bromophenyl)-2-methylpropan-1-one, a key intermediate in various synthetic applications, using silica gel column chromatography. The methodology herein is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the principles and practical execution of this crucial purification technique. This document emphasizes the rationale behind experimental choices, ensuring both scientific integrity and reproducibility.

Introduction

This compound is an aromatic ketone whose purity is paramount for the success of subsequent synthetic transformations. Column chromatography is a fundamental and widely used technique for the purification of such organic compounds, separating them based on their differential adsorption to a stationary phase while being carried by a mobile phase.[1][2] This application note details a robust method for the purification of this compound, addressing the critical parameters from stationary and mobile phase selection to fraction analysis, ensuring high purity and yield.

The choice of normal-phase chromatography with a silica gel stationary phase is predicated on the physicochemical properties of the target molecule. This compound possesses a moderate polarity due to the presence of a carbonyl group and a brominated aromatic ring. Silica gel, a polar adsorbent, effectively retains the target compound, allowing for its separation from less polar byproducts and starting materials, as well as more polar impurities.[3]

Physicochemical Properties of this compound

A thorough understanding of the target compound's properties is essential for developing an effective purification strategy.

PropertyValueReference
CAS Number 49660-93-7[4][5]
Molecular Formula C₁₀H₁₁BrO[6]
Molecular Weight 227.10 g/mol [6]
Appearance Light yellow oil[4]
Boiling Point 87°C @ 3 mmHg[4][7]
Storage Room temperature, sealed in a dry environment[4][8]

Safety and Handling

Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used.

  • This compound : May cause skin irritation.[7][9] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Silica Gel : May cause respiratory irritation. Avoid inhalation of the fine powder by handling it in a fume hood and wearing a dust mask.

  • Solvents (Hexane, Ethyl Acetate, Dichloromethane) : These solvents are flammable and volatile. Handle in a fume hood away from ignition sources. Ensure proper grounding of equipment to prevent electrostatic discharge.[9]

Always dispose of chemical waste in accordance with institutional and local regulations.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Glass chromatography column (e.g., 40 mm diameter, 60 cm length)[10]

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated with UV254 indicator)[11]

  • TLC developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes

  • Rotary evaporator

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[12] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[13]

  • Prepare a stock solution of the crude product by dissolving a small amount in a few drops of dichloromethane.

  • Spot the TLC plate : Using a capillary tube, apply a small spot of the stock solution onto the baseline of a TLC plate.[11]

  • Develop the TLC plate : Place the plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).[14]

  • Visualize the spots : After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.[11]

  • Calculate the Rf value : The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The ideal solvent system will provide good separation between the target compound and its impurities.

Column Preparation

Proper column packing is critical for achieving good separation.[10]

G cluster_0 Column Packing Workflow A 1. Plug column with cotton/glass wool B 2. Add a layer of sand A->B C 3. Prepare silica slurry in non-polar solvent B->C D 4. Pour slurry into the column C->D E 5. Allow silica to settle into a uniform bed D->E F 6. Add a protective layer of sand on top E->F G 7. Pre-elute with the initial mobile phase F->G

A flowchart for the column packing procedure.
  • Insert a small plug of cotton or glass wool into the bottom of the chromatography column.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare the silica slurry : In a beaker, mix approximately 40-60 g of silica gel with the initial, low-polarity mobile phase (e.g., 100% hexane or 95:5 hexane:ethyl acetate) to form a slurry.

  • Carefully pour the slurry into the column. Use a funnel to avoid coating the sides of the column.

  • Gently tap the column to dislodge any air bubbles and encourage uniform packing.

  • Once the silica has settled, add another thin layer of sand on top to prevent disruption of the silica bed during sample loading.

  • Open the stopcock and drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

Sample Loading
  • Dissolve the crude this compound (approx. 1 g) in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until it is level with the sand.

  • Carefully add a small amount of the initial mobile phase and again drain it to the level of the sand. Repeat this step 2-3 times to ensure the entire sample is within the silica bed.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant composition) elution for separating compounds with a range of polarities.[15][16] This allows for the efficient elution of both non-polar impurities and the more polar target compound.

G cluster_1 Gradient Elution Process A Start with low polarity mobile phase (e.g., 95:5 Hex:EtOAc) B Collect initial fractions (non-polar impurities) A->B C Gradually increase mobile phase polarity (e.g., to 8:2 Hex:EtOAc) B->C D Monitor fractions by TLC C->D E Collect fractions containing the pure product D->E F Further increase polarity to elute any remaining polar impurities E->F

The process of gradient elution and fraction collection.
  • Begin the elution with the low-polarity mobile phase determined from the TLC analysis.

  • Collect the eluent in numbered test tubes or flasks (fractions).

  • Systematically monitor the composition of the fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it.

  • Once the non-polar impurities have eluted, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise manner (e.g., changing from 95:5 to 90:10 hexane:ethyl acetate).[17]

  • Continue collecting and monitoring fractions. The target compound, this compound, will begin to elute as the mobile phase polarity becomes optimal.

  • Once the desired product has been completely eluted, the polarity can be further increased to wash out any highly polar impurities remaining on the column.

Product Isolation and Analysis
  • Fraction Pooling : Based on the TLC analysis, combine the fractions that contain the pure product.

  • Solvent Removal : Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound as a light yellow oil.

  • Purity and Yield Assessment : Determine the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Calculate the percentage yield based on the initial amount of crude material. The aromatic nature of the compound allows for UV visualization during analysis. The UV spectrum of the structurally similar 4'-bromoacetophenone can be used as a reference.[18]

Troubleshooting

IssuePossible CauseSolution
Poor Separation - Improper mobile phase selection- Column overloading- Poorly packed column- Optimize mobile phase using TLC- Reduce the amount of sample loaded- Repack the column carefully, ensuring no air bubbles
Compound Elutes Too Quickly - Mobile phase is too polar- Decrease the polarity of the mobile phase (increase hexane percentage)
Compound Does Not Elute - Mobile phase is not polar enough- Increase the polarity of the mobile phase (increase ethyl acetate percentage)
Cracked or Channeled Column - Silica gel ran dry- Air bubbles in the packing- Always keep the solvent level above the silica bed- Ensure proper slurry preparation and packing

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by silica gel column chromatography. By following these detailed steps, from initial TLC analysis to final product isolation, researchers can consistently achieve high purity and yield of the target compound. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic molecules.

References

  • HDH Inc. (n.d.). 1-(4-Bromophenyl)-2-methyl-1-propanone, min 95%, 1 gram. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)propan-2-one. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Bromoacetophenone - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • Biotage. (2023). What is a Chromatography Gradient?. Retrieved from [Link]

  • Reddit. (2021). Gradient Column Chromatography how to?. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromedia. (n.d.). Introduction to Gradient Elution. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Silica Gel for Your Chromatographic Needs. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Bromoacetophenone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2018). Stepwise gradient elution in preparative chromatography. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Google Patents. (n.d.). Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

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Application Note: High-Purity Recrystallization of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the purification of 1-(4-Bromophenyl)-2-methylpropan-1-one via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This document outlines the principles of solvent selection, a detailed step-by-step methodology, and strategies to overcome common challenges, particularly those associated with low-melting-point solids. The protocols are designed for researchers, chemists, and process development professionals seeking a robust and reproducible purification method.

Introduction and Rationale

This compound is an aromatic ketone frequently used as a building block in the synthesis of more complex molecules. Its purity directly impacts the yield, impurity profile, and overall success of subsequent chemical transformations. Synthesized typically via methods like Friedel-Crafts acylation or oxidation of the corresponding alcohol, the crude product often contains unreacted starting materials, byproducts, or residual reagents.[1][2]

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[3] The ideal solvent will dissolve the target compound sparingly at low temperatures but completely at an elevated temperature. Upon slow cooling, the target compound's solubility decreases, forcing it to crystallize out of the solution in a highly purified form, while impurities remain dissolved in the surrounding liquid (mother liquor).[4]

A significant challenge with this compound is its low melting point of approximately 18°C, which is near room temperature.[1] This property increases the risk of the compound separating from the solution as a liquid ("oiling out") rather than forming solid crystals.[4][5] An oil can trap impurities, defeating the purpose of recrystallization.[6] This protocol is specifically designed to mitigate this risk.

Physicochemical Properties & Data

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 49660-93-7[1]
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.1 g/mol [1]
Appearance Light yellow oil or low-melting solid[1]
Melting Point ~18°C[1]
Boiling Point 87°C @ 3 mmHg[1][7]

Solvent System Selection: The Key to Success

The choice of solvent is the most critical parameter in recrystallization.[3] The goal is to identify a solvent or solvent system where the compound exhibits high solubility when hot and low solubility when cold.

Theoretical Considerations

Based on its structure (an aromatic ketone), this compound is a moderately polar compound. Therefore, solvents of moderate polarity, or a combination of a polar and a non-polar solvent, are excellent starting points.[8][9]

Candidate Solvents for Screening

The following table lists potential solvents suitable for preliminary screening.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften effective for aromatic compounds. Good potential for a solvent pair with water.[10]
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point.
Isopropanol 82Polar ProticAnother common alcohol for recrystallization.
Hexane / Heptane 69 / 98Non-polarThe compound is likely insoluble or poorly soluble at room temperature. Excellent as an "anti-solvent" in a mixed pair.[9]
Ethyl Acetate 77Polar AproticA good "soluble" solvent for moderately polar compounds. Often paired with hexane.
Water 100Very PolarThe compound is expected to be insoluble. Primarily used as an anti-solvent with a miscible organic solvent like ethanol.
Protocol: Small-Scale Solvent Screening

Before committing to a bulk purification, perform these tests in small test tubes with ~10-20 mg of crude material.[11]

  • Add Solvent: Add 0.5 mL of a candidate solvent to the crude solid at room temperature.

  • Observe Solubility: Note if the solid dissolves. If it dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.

  • Heat: If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Assess Hot Solubility: If the solid dissolves completely when hot, it is a good candidate. If it remains insoluble, it is not a suitable single solvent.

  • Cool: Allow the hot, clear solution to cool to room temperature, then place it in an ice bath.

  • Evaluate Crystal Formation: The ideal solvent will produce a high yield of crystalline solid upon cooling. Note any signs of oiling out.

  • Test Solvent Pairs: If no single solvent is ideal, test miscible pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane). Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes cloudy, then add a drop or two of the good solvent to redissolve the solid before cooling.[4]

Recommendation: An ethanol/water or isopropanol/water system is often a successful starting point for compounds of this nature.

Detailed Recrystallization Protocol

This protocol assumes a starting quantity of 1-10 grams of crude this compound. Adjust volumes accordingly.

Materials & Equipment:
  • Crude this compound

  • Selected solvent system (e.g., Ethanol and deionized water)

  • Erlenmeyer flasks (at least two, appropriately sized)

  • Hot plate with stirring capability

  • Boiling stones or magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

  • Glass stirring rod

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude solid into an Erlenmeyer flask with a stir bar or boiling stones.

    • In a separate flask, heat the primary solvent (e.g., ethanol) to its boiling point.

    • Add the minimum amount of hot solvent to the crude material to dissolve it completely. Add the solvent in small portions, allowing the solution to return to a boil between additions.[11] Causality: Using the minimum volume ensures the solution will be saturated upon cooling, maximizing yield. Using an Erlenmeyer flask minimizes solvent evaporation.[12]

  • Hot Gravity Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.

    • Preheat a stemless funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate. Place fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. Causality: This step must be performed quickly and with hot equipment to prevent the desired compound from crystallizing prematurely on the funnel or filter paper.[12]

  • Induce Crystallization and Slow Cooling:

    • If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add 1-2 drops of the primary solvent to redissolve the precipitate.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Causality: Slow cooling is critical. It allows for the selective formation of a pure crystal lattice, excluding impurities. Rapid cooling can trap impurities and promote oiling out.[4]

  • Maximize Yield by Cooling:

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes. Causality: The compound's solubility is further reduced at lower temperatures, leading to a greater recovery of the crystalline product.[5]

  • Isolate Crystals via Vacuum Filtration:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the ice-cold solvent system to ensure it seals against the funnel.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.

  • Wash the Crystals:

    • With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.[5] Causality: The solvent must be ice-cold to minimize redissolving the purified product.

  • Dry the Product:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass, break up any large clumps, and allow them to air-dry completely in a well-ventilated area or a desiccator. Due to the low melting point, do not use an oven unless under a high vacuum at room temperature.

Troubleshooting: Overcoming "Oiling Out"

Given the 18°C melting point, oiling out is a primary concern.[5][6] This occurs when the solution becomes saturated at a temperature above the compound's melting point.[4]

  • Symptom: The solution becomes cloudy, and small liquid droplets form instead of solid crystals.[13]

  • Solution 1: Reheat and Dilute: If oiling occurs, reheat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature. Then, attempt to cool the solution again, but even more slowly.[6][14]

  • Solution 2: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid. This creates nucleation sites for crystal growth.[12] If available, adding a tiny "seed crystal" of pure product can also initiate crystallization.[14]

  • Solution 3: Change Solvents: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point may be necessary to ensure the solution temperature stays below the compound's melting point during dissolution.[15]

Purity Assessment

The success of the recrystallization is validated by analyzing the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities depress and broaden the melting point range.[11] Measure the melting point of the dried crystals and compare it to the literature value. A sharp range close to 18°C indicates successful purification.

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product by TLC. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

Workflow Visualization

The following diagram illustrates the complete logical workflow for the recrystallization process.

Recrystallization_Workflow Crude Crude Solid This compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Gravity Filtration (Optional) Dissolve->HotFilt Insoluble impurities present CoolSlow Slow Cooling to Room Temperature Dissolve->CoolSlow No insoluble impurities HotFilt->CoolSlow Impurities1 Insoluble Impurities HotFilt->Impurities1 IceBath Ice-Water Bath Cooling CoolSlow->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash MotherLiquor Mother Liquor (Soluble Impurities) VacFilt->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Logical workflow for the recrystallization of this compound.

Safety and Handling

Handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: May cause skin irritation.[7] Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection.[16]

  • Organic Solvents: Most organic solvents (ethanol, hexane, ethyl acetate) are flammable. Keep away from open flames and ignition sources. Use a hot plate for heating, never a Bunsen burner. Ensure adequate ventilation.[17]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory at all times.

In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[16]

References

  • Recrystallization Techniques and Troubleshooting. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry website. [Link: https://www.
  • This compound Properties. (n.d.). ChemicalBook. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB5710928.htm]
  • Addressing "oiling out" issues during crystallization. (2025). BenchChem. [Link: https://www.benchchem.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link: https://www.mt.
  • Discussion on Recrystallization Challenges. (2013). Reddit r/chemistry. [Link: https://www.reddit.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link: https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/Organic_Lab_Techniques/3%3A_Crystallization/3.6%3A_Troubleshooting/3.6F%3A_Troubleshooting]
  • 1-(4-Bromophenyl)-2-methyl-1-propanone Safety Data Sheet. (n.d.). ECHEMI. [Link: https://www.echemi.com/sds/1-(4-bromophenyl)-2-methyl-1-propanone-cas-49660-93-7.html]
  • Recrystallization and Melting Point Determination. (2024). National Taiwan University Department of Chemistry. [Link: https://www.ch.ntu.edu.
  • Kaye, I. A. (1970). Purification of Low-Melting Compounds.Journal of Chemical Education, 47(11), 789. [Link: https://pubs.acs.org/doi/pdf/10.1021/ed047p789]
  • 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one. (n.d.). PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12812080]
  • Recrystallization Principles. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link: https://www.chem.ucla.
  • 1-(4-Bromophenyl)-2-methyl-1-propanone Properties. (n.d.). Echemi. [Link: https://www.echemi.com/products/1-(4-bromophenyl)-2-methyl-1-propanone-cas-49660-93-7.html]
  • Recrystallization, Filtration and Melting Point. (n.d.). University of Massachusetts Boston, Department of Chemistry. [Link: https://www.umb.
  • Recrystallization. (n.d.). Millersville University, Department of Chemistry. [Link: https://www.millersville.
  • This compound. (n.d.). Achmem. [Link: https://www.achmem.com/products/1-4-bromophenyl-2-methylpropan-1-one]
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich. [Link: https://www.sigmaaldrich.
  • 1-(4-Bromophenyl)ethanol Properties. (n.d.). AKSci. [Link: https://www.aksci.com/item_detail.php?
  • 1-(4-Bromophenyl)prop-2-en-1-one. (n.d.). PubChem, National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Bromophenyl)prop-2-en-1-one]
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link: https://www.chem.rochester.edu/notvoodoo/pages/reagents.php?
  • 4'-Bromoacetophenone Safety Data Sheet. (2021). Fisher Scientific. [Link: https://www.fishersci.com/sdsitems.do?partNumber=AC106590250&productDescription=4-BROMOACETOPHENONE+25G&vendorId=VN00032119&countryCode=US&language=en]
  • 4-Bromophenyl phenyl ether Safety Data Sheet. (2024). Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/sds/aldrich/b65209]
  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents (US3654351A). [Link: https://patents.google.
  • Advice on Recrystallization. (2014). Reddit r/chemistry. [Link: https://www.reddit.com/r/chemistry/comments/2cnz7k/veteran_chemists_have_any_advice_on/]
  • Tips-Solvents choose for recrystallization. (2022). YouTube. [Link: https://www.youtube.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link: https://www.youtube.

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Application Notes and Protocols for the Reduction of 1-(4-Bromophenyl)-2-methylpropan-1-one to 1-(4-Bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Alcohols in Synthesis

The reduction of prochiral ketones to their corresponding chiral alcohols represents a cornerstone transformation in modern organic synthesis. This reaction is of paramount importance in the pharmaceutical and fine chemical industries, where the precise three-dimensional arrangement of atoms within a molecule can profoundly influence its biological activity and physical properties. The target molecule of this guide, 1-(4-Bromophenyl)-2-methylpropan-1-ol, possesses a critical chiral center. The stereoselective synthesis of its enantiomers is a key step in the development of novel therapeutics and advanced materials. The presence of the bromo- and isopropyl-substituents on the phenyl and alpha-carbon respectively, introduces both electronic and steric factors that must be carefully considered when selecting a reduction strategy.

This comprehensive guide provides detailed application notes and robust experimental protocols for the efficient reduction of 1-(4-Bromophenyl)-2-methylpropan-1-one. We will explore two primary methodologies: a reliable achiral reduction using sodium borohydride to furnish the racemic alcohol, and a brief overview of catalytic hydrogenation as a viable alternative. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully implement and adapt these procedures for their specific research and development needs.

Chemical Transformation: From Ketone to Secondary Alcohol

The core chemical transformation detailed in these protocols is the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of this compound, resulting in the formation of a secondary alcohol.

G ketone This compound alcohol 1-(4-Bromophenyl)-2-methylpropan-1-ol ketone->alcohol Reduction reagents [H] (Reducing Agent)

Caption: General reaction scheme for the reduction of the ketone to the alcohol.

Section 1: Achiral Reduction with Sodium Borohydride: A Robust and Scalable Approach

Sodium borohydride (NaBH₄) is a widely utilized reducing agent due to its mild reactivity, high chemoselectivity for aldehydes and ketones, and operational simplicity.[1][2] It is a cost-effective and reliable choice for the synthesis of racemic 1-(4-Bromophenyl)-2-methylpropan-1-ol, particularly in scenarios where a mixture of enantiomers is acceptable or can be resolved in a subsequent step.

Mechanism of Sodium Borohydride Reduction

The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone.[3] The resulting alkoxide is then protonated during the work-up step to yield the final alcohol product. Although the stoichiometry suggests that one mole of NaBH₄ can reduce four moles of a ketone, in practice, a slight excess of the reducing agent is often employed to ensure complete conversion.

G A This compound B Hydride Attack A->B NaBH4 C Alkoxide Intermediate B->C D Protonation (Work-up) C->D H2O or mild acid E 1-(4-Bromophenyl)-2-methylpropan-1-ol D->E

Caption: Simplified workflow of the sodium borohydride reduction mechanism.

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines a standard laboratory procedure for the reduction of this compound using sodium borohydride in a protic solvent.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Reagent Addition: While maintaining the temperature between 0-5 °C, slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Control the rate of addition to prevent excessive foaming and a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue to stir for an additional 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add 1 M HCl dropwise to quench the excess sodium borohydride. Continue the addition until the effervescence ceases.

  • Work-up:

    • Remove the methanol from the reaction mixture using a rotary evaporator.

    • Add deionized water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them sequentially with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(4-Bromophenyl)-2-methylpropan-1-ol.

  • Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alcohol.

Data Summary: Sodium Borohydride Reduction
ParameterValueReference
Starting Material This compound
Reducing Agent Sodium Borohydride (NaBH₄)[1]
Solvent Methanol[4]
Reaction Temperature 0 °C to Room Temperature[5]
Reaction Time 1.5 - 3.5 hours[5]
Typical Molar Ratio (Ketone:NaBH₄) 1 : 1.1 - 1.5[5]
Work-up Acidic quench, liquid-liquid extraction[5]
Purification Silica gel column chromatography[5]
Expected Yield >90% (based on analogous reactions)
Product 1-(4-Bromophenyl)-2-methylpropan-1-ol[6]

Section 2: Catalytic Hydrogenation: A Green Chemistry Alternative

Catalytic hydrogenation offers an alternative, often greener, approach to the reduction of ketones.[7] This method typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. While generally effective for ketone reduction, care must be taken to avoid the potential for dehalogenation (reduction of the C-Br bond) under harsh conditions.

General Considerations for Catalytic Hydrogenation
  • Catalyst Selection: The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity.

  • Solvent: Protic solvents like ethanol or methanol are commonly used.

  • Hydrogen Pressure: The reaction can be performed at atmospheric or elevated pressures of hydrogen.

  • Temperature: Reactions are typically run at room temperature but may require gentle heating.

  • Chemoselectivity: A key advantage of catalytic hydrogenation can be its high chemoselectivity, although the potential for de-bromination must be assessed for this particular substrate.

Illustrative Workflow for Catalytic Hydrogenation

G A This compound in Solvent B Addition of Catalyst (e.g., Pd/C) A->B C Introduction of Hydrogen Gas (H2) B->C D Reaction under Stirring C->D E Filtration of Catalyst D->E F Solvent Evaporation E->F G Purified 1-(4-Bromophenyl)-2-methylpropan-1-ol F->G

Caption: General experimental workflow for catalytic hydrogenation.

A detailed experimental protocol for the catalytic hydrogenation of this compound would require specific optimization of the catalyst, solvent, pressure, and temperature to maximize the yield of the desired alcohol while minimizing any potential dehalogenation side reactions.

Characterization of 1-(4-Bromophenyl)-2-methylpropan-1-ol

The successful synthesis of the target alcohol should be confirmed through standard analytical techniques. Based on the spectroscopic data of analogous compounds, the following characteristic signals are expected:[7]

  • ¹H NMR (CDCl₃): Aromatic protons (doublets in the range of δ 7.2-7.5 ppm), a doublet for the benzylic proton (-CHOH), a multiplet for the isopropyl methine proton, and doublets for the two diastereotopic methyl groups of the isopropyl moiety. A broad singlet for the hydroxyl proton will also be present.

  • ¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons (including the carbon attached to the bromine), the benzylic carbon bearing the hydroxyl group, the isopropyl methine carbon, and the two methyl carbons.

  • FT-IR (ATR): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H and C=C aromatic stretching vibrations will also be observed.

  • Mass Spectrometry (EI or ESI): A molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of the product, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion and Future Perspectives

This application note provides a comprehensive overview and detailed protocols for the reduction of this compound to its corresponding alcohol. The sodium borohydride method stands out as a robust, high-yielding, and operationally simple procedure for obtaining the racemic product. For applications requiring enantiomerically pure forms of the alcohol, further investigation into asymmetric reduction methodologies, such as those employing chiral catalysts or enzymes, would be a logical next step. The protocols and data presented herein serve as a solid foundation for researchers to confidently undertake the synthesis and further derivatization of this valuable chiral building block.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2010, August). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • AOBChem USA. (n.d.). 1-(4-bromophenyl)-2-methylpropan-1-ol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth., 95, 328-344. Retrieved from [Link]

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Application Notes and Protocols for the Reaction of 1-(4-Bromophenyl)-2-methylpropan-1-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromophenyl)-2-methylpropan-1-one is a versatile ketone intermediate that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a reactive carbonyl group, a sterically hindered isopropyl group, and a functionalizable bromophenyl moiety, allows for a diverse range of chemical transformations. The bromine atom, in particular, provides a handle for cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides detailed application notes and protocols for the reaction of this ketone with various nucleophiles, offering researchers and drug development professionals a comprehensive resource for its synthetic manipulation. We will delve into the mechanistic underpinnings of these reactions and provide field-proven, step-by-step protocols for key transformations, including reduction, Grignard addition, and Wittig olefination.

Chemical Principles and Mechanistic Overview

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon. Nucleophiles, species with an excess of electrons, are drawn to this electron-deficient center, initiating a nucleophilic addition reaction.[1] The steric bulk of the adjacent isopropyl group can influence the approach of the nucleophile, potentially affecting reaction rates and, in some cases, the stereochemical outcome.[2][3]

The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4] Subsequent protonation of the resulting alkoxide yields the final alcohol product. The specific nature of the nucleophile and the reaction conditions will determine the ultimate product.

Synthesis of Starting Material: this compound

A common method for the synthesis of the title compound is through the oxidation of the corresponding secondary alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol.[5]

Experimental Protocol: Oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol

Materials:

  • 1-(4-bromophenyl)-2-methylpropan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Ammonium acetate

  • 4Å Molecular sieves

  • Dichloromethane (DCM)

  • Diatomaceous earth (Celite®)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 eq), ammonium acetate (3.0 eq), and 4Å molecular sieves in dichloromethane at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 14 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to afford this compound as a light yellow oil.[5]

Characterization Data for this compound: [5]

  • 1H NMR (400 MHz, CDCl3): δ 7.81 (d, J = 8.6 Hz, 2H), 7.59 (d, J = 8.6 Hz, 2H), 3.49 (sept, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H).

  • 13C NMR (100 MHz, CDCl3): δ 203.3, 135.0, 142.7, 132.0, 129.9, 127.9, 35.5, 19.1.

  • GC-MS: m/z = 226 [M]+, 228 [M+2]+.

Reaction with Nucleophiles: Protocols and Applications

Reduction with Sodium Borohydride: Synthesis of 1-(4-bromophenyl)-2-methylpropan-1-ol

The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this purpose.[6][7]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol are common protic solvents that also serve as the proton source for the final workup.

  • Temperature: The reaction is initially cooled to 0 °C to control the exothermic reaction upon addition of NaBH4.

  • Workup: A mild acidic workup is used to quench any remaining reducing agent and protonate the intermediate alkoxide.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4-bromophenyl)-2-methylpropan-1-ol.

Expected Characterization Data for 1-(4-bromophenyl)-2-methylpropan-1-ol:

  • 1H NMR (CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 4.35 (d, J = 7.2 Hz, 1H), 2.05-1.95 (m, 1H), 1.80 (d, J = 4.8 Hz, 1H, OH), 0.95 (d, J = 6.8 Hz, 3H), 0.85 (d, J = 6.8 Hz, 3H).

  • 13C NMR (CDCl3): δ 142.5, 131.4, 128.2, 121.3, 80.5, 35.0, 19.1, 18.2.

  • IR (thin film, cm-1): A broad O-H stretching band around 3400-3200 cm-1 and the disappearance of the carbonyl C=O stretch from the starting material (around 1680 cm-1).[8]

Table 1: Summary of Reduction Reaction

Reactant Reagent Solvent Temperature Time Product

| this compound | NaBH4 | Methanol | 0 °C to RT | 2-4 h | 1-(4-bromophenyl)-2-methylpropan-1-ol |

Reduction_Workflow start Start dissolve Dissolve Ketone in Methanol start->dissolve cool_0C Cool to 0 °C dissolve->cool_0C add_nabh4 Add NaBH4 (portion-wise) cool_0C->add_nabh4 warm_rt Warm to RT, Stir 2-4h add_nabh4->warm_rt quench Quench with 1 M HCl at 0 °C warm_rt->quench extract Extract with Ethyl Acetate quench->extract purify Dry and Concentrate extract->purify end End: 1-(4-bromophenyl)-2- methylpropan-1-ol purify->end

Workflow for the reduction of the ketone.
Grignard Reaction: Synthesis of 1-(4-bromophenyl)-2,3-dimethylbutan-2-ol

The Grignard reaction allows for the formation of carbon-carbon bonds, providing a route to more complex molecules. The addition of a Grignard reagent, such as isopropylmagnesium bromide, to the ketone will yield a tertiary alcohol.[9][10]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.[11]

  • Initiation: A small crystal of iodine can be used to activate the magnesium surface and initiate the Grignard reagent formation.

  • Reagent Addition: The Grignard reagent is added slowly to the ketone at a low temperature to control the exothermic reaction.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride, a weak acid, to protonate the alkoxide and minimize side reactions.

Materials:

  • This compound

  • Magnesium turnings

  • 2-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure: Part A: Preparation of Isopropylmagnesium Bromide

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.5 eq).

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 2-bromopropane (1.5 eq) in anhydrous diethyl ether to the magnesium.

  • If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

  • Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

Part B: Reaction with the Ketone

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool this solution to 0 °C.

  • Slowly add the prepared Grignard reagent from Part A to the ketone solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

Part C: Work-up and Purification

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting tertiary alcohol, 1-(4-bromophenyl)-2,3-dimethylbutan-2-ol, can be purified by recrystallization or column chromatography.

Expected Characterization Data for 1-(4-bromophenyl)-2,3-dimethylbutan-2-ol:

  • 1H NMR (CDCl3): δ 7.50 (d, J = 8.5 Hz, 2H), 7.40 (d, J = 8.5 Hz, 2H), 2.10 (sept, J = 7.0 Hz, 1H), 1.95 (sept, J = 6.8 Hz, 1H), 1.60 (s, 1H, OH), 0.95 (d, J = 6.8 Hz, 6H), 0.85 (d, J = 7.0 Hz, 6H).

  • 13C NMR (CDCl3): δ 145.0, 131.2, 128.0, 121.0, 80.0, 36.5, 35.5, 18.0, 17.5.

  • IR (thin film, cm-1): A broad O-H stretch around 3500-3300 cm-1 and the absence of the starting ketone's C=O stretch.

Table 2: Summary of Grignard Reaction

Reactant Reagent Solvent Temperature Time Product

| this compound | Isopropylmagnesium bromide | Diethyl Ether/THF | 0 °C to RT | 2-6 h | 1-(4-bromophenyl)-2,3-dimethylbutan-2-ol |

Grignard_Mechanism cluster_0 Grignard Reaction Mechanism Ketone This compound Intermediate Tetrahedral Intermediate Ketone->Intermediate Grignard Isopropylmagnesium Bromide Grignard->Ketone Nucleophilic Attack Alcohol 1-(4-bromophenyl)-2,3-dimethylbutan-2-ol Intermediate->Alcohol Protonation (Workup)

Mechanism of the Grignard reaction.
Wittig Reaction: Synthesis of 1-bromo-4-(2-methylprop-1-en-1-yl)benzene

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones or aldehydes.[3][4] It involves the reaction of the ketone with a phosphorus ylide, in this case, methylenetriphenylphosphorane, to form the corresponding alkene.

Causality Behind Experimental Choices:

  • Ylide Generation: The Wittig reagent is typically prepared in situ from the corresponding phosphonium salt (methyltriphenylphosphonium bromide) by deprotonation with a strong base like n-butyllithium or sodium hydride under anhydrous conditions.

  • Reaction Conditions: The reaction is often carried out in an anhydrous, aprotic solvent like THF or diethyl ether. The temperature is initially kept low during the addition of the ylide to control the reaction.

  • Byproduct Removal: The main byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium (1.2 eq) dropwise. The mixture will turn a characteristic ylide color (often orange or deep yellow).

  • Stir the ylide solution at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of the ketone.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(2-methylprop-1-en-1-yl)benzene.

Expected Characterization Data for 1-bromo-4-(2-methylprop-1-en-1-yl)benzene:

  • 1H NMR (CDCl3): δ 7.45 (d, J = 8.5 Hz, 2H), 7.10 (d, J = 8.5 Hz, 2H), 6.25 (s, 1H), 1.90 (s, 3H), 1.85 (s, 3H).

  • 13C NMR (CDCl3): δ 138.0, 135.5, 131.5, 129.5, 128.0, 121.0, 22.5, 22.0.

  • IR (thin film, cm-1): Absence of the carbonyl C=O stretch from the starting material. Appearance of a C=C stretch around 1640 cm-1.

Table 3: Summary of Wittig Reaction

Reactant Reagent Solvent Temperature Time Product

| this compound | Methylenetriphenylphosphorane | THF | 0 °C to RT | 12-24 h | 1-bromo-4-(2-methylprop-1-en-1-yl)benzene |

Wittig_Workflow start Start prep_ylide Prepare Ylide (Phosphonium Salt + Base) start->prep_ylide add_ketone Add Ketone Solution to Ylide at 0 °C prep_ylide->add_ketone dissolve_ketone Dissolve Ketone in THF dissolve_ketone->add_ketone react Warm to RT, Stir 12-24h add_ketone->react quench Quench with Sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end End: Alkene Product purify->end

Experimental workflow for the Wittig reaction.

Conclusion

This compound is a highly useful synthetic intermediate that can be readily transformed into a variety of valuable products through reactions with common nucleophiles. The protocols detailed in this guide for reduction, Grignard addition, and Wittig olefination provide robust and reproducible methods for accessing the corresponding secondary alcohol, tertiary alcohol, and alkene derivatives. The presence of the bromine atom on the phenyl ring offers further opportunities for synthetic diversification, making this ketone a strategic starting material for the construction of complex molecules in the fields of materials science and drug discovery.

References

  • BrainKart. Aldehydes and ketones: Electronic and steric effects. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]

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  • Chegg. Solved In this experiment, you will prepare the Grignard | Chegg.com. [Link]

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Application Notes and Protocols: The Utility of 1-(4-Bromophenyl)-2-methylpropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Value of a Versatile Ketone Intermediate

In the landscape of modern medicinal chemistry and drug discovery, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency and the accessibility of diverse chemical matter. 1-(4-Bromophenyl)-2-methylpropan-1-one, a substituted propiophenone, represents a strategically valuable precursor for the synthesis of a range of biologically active compounds.[1] Its structure, featuring a reactive ketone carbonyl group, an isopropyl moiety, and a brominated phenyl ring, offers multiple avenues for synthetic elaboration. The bromine atom, in particular, serves as a versatile functional handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR).

These application notes will provide an in-depth guide to the practical application of this compound, focusing on its role as a key intermediate in the synthesis of psychoactive substances, specifically substituted cathinones. While not traditional therapeutic agents, the study of these compounds is of significant interest to medicinal chemists, pharmacologists, and toxicologists for understanding their mechanisms of action and developing potential countermeasures.

Core Application: Synthesis of Substituted Cathinones

This compound is a direct precursor to a class of psychoactive compounds known as substituted cathinones.[2][3] Cathinone is a naturally occurring beta-ketone amphetamine found in the khat plant (Catha edulis).[4] Synthetic derivatives have been widely explored for their stimulant and empathogenic properties.[1][5] The general synthetic strategy to access these amine derivatives from the ketone precursor is through reductive amination.[6][7]

A prominent example of a substituted cathinone derived from this compound is 1-(4-bromophenyl)-2-(methylamino)propan-1-one, also known as brephedrone or 4-bromomethcathinone (4-BMC).[8] This compound has been identified as a designer drug and is of significant interest in forensic and toxicological studies.[8]

Synthetic Workflow: From Ketone to Amine

The conversion of this compound to its corresponding N-methylamine derivative, brephedrone, is a classic example of reductive amination. This process involves two key steps that are often performed in a single pot: the formation of an imine intermediate followed by its reduction to the final amine.[7][9]

G ketone This compound imine Imine Intermediate ketone->imine Condensation (-H2O) amine Methylamine (or its salt) amine->imine product 1-(4-Bromophenyl)-2-(methylamino)propan-1-one (Brephedrone) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, NaBH3CN) reducing_agent->product

Caption: Reductive amination workflow for the synthesis of brephedrone.

Experimental Protocol: Reductive Amination of this compound

This protocol outlines a general procedure for the synthesis of 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) via reductive amination.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound49660-93-7227.10Starting ketone.
Methylamine hydrochloride593-51-167.52Amine source.
Sodium borohydride (NaBH₄)16940-66-237.83Reducing agent.
Methanol (MeOH)67-56-132.04Solvent.
Sodium hydroxide (NaOH)1310-73-240.00For basification.
Dichloromethane (DCM)75-09-284.93Extraction solvent.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Drying agent.
Hydrochloric acid (HCl), concentrated7647-01-036.46For salt formation (optional).
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add methylamine hydrochloride (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to control the exothermic reaction and gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Basify the aqueous residue with a 1M NaOH solution to a pH > 10.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a free base.

    • Further purification can be achieved by column chromatography on silica gel.

  • Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid can be collected by filtration and dried.

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of imines in the presence of a ketone, although in this one-pot synthesis, it will reduce any remaining starting ketone as well.[10] For more sensitive substrates where ketone reduction is a concern, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the protonated imine.[10]

  • pH Control: The initial condensation to form the imine is typically favored under slightly acidic to neutral conditions. However, the use of an amine salt like methylamine hydrochloride can provide a suitable pH. The final workup requires basification to deprotonate the amine product, rendering it soluble in organic extraction solvents.

  • Solvent: Methanol is a common solvent for reductive aminations with sodium borohydride as it is a protic solvent that can participate in the reaction mechanism and effectively dissolves the reagents.

Broader Implications in Medicinal Chemistry

The synthesis of substituted cathinones from precursors like this compound highlights a significant area of research at the intersection of medicinal chemistry, pharmacology, and public health. The ease of modification of the cathinone scaffold allows for the generation of a vast number of derivatives with varying potencies and receptor selectivities.[11]

The 4-bromo substituent on the phenyl ring of brephedrone is of particular interest. This halogen atom can be used as a handle for further synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a wide array of functional groups at this position, enabling a systematic exploration of the structure-activity relationships of these compounds. Such studies are crucial for understanding how modifications to the aromatic ring influence the interaction of these molecules with their biological targets, primarily monoamine transporters.[3]

Logical Relationships in Derivative Synthesis

G start This compound step1 Reductive Amination start->step1 intermediate Brephedrone (4-BMC) step1->intermediate step2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 product Diverse Analogs with Modified Aromatic Ring step2->product

Caption: Synthetic logic for creating diverse cathinone analogs.

Conclusion

This compound is a valuable and versatile intermediate, primarily recognized for its role as a precursor in the synthesis of substituted cathinones like brephedrone. The straightforward conversion via reductive amination provides access to a class of compounds with significant pharmacological and toxicological interest. The presence of the bromo-substituent offers a strategic advantage for further chemical modifications, making this starting material a key component in the exploration of the structure-activity relationships of psychoactive substances. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to utilize this chemical effectively in their synthetic endeavors.

References

Synthesis of heterocyclic compounds from 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 1-(4-Bromophenyl)-2-methylpropan-1-one

Introduction

Heterocyclic compounds form the backbone of medicinal chemistry and drug development, with their unique structures enabling a wide range of biological activities. The strategic synthesis of these scaffolds from readily available starting materials is a cornerstone of modern pharmaceutical research. This compound is a versatile ketone that serves as an excellent precursor for a variety of heterocyclic systems. Its structure, featuring a reactive carbonyl group, an enolizable α-carbon, and a bromophenyl moiety suitable for further functionalization (e.g., cross-coupling reactions), makes it a valuable building block.

This technical guide provides detailed application notes and protocols for the synthesis of prominent heterocyclic families—including pyrimidines, pyrazoles, and benzodiazepines—using this compound as the common starting point. The methodologies detailed herein emphasize not just the procedural steps but also the underlying mechanistic principles, offering researchers a robust framework for practical application and further exploration.

Part 1: The Gateway Intermediate: Synthesis of α,β-Unsaturated Chalcones

The most common and versatile strategy for elaborating this compound into complex heterocycles is its initial conversion into an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are highly valuable intermediates because their electrophilic α,β-unsaturated carbonyl system is primed for reactions with a wide array of binucleophiles to form various heterocyclic rings.[1] The standard method for this transformation is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a ketone and an aldehyde.[1]

Causality of the Claisen-Schmidt Condensation

The reaction is initiated by a strong base (e.g., KOH or NaOH), which deprotonates the α-carbon of this compound to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated chalcone system. The choice of an ethanolic solution is critical as it effectively solubilizes both the organic precursors and the inorganic base.

G cluster_workflow Overall Synthetic Strategy Start This compound Intermediate Key Intermediate (E)-1-(4-bromophenyl)-2-methyl-3-phenylprop-2-en-1-one (Chalcone) Start->Intermediate  Claisen-Schmidt  Condensation Benzodiazepine 1,5-Benzodiazepines Start->Benzodiazepine  Direct Condensation  + o-Phenylenediamine Pyrimidine Pyrimidines Intermediate->Pyrimidine  + Urea / Thiourea Pyrazole Pyrazoles Intermediate->Pyrazole  + Hydrazine

Caption: High-level workflow for heterocyclic synthesis.

Protocol 1: Synthesis of (E)-1-(4-bromophenyl)-2-methyl-3-phenylprop-2-en-1-one

This protocol details the synthesis of a representative chalcone from this compound and benzaldehyde.

Materials:

  • This compound (0.01 mol)

  • Benzaldehyde (0.01 mol)

  • Ethanol (20 mL)

  • Potassium Hydroxide (KOH), 40% aqueous solution (15 mL)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and benzaldehyde (0.01 mol) in 20 mL of ethanol.

  • Cool the flask in an ice bath and add 15 mL of a 40% aqueous KOH solution dropwise with constant stirring. The dropwise addition is crucial to control the exothermic reaction.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate 8:2).

  • Once the reaction is complete (indicated by the consumption of the starting ketone), pour the reaction mixture slowly into a beaker containing 200 g of crushed ice.

  • Neutralize the mixture by adding dilute HCl dropwise until the pH is approximately 7. A solid precipitate will form.

  • Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water to remove any residual salts, and dry the product.

  • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Part 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. A robust method for their synthesis involves the cyclocondensation of chalcones with urea, thiourea, or guanidine. This reaction builds the six-membered di-nitrogen heterocyclic ring.

Mechanistic Rationale

The reaction proceeds via an initial Michael addition of the nucleophilic nitrogen from urea (or its analogue) to the β-carbon of the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization where the second nitrogen atom of the urea attacks the carbonyl carbon of the ketone. The final step is a dehydration event that results in the formation of the stable aromatic pyrimidine ring. The use of a base like KOH facilitates both the initial Michael addition and the subsequent cyclization and dehydration steps.[2]

G cluster_workflow Pyrimidine Synthesis Workflow Chalcone Chalcone Intermediate Mix Dissolve in Ethanol Add aq. KOH Chalcone->Mix Urea Urea Urea->Mix Reflux Reflux for 4-6h Mix->Reflux Workup Pour into Ice Water Neutralize with HCl Reflux->Workup Product Filter, Wash, and Dry Pyrimidine Product Workup->Product

Caption: Experimental workflow for pyrimidine synthesis.

Protocol 2: Synthesis of a 4,6-disubstituted Pyrimidine Derivative

This protocol outlines the synthesis of a pyrimidine from the chalcone prepared in Protocol 1.

Materials:

  • (E)-1-(4-bromophenyl)-2-methyl-3-phenylprop-2-en-1-one (0.01 mol)

  • Urea (0.01 mol)

  • Ethanol (25 mL)

  • Potassium Hydroxide (KOH), 40% aqueous solution (10 mL)

  • Crushed ice

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 25 mL of ethanol.

  • Slowly add 10 mL of 40% aqueous KOH solution to the mixture with stirring.[3]

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction via TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 g of crushed ice.

  • Neutralize with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure pyrimidine derivative.

Reactant 2 Conditions Yield (%) Reference
UreaEthanolic KOH, Reflux 4hGood to Excellent[3]
ThioureaEthanolic KOH, RefluxGood to Excellent
Guanidine HClEthanolic KOH, Reflux 10hGood to Excellent
Table 1: Summary of Conditions for Pyrimidine Synthesis.

Part 3: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, acting as COX-2 inhibitors, and in agrochemicals.[4] The most direct synthesis of pyrazoles is the reaction of an α,β-unsaturated ketone with hydrazine.[5]

Mechanistic Rationale

This reaction follows a similar pathway to pyrimidine synthesis. Hydrazine, being a potent binucleophile, first undergoes a Michael addition to the β-carbon of the chalcone. This is followed by a rapid intramolecular cyclization via the attack of the terminal nitrogen atom onto the carbonyl carbon, forming a pyrazoline intermediate.[6] The pyrazoline then undergoes oxidation to the thermodynamically stable aromatic pyrazole. In many cases, ambient air or a mild oxidizing agent present in the reaction medium is sufficient for this final aromatization step.[5][7]

Protocol 3: Synthesis of a 3,5-disubstituted Pyrazole Derivative

Materials:

  • (E)-1-(4-bromophenyl)-2-methyl-3-phenylprop-2-en-1-one (0.01 mol)

  • Hydrazine hydrate (N₂H₄·H₂O), 80% solution (0.015 mol)

  • Ethanol or Glacial Acetic Acid (20 mL)

Procedure:

  • Dissolve the chalcone (0.01 mol) in 20 mL of ethanol or glacial acetic acid in a 50 mL round-bottom flask. Acetic acid can act as both a solvent and a catalyst.

  • Add hydrazine hydrate (0.015 mol) dropwise to the solution while stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • A solid product will precipitate. If the reaction was run in acetic acid, neutralize the solution with a base (e.g., sodium bicarbonate solution) first.

  • Filter the precipitate, wash it with copious amounts of water, and dry it.

  • Recrystallize from ethanol to obtain the pure pyrazole derivative.

Hydrazine Source Solvent Conditions Key Feature Reference
Hydrazine HydrateEthanolRefluxStandard, effective method[5]
Hydrazine SaltsEthanolI₂-mediated, RefluxMetal-free oxidative C-N bond formation[4]
Phenyl HydrazineN/AN/ALeads to N-phenyl substituted pyrazoles[7]
Table 2: Comparative Conditions for Pyrazole Synthesis.

Part 4: Direct Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are seven-membered heterocyclic compounds fused to a benzene ring, known for their wide range of CNS activities.[8] Unlike pyrimidines and pyrazoles, some benzodiazepines can be synthesized directly from the saturated ketone precursor, this compound, without needing to form the chalcone intermediate first. The classical approach involves the condensation of an o-phenylenediamine (OPDA) with a ketone.[9][10]

Mechanistic Rationale

The reaction is typically catalyzed by an acid. The acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. One of the amino groups of OPDA then attacks the activated carbonyl carbon. After a series of proton transfers and the elimination of a water molecule, an imine intermediate is formed. The second amino group of the OPDA then attacks the imine carbon in an intramolecular fashion, leading to the formation of the seven-membered diazepine ring after another dehydration step.

G cluster_workflow 1,5-Benzodiazepine Synthesis Mechanism Ketone Ketone (Protonated) Attack1 Nucleophilic Attack (First NH₂) Ketone->Attack1 OPDA o-Phenylenediamine (OPDA) OPDA->Attack1 Imine Imine Intermediate (-H₂O) Attack1->Imine Attack2 Intramolecular Cyclization (Second NH₂) Imine->Attack2 Product 1,5-Benzodiazepine (-H₂O) Attack2->Product

Caption: Simplified mechanism for 1,5-benzodiazepine formation.

Protocol 4: Synthesis of a 2,4-disubstituted 1,5-Benzodiazepine

Materials:

  • This compound (1 mmol)

  • o-Phenylenediamine (OPDA) (1 mmol)

  • Acetonitrile (4 mL)

  • H-MCM-22 (or another suitable acid catalyst like glacial acetic acid) (100 mg)

Procedure:

  • In a 25 mL flask, create a mixture of this compound (1 mmol), o-phenylenediamine (1 mmol), and the acid catalyst (e.g., 100 mg of H-MCM-22).[8]

  • Add 4 mL of acetonitrile as the solvent and stir the mixture at room temperature.

  • The reaction is typically complete within 1-3 hours, which can be confirmed by TLC analysis.[8]

  • Upon completion, filter off the catalyst.

  • Evaporate the solvent (acetonitrile) under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Conclusion

This compound stands out as a highly effective and versatile starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. By leveraging a two-pronged synthetic strategy—either through its conversion to a chalcone intermediate or via direct condensation—researchers can access a rich variety of pyrimidines, pyrazoles, and benzodiazepines. The protocols and mechanistic insights provided in this guide offer a comprehensive resource for drug development professionals and synthetic chemists, enabling the efficient and rational construction of complex molecular architectures from a simple, commercially available precursor.

References

  • Sahoo, B. M., et al. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. Retrieved from [Link]

  • (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. Retrieved from [Link]

  • (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, P., et al. (2017). Synthesis and Biological Evaluation of Pyrimidine Derivatives Via Pyrrolyl Chalcones. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Zhang, X., et al. (2014). I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. Retrieved from [Link]

  • Dömling, A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Conway, V., et al. (2013). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (n.d.). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Dömling, A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Selvaraj, M., & Choe, Y. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Biomedicine and Biotechnology. Retrieved from [Link]

  • Kumar, R., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Retrieved from [Link]

  • Selvaraj, M., & Choe, Y. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. Journal of Biomedicine and Biotechnology. Retrieved from [Link]

Sources

The Versatility of Bromophenyl Ketones: Application of 1-(4-Bromophenyl)-2-methylpropan-1-one as a Synthetic Cornerstone for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance of 1-(4-bromophenyl)-2-methylpropan-1-one and its chemical congeners as versatile building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct synthetic routes from this compound to commercialized APIs are not extensively documented in public literature, its structural motifs—a bromophenyl group ripe for cross-coupling reactions and a ketone functionality amenable to a variety of transformations—render it a molecule of high interest for drug discovery. To illustrate the profound utility of this class of compounds, this document presents a detailed, exemplary synthetic protocol for a pyrazole-based API, structurally analogous to the well-established COX-2 inhibitor, Celecoxib. This application note is designed for researchers, medicinal chemists, and drug development professionals, providing not only step-by-step experimental procedures but also the underlying chemical principles and strategic considerations inherent in modern API synthesis.

Introduction: The Strategic Value of Bromophenyl Ketones in Medicinal Chemistry

In the landscape of drug discovery and development, the selection of appropriate starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ability to generate molecular diversity. Phenyl ketones, particularly those bearing a halogen substituent such as bromine, represent a class of exceptionally useful intermediates.[1] The bromine atom serves as a versatile synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of a wide array of molecular fragments.[2] Concurrently, the ketone moiety provides a reactive site for the construction of various heterocyclic systems, which are prevalent in a vast number of therapeutic agents.[3]

This compound (CAS 49660-93-7) embodies these desirable features. While its direct application in the synthesis of a named, marketed API is not prominently reported, its potential as a precursor to complex pharmaceutical molecules is significant. This guide will leverage a well-established synthetic paradigm for pyrazole-based APIs to illustrate the potential applications of this building block. Pyrazoles are a cornerstone of many anti-inflammatory, anti-cancer, and anti-infective agents.[2][4]

We will explore a representative synthesis of a Celecoxib analog, starting from a closely related bromophenyl ketone. This approach will provide a practical and instructive framework for utilizing such building blocks in the synthesis of pyrazole-containing APIs.

Exemplary API Synthesis: A Pyrazole-Based COX-2 Inhibitor

The synthesis of pyrazole-based APIs often proceeds via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] This robust and versatile reaction allows for the controlled construction of the pyrazole core with desired substituents. Our illustrative synthesis will follow a two-step sequence:

  • Claisen Condensation: Formation of a β-diketone intermediate from a 1-(4-bromophenyl)ketone and an appropriate ester.

  • Cyclocondensation: Reaction of the β-diketone with a substituted hydrazine to form the final pyrazole API.

This pathway is analogous to the industrial synthesis of Celecoxib, which utilizes 4-methylacetophenone as a starting material.[7][8] By substituting this with a bromophenyl ketone, we demonstrate the adaptability of the methodology.

Overall Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Start 1-(4-Bromophenyl)ethan-1-one + Ethyl trifluoroacetate Base Base (e.g., NaH, NaOMe) Start->Base Aprotic Solvent (e.g., Toluene) Intermediate 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione Base->Intermediate Hydrazine 4-Sulfonamidophenylhydrazine HCl Intermediate->Hydrazine Input to Step 2 API Final API: 4-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide Hydrazine->API Solvent (e.g., Ethanol) Heat

Caption: Overall workflow for the synthesis of a Celecoxib analog.

Detailed Application Notes and Protocols

Part 1: Synthesis of the 1,3-Diketone Intermediate via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that converts an ester and a ketone into a β-diketone or a β-keto ester.[9][10][11] In this step, we will synthesize 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione. The trifluoromethyl group is a key feature in many COX-2 inhibitors.

Reaction Mechanism: Claisen Condensation

G cluster_0 Mechanism Enolate Formation of Enolate Attack Nucleophilic Attack Enolate->Attack Elimination Elimination of Alkoxide Attack->Elimination Product β-Diketone Product Elimination->Product

Caption: Key steps in the Claisen condensation mechanism.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Materials:

    • 1-(4-Bromophenyl)ethan-1-one

    • Ethyl trifluoroacetate

    • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

    • Anhydrous toluene

    • Aqueous Hydrochloric Acid (HCl, 3N)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) and anhydrous toluene.[8]

    • Stir the suspension and add a solution of 1-(4-bromophenyl)ethan-1-one (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

    • After the addition is complete, add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Cool the reaction mixture to room temperature and carefully pour it into ice-cold 3N HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione, which can be used in the next step without further purification or can be purified by recrystallization.[8]

Table 1: Representative Yields for Claisen Condensation

Starting KetoneBaseSolventYield (%)Reference
4-MethylacetophenoneNaOMeToluene~90%[8]
AcetophenoneNaOMeTHF80%[12]
4-MethylacetophenoneNaHToluene91%[13]
Part 2: Synthesis of the Pyrazole API via Cyclocondensation

The formation of the pyrazole ring is achieved by the reaction of the β-diketone with a hydrazine derivative.[5][6] The regioselectivity of this reaction is a critical consideration, as the two carbonyl groups of the β-diketone are non-equivalent. In the case of 1-(aryl)-4,4,4-trifluorobutane-1,3-diones, the reaction with substituted hydrazines generally proceeds with high regioselectivity to yield the 1,5-diaryl-3-trifluoromethylpyrazole isomer, which is the desired isomer for COX-2 inhibition.

Experimental Protocol: Synthesis of 4-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide

  • Materials:

    • 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

    • 4-Sulfonamidophenylhydrazine hydrochloride[14]

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 equivalent) in ethanol.[7]

    • Add 4-sulfonamidophenylhydrazine hydrochloride (1.05 equivalents) to the solution.[7]

    • Heat the reaction mixture to reflux (approximately 75-80 °C) and stir for 5-10 hours. Monitor the reaction by TLC.[8]

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and add water to induce precipitation.

    • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Conclusion

This compound and its structural analogs are highly valuable building blocks in the synthesis of pharmaceutical compounds. Their utility is exemplified by the straightforward, two-step synthesis of a pyrazole-based API, analogous to the COX-2 inhibitor Celecoxib. The protocols detailed in this guide underscore the strategic importance of the Claisen condensation and subsequent cyclocondensation reactions in constructing complex heterocyclic scaffolds. This application note provides a solid foundation for researchers to explore the vast potential of bromophenyl ketones in the discovery and development of novel therapeutic agents.

References

  • Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences.
  • PubMed. (n.d.). Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of celecoxib.
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of celecoxib. Retrieved from [Link]

  • European Journal of Chemistry. (2011). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. 2, 289-294.
  • Bentham Science Publishers. (2012). Synthesis of Celecoxib and Structural Analogs- A Review.
  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • University of Pretoria. (n.d.).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • SciSpace. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.
  • PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters.
  • ResearchGate. (2025). Recent Advances in the Synthesis of 1,3-Diketones.
  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. DOI:10.1039/D4OB01211A.
  • Google Patents. (n.d.). An improved process for the preparation of celecoxib.
  • Organic Process Research & Development. (n.d.). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
  • Taylor & Francis Online. (n.d.).
  • The Claisen Condens
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • YouTube. (2016). Claisen Condensation Reaction Mechanism by Leah4sci. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.
  • Google Patents. (n.d.). The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • ResearchGate. (n.d.). Formal [4+1] cyclization of (thio/imido)hydrazides and ethyl 3,3,3-trifluoropropanoate: unified synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles.
  • ResearchGate. (n.d.). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • SciTePress. (n.d.).

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Application Note: Synthesis of 1-Bromo-4-(2-methyl-1-propen-1-yl)benzene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and highly specific method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Its principal advantage lies in the unambiguous placement of the double bond, circumventing the formation of isomeric mixtures often encountered in elimination reactions.[3][4] This application note provides a detailed protocol for the synthesis of 1-bromo-4-(2-methyl-1-propen-1-yl)benzene, a substituted styrene derivative, starting from the sterically hindered ketone, 1-(4-Bromophenyl)-2-methylpropan-1-one.

The reaction employs a non-stabilized phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), generated in situ from methyltriphenylphosphonium bromide.[5][6] Due to the high reactivity and moisture sensitivity of the organolithium base used for ylide generation, this protocol necessitates the use of anhydrous solvents and air-free techniques, specifically employing a Schlenk line.[7][8] This guide is intended for researchers in synthetic chemistry and drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring reproducibility and success.

Reaction Principle and Mechanism

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to a carbonyl group. The overall transformation effectively replaces the carbonyl oxygen with the alkylidene group of the ylide.

The mechanism is broadly understood to involve a concerted [2+2] cycloaddition between the ylide and the ketone, forming a transient four-membered ring intermediate known as an oxaphosphetane.[9][10] This intermediate rapidly collapses in an irreversible, exothermic step to yield the final alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct.[3][11] The formation of the strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.

G cluster_0 Part A: Ylide Formation cluster_1 Part B: Wittig Reaction PPh3 Ph₃P Triphenylphosphine Salt [Ph₃P⁺-CH₃]Br⁻ Methyltriphenylphosphonium Bromide PPh3->Salt SN2 Reaction MeBr CH₃Br Methyl Bromide MeBr->Salt Ylide Ph₃P=CH₂ Phosphorus Ylide Salt->Ylide Deprotonation Base n-BuLi (Strong Base) Base->Ylide Ylide_ref Ph₃P=CH₂ Ketone This compound Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O Byproduct Oxaphosphetane->TPPO Ylide_ref->Oxaphosphetane [2+2] Cycloaddition

Figure 1: General mechanism of the Wittig Reaction.

Experimental Protocol

3.1 Materials and Reagents

This protocol requires handling of pyrophoric and moisture-sensitive reagents. All procedures must be conducted by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Notes
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.234.29 g12.01.2Must be dried under high vacuum before use.
Tetrahydrofuran (THF)C₄H₈O72.1160 mL--Anhydrous, inhibitor-free.
n-Butyllithium (n-BuLi)C₄H₉Li64.064.8 mL12.01.22.5 M solution in hexanes. Pyrophoric.
This compoundC₁₀H₁₁BrO227.102.27 g10.01.0Substrate.
Saturated NH₄Cl (aq)NH₄Cl-50 mL--For quenching.
Diethyl Ether(C₂H₅)₂O74.12~200 mL--For extraction.
Brine (Saturated NaCl)NaCl-50 mL--For washing.
Anhydrous MgSO₄MgSO₄120.37As needed--Drying agent.

3.2 Equipment

  • Three-neck round-bottom flask (250 mL), oven-dried

  • Schlenk line with dual vacuum/inert gas manifold[7]

  • Magnetic stirrer and stir bar

  • Glass stoppers and rubber septa

  • Syringes and needles, oven-dried

  • Addition funnel (50 mL), oven-dried

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology

The overall workflow involves two main stages: the in situ preparation of the Wittig reagent under inert conditions, followed by the reaction with the ketone and subsequent product isolation.

G cluster_prep Part A: Ylide Generation cluster_reaction Part B: Alkene Synthesis cluster_workup Part C: Isolation & Analysis A Setup & Inerting B Prepare Phosphonium Salt Suspension A->B C Generate Ylide B->C E Wittig Reaction C->E D Prepare Ketone Solution D->E F Reaction Quench E->F G Aqueous Work-up F->G H Purification G->H I Characterization H->I

Figure 2: Experimental workflow for the Wittig synthesis.

4.1 Part A: Preparation of Methylene Triphenylphosphorane (Wittig Reagent)

  • Rationale: The C-H bond adjacent to the positively charged phosphorus in the phosphonium salt is weakly acidic and can be deprotonated by a very strong base like n-BuLi to form the nucleophilic ylide.[1][12] This step is highly moisture-sensitive as n-BuLi reacts exothermically with water.[13] Therefore, anhydrous conditions maintained by a Schlenk line are critical for success.[7][14]

  • Glassware Preparation: Assemble the 250 mL three-neck flask with a stir bar, a rubber septum on one neck, and a gas inlet adapter connected to the Schlenk line on another. Flame-dry the entire apparatus under high vacuum and backfill with inert gas (N₂ or Ar). Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[14][15]

  • Reagent Addition: Under a positive flow of inert gas, quickly add the dried methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (40 mL) via syringe through the septum. Stir the resulting white suspension.

  • Cooling: Immerse the flask in an ice-water bath to cool the suspension to 0 °C.

  • Base Addition: While stirring vigorously, slowly add the n-BuLi solution (4.8 mL of 2.5 M solution, 12.0 mmol) dropwise via syringe over 10-15 minutes. A characteristic deep orange or reddish color should develop, indicating the formation of the ylide.[16]

  • Ylide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

4.2 Part B: The Wittig Reaction

  • Rationale: The ketone is added to the pre-formed ylide. The reaction is typically exothermic. Maintaining a controlled temperature during the addition prevents potential side reactions.

  • Substrate Preparation: In a separate, dry flask, dissolve the this compound (2.27 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cooling: Re-cool the ylide solution to 0 °C using an ice-water bath.

  • Substrate Addition: Transfer the ketone solution to the ylide mixture dropwise via syringe or addition funnel over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 95:5 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours. The disappearance of the ketone spot and the appearance of a new, less polar product spot indicates completion. The orange color of the ylide will also fade.

4.3 Part C: Work-up and Purification

  • Rationale: The primary goal of the work-up is to quench any remaining reactive species and to separate the desired nonpolar alkene product from the polar triphenylphosphine oxide (TPPO) byproduct and other salts.[17]

  • Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution (50 mL) to quench any unreacted ylide or n-BuLi.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add diethyl ether (100 mL) and shake vigorously. Separate the layers. Extract the aqueous layer twice more with diethyl ether (50 mL each time).

  • Washing: Combine the organic extracts and wash them with brine (50 mL). This helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product will be a viscous oil or semi-solid containing the desired alkene and the TPPO byproduct.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Slurry: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Elution: Elute the column with a nonpolar solvent system, such as hexanes. The nonpolar alkene product will elute first, while the more polar TPPO will be retained on the column.

    • Analysis: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield 1-bromo-4-(2-methyl-1-propen-1-yl)benzene as a colorless oil or low-melting solid.

4.4 Part D: Product Characterization

  • Rationale: Spectroscopic analysis confirms the identity and purity of the synthesized product.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include aromatic protons in the 7.0-7.5 ppm range, a vinylic proton singlet around 6.3-6.5 ppm, and two methyl group singlets (or a doublet if coupling is observed) around 1.8-2.1 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals include aromatic carbons (4 signals, one C-Br), two sp² carbons for the double bond, and two sp³ carbons for the methyl groups.

  • Mass Spectrometry (GC-MS or ESI-MS): The mass spectrum should show the molecular ion peaks corresponding to the bromine isotopes [M]⁺ and [M+2]⁺ in an approximately 1:1 ratio, confirming the presence of a single bromine atom.

Troubleshooting and Key Considerations

  • No Ylide Formation (No Color Change): This is almost always due to wet reagents or glassware. Ensure the phosphonium salt is rigorously dried and all solvents are anhydrous. Check the quality of the n-BuLi.

  • Low Yield: Incomplete ylide formation is a common cause. Another possibility is steric hindrance from the ketone, which can slow the reaction. Allowing for longer reaction times or gentle warming (e.g., to 40 °C) may improve conversion.

  • Difficult Purification: TPPO can be challenging to remove. If it co-elutes with the product, one strategy is to concentrate the mixture, suspend it in a cold nonpolar solvent like pentane or a pentane/ether mixture, and filter. TPPO is less soluble and may precipitate, allowing for its removal by filtration.[17]

References

  • Methyltriphenylphosphonium bromide - Wikipedia . Wikipedia. [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction . (2023). OpenStax Organic Chemistry. [Link]

  • Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line . (2017). JoVE. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . (2014). Wipf Group, University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds . (2008). Molecular Inorganic Chemistry, Utrecht University. [Link]

  • n-butyllithium Definition . Fiveable. [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture . (2015). JoVE. [Link]

  • METHYL TRIPHENYLPHOSPHONIUM BROMIDE FOR SYNTHESIS . RXSOl GROUP. [Link]

  • Wittig Reaction . Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism . (2018). Master Organic Chemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes . Occidental College. [Link]

  • The Wittig Reaction . (2023). Chemistry LibreTexts. [Link]

  • Process for making alkyltriaryl-phosphonium compounds. (1967).
  • The Schlenk Line Survival Guide . University of Glasgow. [Link]

  • Wittig Reaction - Mechanism . Chemistry Steps. [Link]

  • In the Wittig reaction, n-butyl lithium (Buli...) acts as a... . (2021). Chegg. [Link]

  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . (2025). Chemistry LibreTexts. [Link]

  • Addition of Phosphorus Ylides: The Wittig Reaction . (2015). Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. [Link]

  • The Wittig Reaction . The Organic Chemistry Tutor. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Chemist's Toolkit for Complex Ketone Scaffolds

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction typically involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[1][3]

This application note focuses on a specific, yet highly relevant, substrate: 1-(4-bromophenyl)-2-methylpropan-1-one. This molecule is of significant interest as its derivatives are key intermediates in the synthesis of various biologically active compounds. The sterically hindered ketone moiety presents unique challenges and opportunities for synthetic chemists. This guide provides a comprehensive overview of the mechanistic underpinnings, practical considerations, and detailed protocols for successfully employing this substrate in Suzuki coupling reactions, enabling researchers to access a diverse array of novel 4-aryl-2-methylpropan-1-one derivatives.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound.[1][3] This step forms a square planar Pd(II) complex. The reactivity order for halides is generally I > Br > Cl.[5] For aryl bromides, this step is typically efficient.

  • Transmetalation: This is a crucial step where the organic group from the organoboron species is transferred to the palladium(II) complex.[1] The presence of a base is essential for this step to occur.[1][6][7][8] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center, displacing the halide.[6][8]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the product.[1][3] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][3][4]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(L)_n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product 4-Aryl-2-methylpropan-1-one RedElim->Product ArX 1-(4-Bromophenyl)- 2-methylpropan-1-one ArX->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Critical Parameters and Experimental Design

The success of a Suzuki coupling reaction hinges on the careful selection of several key parameters. For a substrate like this compound, which possesses a somewhat sterically demanding group, optimizing these conditions is crucial.

Catalyst and Ligand Selection:

The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[9][10] For sterically hindered substrates, ligands such as SPhos and XPhos have shown excellent performance.[10][11] N-heterocyclic carbenes (NHCs) also represent a robust class of ligands.[7]

Catalyst/Ligand SystemKey FeaturesTypical Loading (mol%)
Pd(PPh₃)₄ Classical, widely used, but can be sensitive to air.1-5
Pd(OAc)₂ / SPhos Highly active for aryl bromides, good for hindered substrates.[10]0.5-2
XPhos Pd G3/G4 Pre-catalysts offering high activity and stability.[11]0.5-2
PdCl₂(dppf) Effective for a broad range of substrates.1-3
The Role of the Base:

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid to form a more nucleophilic boronate species.[1][6][7][8] The choice of base can significantly impact reaction rates and yields.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[1][8] K₃PO₄ is often a good choice for hindered couplings.[10][12]

  • Organic Bases: Amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly when substrates are sensitive to strong inorganic bases.[8]

  • Fluoride Sources: Potassium fluoride (KF) can be effective, especially for substrates with base-labile functional groups.[7]

Solvent Systems:

The solvent influences the solubility of reagents and the stability of catalytic intermediates.[13][14][15][16] A variety of solvents can be employed, often in combination with water to facilitate the dissolution of the inorganic base.[1][4]

  • Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.[1][4]

  • Aromatic Hydrocarbons: Toluene is frequently used, especially for higher temperature reactions.[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) can be effective, but their role can be complex and may influence selectivity in certain cases.[13][14][16]

  • Alcohols/Water Mixtures: Ethanol/water or isopropanol/water mixtures offer greener solvent options and can be highly effective.[17][18]

Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of this compound with a simple arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

Workflow for Protocol 1

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(biphenyl-4-yl)-2-methylpropan-1-one.

Protocol 2: Optimized Conditions for Sterically Hindered Boronic Acids

For more challenging couplings with sterically demanding boronic acids (e.g., 2-methylphenylboronic acid), a more active catalyst system and a stronger base are recommended.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Sterically hindered boronic acid (e.g., 2-methylphenylboronic acid) (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • Follow the general setup as described in Protocol 1.

  • Charge the flask with this compound, the boronic acid, potassium phosphate, and the XPhos Pd G3 catalyst.

  • After purging with argon, add dioxane and water.

  • Heat the reaction to 100 °C.

  • Monitor the reaction progress. These reactions may require longer reaction times (12-24 hours).[19]

  • Perform the work-up and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed system; Poor quality reagents.Use a fresh bottle of catalyst or a more active pre-catalyst. Ensure thorough degassing. Use anhydrous solvents.
Protodeboronation The boronic acid is unstable under the reaction conditions.[4][19]Use an excess of the boronic acid (1.5-2.0 equiv).[19] Consider using the corresponding pinacol boronate ester, which is often more stable.[4]
Homocoupling of Boronic Acid Often occurs at higher temperatures or with certain catalyst systems.Lower the reaction temperature. Screen different palladium catalysts and ligands.
Reduction of Aryl Bromide A side reaction, especially with electron-rich or hindered bromides.[19]Optimize the ligand choice; bulky biarylphosphine ligands can suppress this pathway.[19][20]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted biaryl ketone derivatives. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and overcome challenges associated with sterically hindered substrates. The protocols and troubleshooting guide provided herein serve as a robust starting point for further exploration and optimization in academic and industrial research settings.

References

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. National Institutes of Health. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Library of Medicine. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose University Consortium. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. National Institutes of Health. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds | Journal of the American Chemical Society. ACS Publications. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds - PMC - NIH. National Institutes of Health. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. National Institutes of Health. [Link]

  • The Suzuki Reaction. Stanford University. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Rose-Hulman Institute of Technology. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Reddit. [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. National Institutes of Health. [Link]

  • (PDF) Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water - ResearchGate. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC - NIH. National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our focus is to empower you with the scientific understanding to not only execute the synthesis but also to effectively troubleshoot and optimize the reaction for improved yield and purity.

Overview of the Primary Synthetic Route: Friedel-Crafts Acylation

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly reactive acylium ion intermediate from isobutyryl chloride and the Lewis acid catalyst. This electrophile is then attacked by the electron-rich bromobenzene ring. The bromine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming acyl group to the positions ortho (adjacent) and para (opposite) to it. Due to steric hindrance from the bulky isobutyryl group and the bromine atom, the major product is the para-substituted isomer, this compound.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

A1: Low or no yield in a Friedel-Crafts acylation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried, use anhydrous solvents, and use freshly opened or properly stored anhydrous AlCl₃.

  • Insufficient Catalyst: The ketone product forms a stable complex with the AlCl₃ catalyst, effectively removing it from the catalytic cycle.[2][3] Therefore, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the isobutyryl chloride is often necessary.

  • Deactivated Aromatic Ring: While bromobenzene is considered a deactivated ring towards electrophilic aromatic substitution compared to benzene, the reaction should still proceed. However, if your bromobenzene starting material is impure and contains more strongly deactivating groups, the reaction may be inhibited.

  • Low Reaction Temperature: While the initial addition of reagents is often done at low temperatures to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Q2: I'm observing multiple products in my crude reaction mixture. What are they, and how can I minimize them?

A2: The most likely side products are the ortho and meta isomers of the desired para product.

  • Isomer Formation: As mentioned, the bromine atom is an ortho-, para-director. While the para product is sterically favored, some amount of the ortho isomer, 1-(2-Bromophenyl)-2-methylpropan-1-one, is likely to form. The formation of the meta isomer is generally minor.

  • Minimizing Isomers:

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve the selectivity for the para isomer.

    • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) can sometimes offer different regioselectivity. Experimenting with different catalysts may be beneficial.[2]

  • Purification: Careful purification by column chromatography or fractional distillation is usually effective in separating the desired para isomer from the ortho and meta isomers.

Q3: The reaction mixture turned dark and tarry. What happened, and can I salvage my product?

A3: Dark, tarry mixtures often indicate side reactions or decomposition.

  • Excessive Heat: Friedel-Crafts reactions can be highly exothermic. If the temperature is not controlled during the addition of reagents, it can lead to polymerization and decomposition of the starting materials and products. Always add the acyl chloride and catalyst portion-wise or dropwise at a controlled temperature (e.g., 0 °C).

  • Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. Dichloromethane or carbon disulfide are generally good choices as they are relatively inert under these conditions.

  • Salvaging the Product: If a large amount of tar has formed, salvaging the product can be difficult. A workup with aqueous acid followed by extraction may recover some of the desired product. Purification by column chromatography will be essential to remove the polymeric byproducts.

Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry of reagents for this reaction?

A: A good starting point for optimization is a slight excess of the Lewis acid and the acylating agent relative to the limiting reagent, bromobenzene. A molar ratio of Bromobenzene : Isobutyryl Chloride : AlCl₃ of approximately 1 : 1.1 : 1.2 is a common starting point.

Q: What is the purpose of the acidic workup?

A: The acidic workup (typically with cold, dilute HCl) serves two main purposes:

  • It quenches the reaction by hydrolyzing any remaining reactive species.

  • It breaks down the aluminum-ketone complex, liberating the desired product.

Q: How can I effectively purify the final product?

A: The crude product can be purified by either vacuum distillation or column chromatography.

  • Vacuum Distillation: This method is suitable for larger scale purifications and is effective if the boiling points of the isomers are sufficiently different. The boiling point of this compound is reported as 87 °C at 3 mmHg.[4]

  • Column Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel is an excellent method. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used to separate the isomers.[5]

Q: How can I confirm the identity and purity of my final product?

A: A combination of spectroscopic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product and can be used to assess the presence of isomeric impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern.[4]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Bromobenzene

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) to the stirred suspension.

  • Addition of Bromobenzene: Add bromobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated HCl. Stir vigorously until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with hexane as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 5-10%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reagent Stoichiometry and Physical Properties

ReagentFormulaMolar Mass ( g/mol )Molar EquivalentsDensity (g/mL)Boiling Point (°C)
BromobenzeneC₆H₅Br157.011.01.495156
Isobutyryl chloride(CH₃)₂CHCOCl106.551.11.01792
Aluminum chlorideAlCl₃133.341.22.48180 (sublimes)

Table 2: Spectroscopic Data for this compound [4]

SpectroscopyData
¹H NMR (400 MHz, CDCl₃)δ 7.81 (d, J = 8.6 Hz, 2H), 7.59 (d, J = 8.6 Hz, 2H), 3.49 (sept, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H)
¹³C NMR (100 MHz, CDCl₃)δ 203.3, 135.0, 132.0, 129.9, 35.5, 19.1
Mass Spectrum (GC-MS)m/z = 226 (M⁺), 228 (M⁺+2)

Visualizations

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up Isobutyryl_chloride Isobutyryl chloride Acylium_ion Acylium ion [(CH₃)₂CHCO]⁺ Isobutyryl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4- AlCl₄⁻ Bromobenzene Bromobenzene Sigma_complex Sigma Complex (Arenium ion) Bromobenzene->Sigma_complex + Acylium ion Product_complex Product-AlCl₃ Complex Sigma_complex->Product_complex - H⁺ Final_Product This compound Product_complex->Final_Product + H₂O/H⁺

Caption: Reaction mechanism for the Friedel-Crafts acylation of bromobenzene.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the AlCl₃ anhydrous and fresh? Start->Check_Catalyst Check_Conditions Are the reaction conditions anhydrous? Check_Catalyst->Check_Conditions Yes Replace_Catalyst Use fresh, anhydrous AlCl₃ Check_Catalyst->Replace_Catalyst No Check_Stoichiometry Is the AlCl₃ stoichiometry sufficient (>1 eq)? Check_Conditions->Check_Stoichiometry Yes Dry_Apparatus Dry glassware and use anhydrous solvent Check_Conditions->Dry_Apparatus No Check_Temperature Has the reaction been warmed after initial addition? Check_Stoichiometry->Check_Temperature Yes Increase_Catalyst Increase AlCl₃ to 1.2-1.5 eq. Check_Stoichiometry->Increase_Catalyst No Impurity_Check Are starting materials pure? Check_Temperature->Impurity_Check Yes Warm_Reaction Allow to warm to RT or gently heat Check_Temperature->Warm_Reaction No Optimize Optimize reaction time and temperature Impurity_Check->Optimize Yes Purify_Reagents Purify starting materials Impurity_Check->Purify_Reagents No

Caption: Troubleshooting workflow for low yield in the synthesis.

References

  • Master Organic Chemistry. (2018). Ortho-, Para-, and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one. This document is designed for researchers, chemists, and process development professionals to diagnose and mitigate common issues related to byproduct formation during the synthesis of this key chemical intermediate. The primary synthetic route discussed is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant isomeric byproduct in my reaction. What is it, and why does it form?

A1: The most common isomeric byproduct is 1-(2-Bromophenyl)-2-methylpropan-1-one (the ortho isomer).

Causality: The bromine atom on the benzene ring is an ortho, para-directing group in electrophilic aromatic substitution. While the desired para product is sterically favored due to the bulkiness of the isobutyryl group, the ortho position is also electronically activated. Higher reaction temperatures can provide the necessary activation energy to overcome the steric hindrance, leading to an increased yield of the ortho isomer.[1][2]

Mitigation Strategy:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent and throughout the reaction. This enhances the kinetic preference for the sterically less hindered para product.

  • Solvent Choice: Using a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) can influence isomer distribution.

Q2: My crude product analysis (GC-MS) shows a peak with a higher molecular weight than my desired product. What could this be?

A2: This is likely a di-acylated byproduct . While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur under certain conditions.[3][4] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable.[5][6][7] However, if the reaction conditions are too harsh or the stoichiometry is incorrect, polysubstitution can become a notable issue.

Causality:

  • Excess Acylating Agent: Using a significant excess of isobutyryl chloride can drive the reaction towards di-acylation, even on a deactivated ring.

  • High Temperature or Prolonged Reaction Time: Forcing the reaction with excessive heat or allowing it to run for too long can lead to the formation of this byproduct.

Mitigation Strategy:

  • Stoichiometry: Use a carefully measured amount of the isobutyryl chloride, typically between 1.0 and 1.1 equivalents relative to bromobenzene.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.

Q3: My reaction yield is consistently low, and the workup is complicated by a water-soluble impurity. What's the likely cause?

A3: This issue often points to the hydrolysis of the acylating agent, isobutyryl chloride, to form isobutyric acid .

Causality: The Lewis acid catalyst, typically AlCl₃, is extremely moisture-sensitive.[3][8] Any water present in the reagents, solvent, or glassware will rapidly react with and deactivate the catalyst.[3][8] Furthermore, isobutyryl chloride itself will hydrolyze in the presence of water. This not only consumes the starting material but also complicates the purification process, as isobutyric acid must be removed through aqueous washes.

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Catalyst Quality: Use a fresh, high-purity grade of aluminum chloride. Clumped or discolored AlCl₃ may indicate moisture contamination.

Troubleshooting Guide: Common Issues & Solutions

Observed Issue Probable Cause(s) Recommended Action(s)
High levels of ortho-isomer (>10%)1. Reaction temperature too high. 2. Inefficient mixing leading to localized overheating.1. Maintain reaction temperature at 0-5 °C using an ice bath. 2. Ensure vigorous stirring throughout the addition and reaction phases.
Presence of di-acylated product 1. Excess of isobutyryl chloride. 2. Reaction time is too long.1. Use a maximum of 1.1 equivalents of the acylating agent. 2. Monitor by TLC/GC and quench the reaction upon consumption of bromobenzene.
Low Yield & Water-Soluble Impurities 1. Moisture in the reaction system. 2. Deactivated catalyst.1. Thoroughly dry all glassware and use anhydrous solvents. 2. Use fresh, high-purity AlCl₃ under an inert atmosphere.
Complex mixture of unidentified byproducts 1. Poor quality of starting materials (bromobenzene or isobutyryl chloride). 2. Reaction temperature is excessively high, causing decomposition.1. Purify starting materials by distillation if necessary. 2. Re-optimize the temperature profile; avoid excessive heating.

Visualizing Reaction Pathways

The following diagrams illustrate the primary reaction pathway and the formation of a key byproduct.

ReactionPathway cluster_reactants Reactants Bromobenzene Bromobenzene Para_Product 1-(4-Bromophenyl)-2- methylpropan-1-one (Desired Product) Bromobenzene->Para_Product + Acylium Ion (Para Attack) Ortho_Byproduct 1-(2-Bromophenyl)-2- methylpropan-1-one (Ortho Byproduct) Bromobenzene->Ortho_Byproduct + Acylium Ion (Ortho Attack) Isobutyryl_Chloride Isobutyryl Chloride Acylium_Ion Acylium Ion Intermediate Isobutyryl_Chloride->Acylium_Ion + AlCl3 Catalyst AlCl3 Acylium_Ion->Para_Product Acylium_Ion->Ortho_Byproduct

Caption: Main reaction and ortho-byproduct pathway.

TroubleshootingFlow start Analyze Crude Product (GC-MS, NMR) isomer High Isomer Content? start->isomer high_mw High MW Impurity? isomer->high_mw No check_temp Action: Lower Reaction Temperature (0-5°C) isomer->check_temp Yes low_yield Low Yield? high_mw->low_yield No check_stoich Action: Verify Stoichiometry (≤1.1 eq. Acyl Chloride) high_mw->check_stoich Yes check_anhydrous Action: Ensure Anhydrous Conditions (Dry Glassware/Solvents) low_yield->check_anhydrous Yes end Purified Product low_yield->end No check_temp->end check_stoich->end check_anhydrous->end

Caption: Troubleshooting workflow for byproduct analysis.

Experimental Protocols

Optimized Synthesis Protocol to Minimize Byproducts

This protocol is designed to favor the formation of the para isomer and minimize side reactions.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM, 3 mL per mmol of bromobenzene). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add isobutyryl chloride (1.05 equivalents) to the stirred suspension while maintaining the temperature at 0 °C.

  • Substrate Addition: Dissolve bromobenzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the bromobenzene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.

Analytical Method: GC-MS for Byproduct Identification
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: 40-400 amu.

  • Data Analysis: Identify the desired product peak by its retention time and mass spectrum (M+ at m/z 228/230 due to bromine isotopes). Analyze other peaks for characteristic fragmentation patterns corresponding to potential isomers (same m/z) or di-acylated products (higher m/z).

References

Sources

Technical Support Center: Troubleshooting the Grignard Reaction for 1-(4-Bromophenyl)-2-methylpropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction won't initiate. What are the most common reasons for this failure?

A1: Failure of a Grignard reaction to initiate is one of the most frequent challenges. The root cause almost always traces back to the deactivation of the magnesium surface or the presence of proton sources.[1][2]

  • Magnesium Oxide Layer: Magnesium metal readily forms a passivating layer of magnesium oxide (MgO) upon exposure to air.[1][2] This layer is inert and prevents the magnesium from reacting with the aryl halide.

  • Trace Moisture: Grignard reagents are potent bases and will react with even trace amounts of water in the glassware or solvent.[1] This not only consumes the Grignard reagent but can also coat the magnesium surface with magnesium hydroxide, further inhibiting the reaction.

  • Impure Reagents: The 4-bromophenyl starting material or the solvent may contain impurities that can quench the reaction.

Troubleshooting Protocol:

  • Glassware Preparation: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying overnight at >120 °C are standard procedures. Allow the glassware to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

  • Solvent Purity: Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard and help stabilize the Grignard reagent.[3]

  • Magnesium Activation: This is a critical step. Several methods can be employed:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[4]

    • Chemical Activation: Add a small crystal of iodine.[2][5][6] The iodine reacts with the magnesium surface, removing the oxide layer. The disappearance of the brown iodine color is an indicator of activation.[6] A few drops of 1,2-dibromoethane can also be used; it reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.[7]

Q2: I'm observing a significant amount of biphenyl byproduct. How can I minimize this side reaction?

A2: The formation of biphenyl is a classic side reaction in the preparation of phenylmagnesium bromide, resulting from a Wurtz-type coupling between the Grignard reagent and unreacted 4-bromobenzene.[4] This is particularly favored at higher temperatures and high concentrations of the aryl halide.[4]

Minimization Strategies:

  • Slow Addition: Add the solution of 4-bromobenzene in your anhydrous ether solvent dropwise to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, disfavoring the coupling reaction.

  • Temperature Control: The reaction is exothermic. Maintain a gentle reflux by controlling the addition rate.[4][7] Avoid external heating unless necessary to sustain the reaction. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Dilution: Using a sufficient volume of solvent helps to dissipate heat and keep the concentration of the aryl halide low.

Q3: My yield of the desired ketone, this compound, is low, and I'm isolating a tertiary alcohol instead. What is happening?

A3: This is a common issue when synthesizing ketones via the Grignard reaction. The ketone product is also an electrophile and can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[8][9][10]

Controlling the Reaction:

  • Inverse Addition: To minimize the formation of the tertiary alcohol, use an "inverse addition" technique. Add the Grignard reagent solution slowly to a cooled solution of the isobutyryl chloride or isobutyronitrile. This ensures that the Grignard reagent is never in excess relative to the electrophile.

  • Low Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C).[11] This slows down the rate of the second addition to the ketone, which is generally faster than the initial reaction with the acyl chloride or nitrile.

  • Choice of Electrophile: Reacting the Grignard reagent with isobutyronitrile is often a more controlled method. The initial adduct, an imine salt, is less reactive than the ketone. The ketone is only formed during the acidic workup, preventing the second addition of the Grignard reagent.[12][13]

Visualizing the Process

Troubleshooting Workflow

Troubleshooting_Grignard Start Reaction Failure (Low or No Product) Initiation Initiation Failure? Start->Initiation LowYield Low Yield? Start->LowYield SideProduct Side Product Issues? Start->SideProduct CheckMoisture Check for Moisture (Glassware, Solvent) Initiation->CheckMoisture CheckMg Magnesium Activation (Crush, Iodine, etc.) Initiation->CheckMg CheckReagents Reagent Purity? Initiation->CheckReagents CheckTemp Control Temperature (Slow Addition, Cooling) LowYield->CheckTemp CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry InverseAddition Consider Inverse Addition LowYield->InverseAddition Biphenyl Biphenyl Formation? SideProduct->Biphenyl TertiaryAlcohol Tertiary Alcohol Formation? SideProduct->TertiaryAlcohol Solution1 Dry System Thoroughly CheckMoisture->Solution1 Solution2 Activate Magnesium CheckMg->Solution2 Solution3 Optimize Reaction Conditions CheckTemp->Solution3 Solution4 Modify Experimental Design InverseAddition->Solution4 OptimizeAddition Slow Aryl Halide Addition Biphenyl->OptimizeAddition OptimizeTemp Maintain Gentle Reflux Biphenyl->OptimizeTemp TertiaryAlcohol->InverseAddition UseNitrile Switch to Nitrile Electrophile TertiaryAlcohol->UseNitrile LowTempAddition Perform Addition at Low Temp TertiaryAlcohol->LowTempAddition OptimizeAddition->Solution3 OptimizeTemp->Solution3 UseNitrile->Solution4 LowTempAddition->Solution3

Caption: A flowchart for troubleshooting common Grignard reaction issues.

Reaction Pathway and Side Reactions

Grignard_Reaction_Pathway Reactants 4-Bromobenzene + Mg Grignard 4-Bromophenylmagnesium bromide (Grignard Reagent) Reactants->Grignard Initiation SideProduct1 Biphenyl Reactants->SideProduct1 Wurtz Coupling (Side Reaction) SideProduct2 Tertiary Alcohol Grignard->SideProduct2 Intermediate Intermediate Adduct Grignard->Intermediate Nucleophilic Addition Electrophile Isobutyryl Chloride or Isobutyronitrile Electrophile->Intermediate DesiredProduct 1-(4-Bromophenyl)-2- methylpropan-1-one (Ketone) DesiredProduct->SideProduct2 Second Addition (Side Reaction) Workup Acidic Workup Intermediate->DesiredProduct Workup

Caption: The main reaction pathway and potential side reactions.

Experimental Protocols

Protocol 1: Formation of 4-Bromophenylmagnesium Bromide
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equivalents) in the flask.

  • Activation: Add a single crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the 4-bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.[7] If it doesn't, gently warm the flask.

  • Addition: Once the reaction has started, add the remaining 4-bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Grignard reagent.

Protocol 2: Synthesis of this compound (via Nitrile)
  • Setup: In a separate flame-dried flask under inert atmosphere, dissolve isobutyronitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the isobutyronitrile solution to 0 °C in an ice bath.

  • Addition: Slowly add the freshly prepared 4-bromophenylmagnesium bromide solution (1.1 equivalents) via cannula or a dropping funnel to the cooled nitrile solution. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data Summary

ParameterRecommended ValueRationale
Mg to Aryl Halide Ratio 1.2 : 1.0Ensures complete consumption of the aryl halide.
Grignard to Electrophile Ratio 1.1 : 1.0A slight excess of the Grignard reagent ensures full conversion of the electrophile.
Reaction Temperature (Grignard Formation) Gentle Reflux (~35°C for ether)Sufficient to maintain the reaction without promoting side reactions.
Reaction Temperature (Addition to Electrophile) -78 °C to 0 °CMinimizes the formation of the tertiary alcohol byproduct.[11]

References

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. Retrieved from [Link]

  • Organic Reaction Development. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Mechanisms of Grignard reagent addition to ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

Sources

Technical Support Center: Oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate potential challenges and achieve optimal results in the synthesis of 1-(4-bromophenyl)-2-methylpropan-1-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or age. 2. Insufficient Stoichiometry: An inadequate amount of the oxidizing agent was used. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Steric Hindrance: The bulky isopropyl group adjacent to the secondary alcohol may slow down the reaction rate.[1]1. Use a fresh batch of the oxidizing agent or test its activity on a less hindered alcohol. 2. Increase the molar equivalents of the oxidizing agent (e.g., from 1.2 to 1.5 or 2.0 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For Swern oxidations, after the addition of the alcohol, warming to -40 °C for a short period can be beneficial. 4. Consider using a less sterically hindered oxidizing agent, such as Dess-Martin Periodinane (DMP), which is often effective for hindered alcohols.
Formation of a Significant Amount of an Ester Byproduct Baeyer-Villiger Oxidation: The desired ketone product, this compound, may be undergoing a subsequent oxidation to form an ester, such as 4-bromophenyl 2-methylpropanoate. This is more likely with peroxy acid-based oxidants or under harsh conditions.[2][3][4][5][6]1. Avoid using peroxy acids. If they are necessary for other functionalities, carefully control the reaction time and temperature. 2. Use a milder, more selective oxidizing agent like PCC, Swern, or DMP, which are less prone to inducing the Baeyer-Villiger rearrangement.[7][8] 3. Ensure the reaction is worked up promptly once the starting material is consumed to prevent over-oxidation of the product.
Presence of a Carboxylic Acid Byproduct (4-Bromobenzoic Acid) Carbon-Carbon Bond Cleavage: Under aggressive oxidation conditions (e.g., hot, acidic potassium permanganate or chromic acid), the C-C bond between the carbonyl group and the isopropyl group can be cleaved, leading to the formation of 4-bromobenzoic acid.[9]1. Avoid harsh, non-selective oxidizing agents like hot KMnO4 or concentrated chromic acid.[9] 2. Employ milder oxidation methods such as PCC, Swern, or DMP, which are known to preserve the carbon skeleton. 3. Maintain a controlled, low to moderate reaction temperature throughout the experiment.
Formation of a Sticky, Tar-like Precipitate (with PCC) Chromium Byproduct Agglomeration: The reduced chromium salts (Cr(IV)) and pyridinium hydrochloride byproducts of PCC oxidation are known to form a viscous, difficult-to-handle tar.[10][11][12]1. Add an inert solid support like Celite or powdered molecular sieves to the reaction mixture before adding the PCC.[13] This will help to adsorb the byproducts, keeping them as a free-flowing powder that is easily filtered. 2. Perform the reaction in a well-stirred suspension in a suitable solvent like dichloromethane (DCM).
Unpleasant Odor and Volatile Byproducts (with Swern Oxidation) Formation of Dimethyl Sulfide and Carbon Monoxide: The Swern oxidation protocol generates dimethyl sulfide (DMS), which has a strong, unpleasant odor, and carbon monoxide (CO), which is toxic.[14][15][16][17][18]1. Crucially, perform the entire reaction and workup in a well-ventilated fume hood. 2. To neutralize the odor of DMS in the glassware and waste, rinse with a bleach (sodium hypochlorite) solution, which oxidizes DMS to odorless dimethyl sulfoxide (DMSO).
Difficulty in Removing Byproducts (with Dess-Martin Oxidation) Iodine-Containing Byproducts: The Dess-Martin oxidation produces iodine-containing byproducts that may co-elute with the desired product during chromatography if not properly removed during workup.[19]1. During the workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will reduce the excess DMP and its byproducts to water-soluble species that can be removed in the aqueous layer. 2. A simple filtration can often remove the insoluble reduced iodine byproducts.[19]

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is most suitable for the oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol?

The choice of oxidizing agent depends on several factors, including the desired scale of the reaction, tolerance to other functional groups, and available laboratory equipment. For this specific substrate, which is a secondary benzylic alcohol with some steric hindrance, here is a comparison of common choices:

  • Pyridinium Chlorochromate (PCC): A reliable and frequently used reagent for this type of transformation. It is relatively mild and will not over-oxidize the resulting ketone.[10][12] However, it is a chromium-based reagent, which raises toxicity and disposal concerns.[13] The formation of a tar-like byproduct is a common issue but can be mitigated.[13]

  • Swern Oxidation: This method is known for its mild conditions and high yields, making it an excellent choice for sensitive substrates.[15][20][21] It avoids the use of heavy metals. The main drawbacks are the requirement for cryogenic temperatures (typically -78 °C) and the production of foul-smelling and toxic byproducts.[18]

  • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidizing agent that operates at room temperature, offering short reaction times and a simple workup.[7][8] It is particularly effective for sterically hindered alcohols and is compatible with a wide range of functional groups.[8] The cost and potential explosiveness of the reagent are considerations for large-scale synthesis.[8]

For laboratory-scale synthesis where mild conditions and high selectivity are paramount, Dess-Martin Periodinane (DMP) or a carefully executed Swern oxidation are often preferred. For a more robust and less technically demanding procedure, PCC is a viable option, provided the workup is managed correctly.

Q2: Can I use stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent)?

While strong oxidizing agents will oxidize secondary alcohols to ketones, they are generally not recommended for this substrate. The benzylic position and the presence of the alkyl group make the molecule susceptible to side reactions like C-C bond cleavage under harsh conditions, which would lead to the formation of 4-bromobenzoic acid and other degradation products.[9] Milder, more selective reagents are a much safer choice to ensure the integrity of the carbon skeleton.

Q3: My reaction is very slow. What can I do to increase the rate?

For PCC oxidations, a modest increase in temperature (e.g., from room temperature to 40 °C) can be effective. For Swern oxidations, allowing the reaction to warm slightly (e.g., to -40 °C) after the addition of the alcohol can sometimes improve the rate for hindered substrates. With Dess-Martin periodinane, the addition of a catalytic amount of water has been shown to accelerate the reaction.[22] However, any temperature increase should be done cautiously and with careful monitoring to avoid byproduct formation.

Q4: How do I know if the Baeyer-Villiger side reaction is occurring?

The primary indicator of a Baeyer-Villiger side reaction would be the appearance of a new spot on your TLC plate or a new peak in your GC/LC-MS analysis corresponding to the ester product (4-bromophenyl 2-methylpropanoate). The mass of this byproduct would be 16 atomic mass units higher than the desired ketone product due to the insertion of an oxygen atom. If you suspect this is happening, obtaining a reference mass spectrum of the expected ester would help in confirming its presence.

Experimental Protocol: Oxidation using Dess-Martin Periodinane (DMP)

This protocol provides a step-by-step methodology for the oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol to this compound using DMP.

Materials:

  • 1-(4-bromophenyl)-2-methylpropan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen gas supply with a manifold

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)-2-methylpropan-1-ol (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the alcohol (a concentration of 0.1-0.5 M is typical).

  • Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise over 5-10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-3 hours).

  • Quenching the Reaction: Once the reaction is complete, dilute the mixture with an equal volume of DCM. Prepare a quenching solution by mixing equal volumes of saturated aqueous NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Workup: Pour the reaction mixture into the quenching solution and stir vigorously until the layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Visualizing Reaction Pathways

The following diagram illustrates the primary oxidation pathway and potential side reactions discussed.

OxidationPathways Start 1-(4-bromophenyl)-2-methylpropan-1-ol Ketone This compound (Desired Product) Start->Ketone Mild Oxidation (PCC, Swern, DMP) CarboxylicAcid 4-Bromobenzoic Acid (C-C Cleavage Product) Start->CarboxylicAcid Harsh Oxidation (e.g., hot KMnO4) Ester 4-bromophenyl 2-methylpropanoate (Baeyer-Villiger Product) Ketone->Ester Over-oxidation (e.g., peroxy acids)

Caption: Reaction pathways in the oxidation of the starting alcohol.

References

  • Swern, D., et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric, and mechanistic study. Tetrahedron, 34(11), 1651-1660.
  • Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link]

  • Chemeurope.com. (n.d.). Swern oxidation. [Link]

  • ACS Green Chemistry Institute. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. [Link]

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  • Al-Juboori, A. M. (2015). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 18(1), 28-33.
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  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

  • Chen, J., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Journal of Flow Chemistry, 7(2-3), 89-94.
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  • Rohilla, M. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. International Journal of Scientific & Engineering Research, 9(1), 11-14.
  • Schober, L., et al. (2020). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 16, 1338-1345.
  • Barham, J. P., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(45), 18076-18080.
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  • Dell'Anna, M. M., et al. (2020). Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand)] complexes. European Journal of Organic Chemistry, 2020(44), 6931-6938.
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  • D'Alonzo, D., et al. (2019). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Molecules, 24(11), 2135.
  • Sharma, P., & Rohilla, S. (2020). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.
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Technical Support Center: Purification of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven methodologies for the purification of 1-(4-Bromophenyl)-2-methylpropan-1-one (CAS: 49660-93-7). We will address common issues, explain the causality behind experimental choices, and provide validated protocols to ensure the highest degree of purity for your downstream applications.

Compound Physicochemical Data

A foundational understanding of the target compound's properties is critical for selecting and troubleshooting purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO[1]
Molecular Weight 227.1 g/mol [1]
Appearance Light yellow oil[1]
Melting Point 18°C (lit.)[1][2]
Boiling Point 87°C / 3 mmHg (lit.)[1][2]

Note: The very low melting point is a critical physical property. The compound may exist as a solid or liquid depending on ambient laboratory temperature, and the presence of impurities will significantly depress the melting point, making it more likely to be encountered as an oil in its crude form.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and purification of this aryl ketone.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is almost entirely dictated by the synthetic route. The most prevalent method is the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride.[3][4] Based on this, you should anticipate the following:

  • Unreacted Starting Materials: Residual bromobenzene and isobutyryl chloride (or its hydrolysis product, isobutyric acid).

  • Isomeric Byproducts: While the para-substituted product is heavily favored, trace amounts of ortho- and meta-acylated isomers can form. The acyl group deactivates the ring, making polysubstitution unlikely.[5]

  • Catalyst Residues: If the aqueous work-up after the reaction is incomplete, residual Lewis acids (e.g., AlCl₃) may persist.

Q2: My crude product is a yellow oil, but some sources report a melting point. Is my synthesis a failure?

A2: Not at all. This is a very common observation. The literature melting point is 18°C, which is below the standard temperature of many laboratories.[1][2] Furthermore, impurities act to depress the freezing point of a compound. Therefore, it is expected that a crude, impure sample will exist as an oil. Successful purification should yield a product that solidifies upon cooling in a refrigerator or ice bath.

Q3: What is the most effective way to quickly assess the purity of my crude sample and guide my purification choice?

A3: Thin Layer Chromatography (TLC) is the most efficient and informative preliminary test.

  • Stationary Phase: Standard silica gel plate (Silica Gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A non-polar solvent system is appropriate. Start with a 95:5 mixture of Hexane:Ethyl Acetate. Aromatic ketones are moderately polar.[6][7]

  • Visualization: Use a UV lamp (254 nm). The aromatic ring will be UV-active.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots confirms impurities and their relative polarity will help in designing a column chromatography separation.

Q4: Which large-scale purification method is best: chromatography or recrystallization?

A4: For this compound, flash column chromatography is the most reliable and recommended primary method because the compound is often an oil in its crude state. Recrystallization is extremely challenging due to the low melting point, which frequently leads to a phenomenon known as "oiling out" instead of crystal formation.[8]

Below is a decision workflow to guide your choice.

Purification Workflow start Crude Product purity_check Purity Assessment (TLC) start->purity_check is_oil Is the sample an oil at room temp? purity_check->is_oil chromatography Primary Method: Flash Column Chromatography is_oil->chromatography Yes (Most Common) recrystallization Alternative Method: Low-Temp Recrystallization is_oil->recrystallization No (Solidified) final_check Final Purity Check (TLC, NMR) chromatography->final_check recrystallization->final_check end Pure Product final_check->end

Caption: Purification method decision tree.

Troubleshooting Guide 1: Flash Column Chromatography

This is the recommended method for purifying oily or low-melting point compounds. The principle relies on separating compounds based on their differential adsorption to a solid stationary phase (silica) and solubility in a liquid mobile phase.[9][10]

Step-by-Step Experimental Protocol
  • Eluent Selection: Using TLC, find a solvent system where the desired product has an Rf value of approximately 0.25-0.35. A good starting point is Hexane:Ethyl Acetate (95:5 to 90:10).

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a 20:1 to 50:1 ratio of silica gel to crude product by weight is typical).[7]

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.[11][12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add this powder to the top of your packed column. Dry loading prevents dissolution issues and leads to sharper bands and better separation.[13]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Apply gentle pressure (1-2 psi) to begin eluting the solvent through the column.[13]

    • Collect fractions in an array of test tubes. The size of your fractions should be about one-quarter of your column's volume.[12]

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the plate to identify which fractions contain your pure product.

    • Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified oil.

Chromatography Troubleshooting
ProblemProbable Cause(s)Solution(s)
Poor or No Separation Incorrect Eluent: The solvent system is too polar (all compounds elute together) or not polar enough (all compounds stick to the top).Re-develop your eluent system using TLC. The ideal solvent will move your target compound to an Rf of ~0.3.[14]
Cracked/Channeling Silica Bed Improper Packing: The column was packed dry, or the polarity of the eluent was changed too drastically during the run.Always pack the column using a wet slurry.[15] If using a solvent gradient, increase polarity gradually. A cracked column requires repacking.
Product Won't Elute Compound Degradation: The compound may be unstable on acidic silica gel.[14] Eluent too Non-polar: The solvent is not strong enough to move the compound.Perform a silica stability test (spot on TLC, let sit for 1 hour, then elute). If it degrades, consider using neutral alumina.[16] If stable, gradually increase the eluent polarity (e.g., to 80:20 Hexane:EtOAc).
Bands are Tailing/Streaking Sample Overload: Too much crude material was loaded onto the column. Insoluble Impurities: Some material is not dissolving well in the eluent.Use a wider column or less sample. Ensure your sample is fully dissolved before loading, or use the dry loading method to mitigate solubility issues.[14]

Troubleshooting Guide 2: Low-Temperature Recrystallization

While challenging, recrystallization can be attempted if the product can be solidified. The principle is to dissolve the impure solid in a minimum amount of a hot solvent and allow it to cool slowly, whereupon the pure compound crystallizes, leaving impurities in the solution (mother liquor).[17][18]

Step-by-Step Experimental Protocol
  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[19] For this moderately non-polar ketone, consider:

    • Single Solvents: Heptane, Methanol.

    • Mixed Solvents: Ethanol/Water, Ethyl Acetate/Hexane.[17]

  • Dissolution: Place your solid crude product in an Erlenmeyer flask. Add a minimal amount of hot solvent until the solid just dissolves.

  • Cooling & Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, transfer the flask to an ice bath, and then potentially to a freezer, to maximize crystal formation.

    • If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product to induce nucleation.[8][20]

  • Isolation:

    • Collect the crystals quickly via vacuum filtration using a Büchner funnel.

    • Wash the crystals with a very small amount of ice-cold solvent to remove any adhering mother liquor.[21]

    • Allow the crystals to dry completely under vacuum.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Solution(s)
"Oiling Out" Melting Point Depression: The compound's melting point is below the boiling point of the solvent, or impurities are causing it to separate as a liquid. This is the most common failure mode for this compound.[8][21]Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[22] Allow for very slow cooling (e.g., place the flask in a warm water bath that is allowed to cool overnight) to favor crystal lattice formation over oiling. If it persists, abandon recrystallization and use chromatography.
No Crystals Form Too Much Solvent: The solution is not saturated enough for crystals to form upon cooling.[8][19] Supersaturation: The solution is saturated, but nucleation has not begun.[8]Gently boil off some of the solvent to increase the concentration and attempt to cool again.[20] To break supersaturation, scratch the flask or add a seed crystal.[20]
Very Poor Yield Too Much Solvent Used: A significant amount of product remains dissolved in the mother liquor.[20] Premature Crystallization: Crystals formed during a hot filtration step and were lost.Reduce the initial volume of solvent. You can try to recover more product by evaporating some solvent from the mother liquor and re-cooling.[22] To avoid premature crystallization, ensure the filtration apparatus is pre-heated.[21]
Final Purity Validation

Regardless of the method used, the final purity of this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of impurities. The published NMR data shows characteristic peaks: ¹H NMR (CDCl₃) δ 7.81 (d, 2H), 7.59 (d, 2H), 3.49 (sept, 1H), 1.20 (d, 6H).[1]

Caption: Detailed workflow for Flash Column Chromatography.

References
  • BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts acylation. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • ChemicalBook. This compound.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization).
  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of York, Department of Chemistry. Problems with Recrystallisations.
  • BenchChem. (2025). Troubleshooting crystallization issues during 4-Ethylresorcinol purification. BenchChem Technical Support.
  • University of California, Irvine. Recrystallization.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization.
  • Echemi. 1-(4-Bromophenyl)-2-methyl-1-propanone.
  • Columbia University, Department of Chemistry. Column chromatography.
  • Chemistry LibreTexts. (2025). Running a flash column.
  • University of Rochester, Department of Chemistry. Rookie Mistakes: Column Chromatography.
  • Simon Fraser University, Department of Chemistry. Column chromatography.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-bromophenyl)pyridin-2(1H)-one by Recrystallization. BenchChem Technical Support.
  • Jack Westin. Column Chromatography - Organic Chemistry.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • ChemHelp ASAP. (2021). Column chromatography & purification of organic compounds. YouTube.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Physics Forums. (2011). Column chromatography ketone/silica.
  • Wikipedia. Friedel–Crafts reaction.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem Technical Support.
  • Reddit. (2023). r/Chempros: Go-to recrystallization solvent mixtures.

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Technical Support Center: Optimizing Friedel-Crafts Acylation of Bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of this classic, yet challenging, electrophilic aromatic substitution reaction, specifically as it applies to a moderately deactivated substrate like bromobenzene. This guide is structured to address common questions, troubleshoot experimental hurdles, and provide a robust, optimized protocol.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding the Friedel-Crafts acylation of bromobenzene.

Q1: What is the detailed reaction mechanism for the Friedel-Crafts acylation of bromobenzene?

The Friedel-Crafts acylation is a multi-step electrophilic aromatic substitution (EAS) process.[1][2]

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly reactive, resonance-stabilized acylium ion.[2][3][4]

  • Electrophilic Attack: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as an arenium ion or sigma complex.[1][4]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻ (formed in the first step), removes a proton from the carbon atom bonded to the new acyl group. This deprotonation step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[1][4][5]

However, the regenerated catalyst immediately complexes with the newly formed ketone product, which is a Lewis base. This is a crucial point we'll revisit.

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylHalide R-CO-Cl AcyliumComplex R-C≡O⁺---[AlCl₄]⁻ AcylHalide->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ BromoBenzene Bromobenzene SigmaComplex Sigma Complex (Arenium Ion) BromoBenzene->SigmaComplex + R-C≡O⁺ ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ FinalProduct Acyl Bromobenzene ProductComplex->FinalProduct Aqueous Workup

Caption: The three key stages of the Friedel-Crafts acylation mechanism.

Q2: Why must a stoichiometric amount of Lewis acid catalyst be used in acylation, unlike in alkylation?

This is a critical distinction. In Friedel-Crafts alkylation, the catalyst is truly catalytic. In acylation, the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst (AlCl₃).[5][6] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least one equivalent of the catalyst is consumed for every equivalent of product formed, necessitating a stoichiometric or even slight excess quantity.[5] This product-catalyst complex is broken during the final aqueous workup step.[5]

Q3: What is the expected regioselectivity for the acylation of bromobenzene? Why?

The bromine atom on the benzene ring exerts two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond, deactivating it towards electrophilic attack compared to benzene.

  • Resonance Effect (+R): Bromine's lone pairs of electrons can be donated to the ring's π system. This donation preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.

The resonance effect, which directs the substitution, outweighs the deactivating inductive effect in determining the position of the incoming electrophile. Therefore, bromine is an ortho, para-director.[7] Due to the steric hindrance caused by the bulky bromine atom, the para-substituted product (4-bromoacetophenone) is significantly favored and is the major product.[7][8] The ortho-isomer (2-bromoacetophenone) is typically formed as a minor byproduct.[7]

Troubleshooting Guide & Optimization

Even with a well-understood mechanism, this reaction can be sensitive. Here are solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Inactive Catalyst: Aluminum chloride is highly hygroscopic. Moisture will hydrolyze it to aluminum hydroxide, rendering it inactive.1. Use fresh, unopened AlCl₃ or a freshly sublimed powder. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon with a drying tube).
2. Deactivated Substrate: Bromobenzene is less reactive than benzene. Insufficient heating or reaction time may lead to poor conversion.2. Ensure the reaction is maintained at the optimal temperature (e.g., 50°C) for a sufficient duration (e.g., several hours) with efficient stirring.[9]
3. Incorrect Stoichiometry: Insufficient Lewis acid will result in incomplete reaction as it gets complexed by the product.3. Use a molar excess of AlCl₃ relative to the acylating agent (e.g., 1.1-1.2 equivalents).
Formation of a Dark, Tarry Mixture 1. Overheating: High temperatures can lead to side reactions, polymerization, or decomposition of reagents and products.1. Maintain strict temperature control using an oil bath or heating mantle with a thermostat. Add the acylating agent dropwise to manage the initial exotherm.[7][10]
2. Impure Reagents: Contaminants in the starting materials can lead to undesired side reactions.2. Use high-purity bromobenzene and acyl chloride/anhydride. Consider distilling them before use if purity is questionable.
Difficult Product Isolation / Oily Product 1. Incomplete Workup: Residual aluminum salts can form emulsions or keep the product oily.1. During workup, pour the cooled reaction mixture cautiously onto crushed ice.[9] If aluminum hydroxide precipitates, add concentrated HCl to dissolve it.[9]
2. Presence of Isomers: The minor ortho-isomer can act as an impurity, depressing the melting point of the major para-product and causing it to appear as an oil or low-melting solid.2. Purify the crude product. Recrystallization from a suitable solvent (e.g., ethanol or hexane) is often effective for separating the solid para-isomer from the more soluble ortho-isomer. Vacuum distillation can also be used.[9]
Excessive HCl Gas Evolution 1. Reaction Progression: The evolution of HCl gas is an inherent part of the reaction mechanism.1. This is expected. Ensure the reaction is performed in a well-ventilated fume hood. The gas can be neutralized by venting it through a tube into a beaker containing a dilute sodium hydroxide solution.[9]

Optimized Experimental Protocol: Synthesis of 4-Bromoacetophenone

This protocol is designed for robustness and safety, synthesizing insights from established procedures.[7][9]

Reagents & Materials
ReagentMolar Mass ( g/mol )Amount (moles)Amount (g/mL)
Anhydrous Aluminum Chloride (AlCl₃)133.340.15020.0 g
Bromobenzene157.010.12519.6 g (13.1 mL)
Acetyl Chloride (CH₃COCl)78.500.13010.2 g (9.2 mL)
Dichloromethane (DCM, dry)--~50 mL
Crushed Ice--~100 g
Concentrated HCl--As needed
2M Sodium Hydroxide (NaOH)--~40 mL
Saturated Sodium Chloride (Brine)--~40 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying
Step-by-Step Methodology

Experimental Workflow Setup 1. Assemble Dry Glassware (Flask, Condenser, Funnel) under Inert Atmosphere Charge 2. Charge Flask with AlCl₃ and Bromobenzene Setup->Charge Heat 3. Heat Mixture to 50°C Charge->Heat Addition 4. Add Acetyl Chloride Dropwise via Funnel Heat->Addition Reflux 5. Stir at 50°C for 2-5 hours Addition->Reflux Quench 6. Cool and Pour Mixture onto Crushed Ice Reflux->Quench Extract 7. Separate Layers Extract Aqueous with DCM Quench->Extract Wash 8. Wash Organic Layer (H₂O, NaOH, Brine) Extract->Wash Dry 9. Dry with Na₂SO₄ and Filter Wash->Dry Evaporate 10. Remove Solvent (Rotary Evaporator) Dry->Evaporate Purify 11. Purify Crude Product (Recrystallization/Distillation) Evaporate->Purify

Caption: A streamlined workflow for the synthesis and purification process.

  • Preparation: Assemble a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly oven-dried. Connect the top of the condenser to a gas trap (e.g., a tube leading to a beaker of NaOH solution) to neutralize the evolved HCl gas.[9]

  • Reagent Charging: In the fume hood, cautiously add the anhydrous aluminum chloride (20.0 g) to the flask. Add bromobenzene (19.6 g) and ~20 mL of dry dichloromethane (DCM). Begin stirring.

  • Heating: Place the flask in an oil bath and warm the stirred mixture to 50°C.[9]

  • Acylating Agent Addition: Add the acetyl chloride (10.2 g) to the dropping funnel. Add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 50°C. The reaction is exothermic and will evolve HCl gas.[7]

  • Reaction: After the addition is complete, continue stirring the mixture at 50°C for at least 2 hours.[9] Monitor the reaction progress by TLC if desired.

  • Workup - Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. In a separate large beaker (600 mL), place ~100 g of crushed ice. Slowly and cautiously pour the cooled reaction mixture onto the ice with vigorous stirring.[7][9] This is a highly exothermic process that releases large amounts of HCl.

  • Workup - Extraction: If a solid (aluminum hydroxide) is present, add concentrated HCl dropwise until it dissolves.[9] Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with ~20 mL of DCM and add it to the funnel. Separate the lower organic layer. Extract the aqueous layer twice more with ~15 mL portions of DCM.[9]

  • Workup - Washing: Combine all organic extracts. Wash sequentially with:

    • 50 mL of water

    • 50 mL of 2M NaOH solution (to remove unreacted acetyl chloride and acid)[7]

    • 50 mL of water

    • 50 mL of saturated brine (to aid in breaking emulsions)

  • Drying and Filtration: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator. The crude product will remain.

  • Purification: The resulting crude solid/oil can be purified by recrystallization from ethanol or hexane to yield white crystals of 4-bromoacetophenone (m.p. ~50°C).[9] Alternatively, vacuum distillation (b.p. ~130°C at 20 mbar) can be employed.[9] A typical yield for this procedure is around 70%.[9]

References

  • Friedel-Crafts Acetylation of Bromobenzene. (n.d.). StuDocu.
  • Friedel–Crafts reaction. (2023). Wikipedia. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]

  • Friedel-Crafts Acylation. (n.d.). Chemistry Steps. [Link]

  • Organic Reaction Mechanism. (n.d.). Course Hero.
  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). University of Siegen. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]

  • Solved: The Friedel-Crafts acylation of bromobenzene leads... (2022). Chegg. [Link]

  • What is the steps in the mechanism for the friedel crafts acylation of bromobenzene to produce. (2024). Brainly. [Link]

  • Friedel–Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • under what conditions do friedel crafts acylation of benzene occur?. (2022). Reddit. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to challenges encountered during the scale-up of this important chemical intermediate.

Introduction to the Synthesis

The most common and industrially viable method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion that acylates the bromobenzene ring.[2] Due to the directing effect of the bromine atom, the acylation occurs predominantly at the para position.

While straightforward in principle, scaling up this reaction from the lab bench to pilot or production scale can present several challenges. This guide will address these potential issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to optimize your process.

Troubleshooting Guide & FAQs

Issue 1: Low or Inconsistent Yield

Q1: My scaled-up reaction is giving a significantly lower yield compared to my small-scale experiments. What are the likely causes?

A1: Low yields in scale-up of Friedel-Crafts acylation are often multifactorial. Here are the most common culprits and how to address them:

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[3] On a larger scale, the increased surface area of reactants and equipment provides more opportunities for moisture contamination. Ensure all glassware is rigorously dried, and use anhydrous solvents and fresh, high-purity AlCl₃. It's often beneficial to use a stoichiometric amount, or even a slight excess, of the catalyst because the ketone product can form a complex with AlCl₃, effectively sequestering it from the reaction.[3][4]

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes critical. Poor agitation can lead to localized "hot spots" and uneven distribution of the catalyst and reactants, resulting in side reactions and incomplete conversion. Use appropriate overhead stirring with a properly designed impeller to maintain a well-mixed suspension.

  • Suboptimal Temperature Control: The Friedel-Crafts acylation is exothermic.[5] In a large reactor, heat dissipation is less efficient than in a small flask. A runaway exotherm can lead to the formation of byproducts and decomposition of the product. Implement a controlled, dropwise addition of the isobutyryl chloride and utilize a reactor cooling system to maintain the optimal reaction temperature.[6]

  • Impure Reagents: The purity of bromobenzene and isobutyryl chloride is crucial. Impurities can interfere with the catalyst or lead to the formation of unwanted side products. Always use reagents of the highest available purity for scale-up operations.

Q2: I'm observing a significant amount of unreacted bromobenzene. How can I drive the reaction to completion?

A2: Besides the points mentioned above, consider the following:

  • Reaction Time: Ensure you are allowing sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Stoichiometry: While a 1:1 stoichiometry of bromobenzene to isobutyryl chloride is theoretical, a slight excess of the acylating agent can sometimes be used to ensure complete consumption of the more valuable starting material. However, this can complicate purification, so it should be carefully evaluated.

  • Catalyst Loading: As mentioned, the product forms a complex with AlCl₃.[4] Ensure you are using at least one equivalent of the catalyst for every equivalent of the ketone you expect to form.

Issue 2: Formation of Impurities and Byproducts

Q3: My final product is contaminated with isomeric impurities. What is the cause and how can I minimize them?

A3: While the bromine atom in bromobenzene is a strong para-director, some ortho-acylation can occur, leading to the formation of 1-(2-Bromophenyl)-2-methylpropan-1-one. The formation of the meta-isomer is generally minimal.

  • Temperature Control: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity. Maintaining a consistent and optimized temperature is key.

  • Steric Hindrance: The bulky isobutyryl group provides some steric hindrance that favors para-substitution. This is an inherent advantage of this specific synthesis.

  • Purification: If isomeric impurities are present, they can often be separated through careful column chromatography or recrystallization.[6][7] Developing a robust purification protocol is essential for obtaining a high-purity final product. The isomeric impurity, 2-(3-bromophenyl)-2-methyl propanoic acid, is a known challenge in related syntheses and can be difficult to remove.[8]

Q4: I'm observing a dark, tar-like substance in my reaction mixture. What is it and how can I prevent its formation?

A4: The formation of tarry byproducts is often a sign of side reactions or decomposition.

  • Excessive Heat: As mentioned, uncontrolled exotherms are a primary cause of decomposition.

  • Reaction with Solvent: If using a solvent that can participate in Friedel-Crafts reactions (e.g., toluene), you may get unwanted side products. Dichloromethane is a common and relatively inert solvent for this reaction.[9]

  • Moisture: The presence of water can lead to the hydrolysis of isobutyryl chloride and the deactivation of the catalyst, which can contribute to the formation of complex mixtures.

Issue 3: Work-up and Purification Challenges

Q5: The work-up of my large-scale reaction is problematic, especially with the quenching of AlCl₃. What is the safest and most efficient way to proceed?

A5: Quenching a large amount of AlCl₃ can be highly exothermic and release HCl gas.[9]

  • Controlled Quenching: The safest method is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This hydrolyzes the aluminum chloride complex.

  • Extraction: After quenching, the product will be in the organic layer. Separate the layers and extract the aqueous layer with a suitable solvent like dichloromethane to recover any dissolved product.[4]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.[4]

Q6: What is the most effective method for purifying this compound on a large scale?

A6: The choice of purification method will depend on the purity of your crude product and the required final specifications.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method. You will need to perform solvent screening to find a suitable solvent system.

  • Column Chromatography: For less pure material, silica gel column chromatography is a standard technique.[7] However, this can be resource-intensive on a large scale.

  • Distillation: Given that this compound is a liquid with a relatively high boiling point (87°C at 3 mmHg), vacuum distillation can be an excellent method for purification on a larger scale.[7]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation

This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time is recommended for your specific equipment and scale.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (molar equivalents)
Bromobenzene157.011.4951.0
Isobutyryl chloride106.551.0171.1
Aluminum chloride (anhydrous)133.342.441.2
Dichloromethane (anhydrous)--As required
Crushed Ice--As required
Concentrated HCl--As required
Saturated NaHCO₃ solution--As required
Brine--As required
Anhydrous MgSO₄ or Na₂SO₄--As required

Procedure:

  • Setup: Assemble a clean, dry, multi-necked reactor equipped with an overhead stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Catalyst Suspension: Charge the reactor with anhydrous aluminum chloride and anhydrous dichloromethane. Stir to create a suspension.

  • Acyl Chloride Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add the isobutyryl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Bromobenzene Addition: After the addition of the acyl chloride is complete, add the bromobenzene dropwise, again maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is deemed complete by TLC or another monitoring method. Some reactions may require gentle heating to proceed to completion.[4]

  • Work-up: Carefully and slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography.

Visualizations

Friedel_Crafts_Troubleshooting start Low Yield in Scaled-Up Synthesis q1 Check for Moisture Contamination start->q1 q2 Evaluate Mixing Efficiency start->q2 q3 Assess Temperature Control start->q3 q4 Verify Reagent Purity start->q4 sol1 Use Anhydrous Conditions Increase Catalyst Loading q1->sol1 sol2 Improve Agitation Use Appropriate Stirrer q2->sol2 sol3 Controlled Reagent Addition Efficient Cooling System q3->sol3 sol4 Use High-Purity Reagents q4->sol4

Caption: Troubleshooting workflow for low yield.

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution isobutyryl_chloride Isobutyryl Chloride acylium_ion Acylium Ion (Electrophile) isobutyryl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 alcl3->acylium_ion alcl4_minus AlCl4- sigma_complex Sigma Complex (Intermediate) bromobenzene Bromobenzene bromobenzene->sigma_complex + Acylium Ion product This compound sigma_complex->product - H+

Caption: Simplified reaction mechanism.

References

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel-Crafts Alkylation and Acylation Reaction. YouTube. Retrieved from [Link]

  • Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved from [Link]

  • Filo. (2024). Benzene reacts with isobutyryl chloride in the presence of AlCl3 to form... Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

1-(4-Bromophenyl)-2-methylpropan-1-one stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(4-Bromophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of substituted aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is room temperature.[2][3] It is crucial to keep the container tightly sealed to prevent moisture ingress.[1][4]

Q2: Is this compound sensitive to light?

Q3: My vial of this compound has a low melting point (around 18°C). Is it acceptable for it to be liquid or solid at room temperature?

A3: Yes, this is normal. The reported melting point is approximately 18°C.[2] Therefore, depending on the ambient temperature of your laboratory, it may exist as either a colorless to light yellow liquid or a solid.[2] This phase change does not indicate degradation.

Q4: What materials are incompatible with this compound?

A4: You should avoid storing or mixing this compound with strong oxidizing agents.[4] While specific reactivity data is limited, it is also good practice to avoid strong acids and bases, as they can catalyze degradation pathways in similar ketone compounds.

Troubleshooting Guide

Issue: The compound has developed a yellow or brownish tint.

This discoloration is a common indicator of degradation in brominated ketones.[1] The likely cause is the liberation of hydrogen bromide (HBr), which can subsequently catalyze further decomposition.[1]

To diagnose the potential cause, consider the following workflow:

Troubleshooting_Discoloration cluster_storage_checks Storage Condition Analysis start Observation: Compound has turned yellow/brown check_storage Review Storage Conditions start->check_storage light_exposure Was the container clear or left in light? check_storage->light_exposure Check Light temp_exposure Was it stored near a heat source? check_storage->temp_exposure Check Temp moisture_exposure Was the container tightly sealed? check_storage->moisture_exposure Check Moisture improper_storage Potential Causes: - Exposure to Light - Elevated Temperature - Moisture Ingress recommendation Corrective Actions: 1. Discard discolored reagent. 2. Procure fresh compound. 3. Implement proper storage:   - Use amber vials.   - Store in a cool, dark place.   - Ensure container is tightly sealed. improper_storage->recommendation light_exposure->improper_storage temp_exposure->improper_storage moisture_exposure->improper_storage

Caption: Troubleshooting workflow for discolored this compound.

Issue: Inconsistent experimental results.

If you are experiencing variability in your experimental outcomes, it could be due to the gradual degradation of your stock solution.

G A Inconsistent Experimental Results B Is the stock solution freshly prepared? A->B C Yes B->C   D No B->D   E Consider other experimental variables: - pH of the reaction - Presence of incompatible reagents - Reaction temperature C->E F Potential Degradation of Stock Solution D->F G Recommendation: Prepare fresh stock solutions daily. Store stock solutions at 2-8°C for short-term use. F->G

Caption: Decision tree for addressing inconsistent experimental results.

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Room Temperature (around 20-25°C)Avoids potential for thermal degradation.[1]
Light Protect from light (use amber vials)Aromatic and brominated ketones can be photosensitive, leading to decomposition.[1]
Atmosphere Store under a dry, inert atmosphere if possibleMinimizes exposure to moisture and oxygen, which can contribute to degradation.
Container Tightly sealed, appropriate chemical-resistant containerPrevents contamination and evaporation.[1][4]

References

Sources

Technical Support Center: Overcoming Low Yields in the Reduction of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 1-(4-bromophenyl)-2-methylpropan-1-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the corresponding alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol. Low yields in this specific ketone reduction can often be attributed to a combination of steric hindrance and potential side reactions. This resource will explore the underlying causes and provide actionable solutions to optimize your reaction outcomes.

I. Understanding the Challenges

The reduction of this compound presents two primary obstacles that can lead to diminished yields:

  • Steric Hindrance: The isopropyl group adjacent to the carbonyl creates significant steric bulk. This hinders the approach of the hydride reagent to the electrophilic carbonyl carbon, slowing down the reaction rate and potentially leading to incomplete conversion.[1][2]

  • Potential for Dehalogenation: The presence of a bromine atom on the aromatic ring introduces the risk of reductive dehalogenation, an undesired side reaction that cleaves the carbon-bromine bond to form a debrominated byproduct.[3][4] This is particularly a concern with more reactive reducing agents or under harsh reaction conditions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction with sodium borohydride (NaBH₄) is very slow and gives a low yield of the desired alcohol. What's going wrong and how can I improve it?

A1: This is a common issue stemming from the steric hindrance of the isopropyl group. Sodium borohydride (NaBH₄) is a mild reducing agent, and its reactivity can be insufficient to overcome the steric barrier efficiently.[5][6]

Potential Causes & Solutions:

  • Inactive Reducing Agent: NaBH₄ can degrade if not stored under anhydrous conditions. Always use a fresh bottle or test the activity of your current batch on a less hindered ketone.[7]

  • Insufficient Reagent: A stoichiometric amount of hydride may not be enough to drive the reaction to completion due to the slow reaction rate.

    • Troubleshooting: Incrementally increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 equivalents).

  • Low Reaction Temperature: While often used to control selectivity, low temperatures can drastically reduce the reaction rate for sterically hindered ketones.[7]

    • Troubleshooting: If selectivity is not a primary concern, consider running the reaction at room temperature or slightly elevated temperatures (e.g., 40 °C) to increase the reaction rate. Always monitor the reaction by TLC to avoid byproduct formation.

Q2: I'm observing a significant amount of a non-polar byproduct that I suspect is the debrominated compound. How can I prevent this?

A2: The formation of a debrominated byproduct indicates that the reaction conditions are too harsh, leading to the undesired reduction of the aryl bromide.[4]

Potential Causes & Solutions:

  • Harsh Reducing Agent: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause dehalogenation.[8]

    • Solution: Stick with milder reagents like sodium borohydride. If a stronger reagent is necessary, ensure the reaction is run at low temperatures (e.g., -78 °C to 0 °C) and quenched promptly upon completion.

  • Catalytic Hydrogenation Issues: If you are using catalytic hydrogenation (e.g., H₂/Pd-C), the palladium catalyst can be very effective at reducing aryl halides.[4][9]

    • Solution: Consider using a poisoned catalyst, such as palladium on calcium carbonate poisoned with lead (Lindlar's catalyst), which is less reactive towards aryl halides. Alternatively, explore other catalytic systems known to be more chemoselective.

Q3: Would a different reduction method be more suitable for this sterically hindered ketone?

A3: Yes, exploring alternative reduction methods can often lead to significantly improved yields.

Recommended Alternatives:

  • Luche Reduction: This method uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[10][11] The cerium salt acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This makes the carbonyl carbon more susceptible to nucleophilic attack by the hydride, even with significant steric hindrance.[10] The Luche reduction is known for its high chemoselectivity, reducing ketones in the presence of more reactive functional groups like aldehydes.[12]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible transfer hydrogenation reaction that utilizes an aluminum alkoxide catalyst (commonly aluminum isopropoxide) in the presence of a sacrificial alcohol (typically isopropanol).[13][14] The MPV reduction is highly chemoselective and generally does not affect other reducible functional groups like aryl halides.[13][15] The reaction is driven to completion by using a large excess of the sacrificial alcohol.[16]

III. Experimental Protocols

Protocol 1: Optimized Sodium Borohydride Reduction

This protocol is a modification of the standard NaBH₄ reduction, optimized for the sterically hindered substrate.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (1.5-2.5 eq) portion-wise cool->add_nabh4 warm_rt Warm to Room Temperature add_nabh4->warm_rt stir Stir for 4-6 hours (Monitor by TLC) warm_rt->stir quench Quench with 1 M HCl at 0 °C stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Optimized NaBH₄ Reduction Workflow.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5-2.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-bromophenyl)-2-methylpropan-1-ol.

Protocol 2: Luche Reduction

This protocol is highly recommended for achieving a good yield with this substrate.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone and CeCl3·7H2O in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (1.5 eq) portion-wise cool->add_nabh4 stir Stir for 30-60 min at 0 °C (Monitor by TLC) add_nabh4->stir quench Quench with Water stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Luche Reduction Workflow.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol (15 mL per gram of ketone).

  • Stir the mixture at room temperature for 15 minutes, then cool to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Vigorous gas evolution will be observed.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired alcohol.

IV. Data Summary

The following table provides a comparison of expected outcomes for the different reduction methods.

Reduction MethodReducing Agent/CatalystTypical Yield RangeKey AdvantagesCommon Issues
Standard Reduction NaBH₄40-60%Simple setup, readily available reagents.Slow reaction, incomplete conversion.
Optimized Reduction NaBH₄ (excess)65-80%Improved yield over standard method.Requires careful monitoring to avoid side reactions.
Luche Reduction NaBH₄ / CeCl₃·7H₂O>90%High yield, fast reaction, chemoselective.[10]Requires an additional reagent (cerium salt).
MPV Reduction Al(O-i-Pr)₃ / i-PrOH80-95%Highly chemoselective, good for scale-up.[16][17]Reversible reaction, requires excess isopropanol.[14]
Catalytic Hydrogenation H₂ / Pd-CVariableCan be high yielding.High risk of dehalogenation.[4]

V. Concluding Remarks

Overcoming low yields in the reduction of this compound hinges on selecting a methodology that effectively addresses the inherent steric hindrance while preserving the aryl bromide functionality. For laboratory-scale synthesis, the Luche reduction is highly recommended due to its speed, high yield, and excellent chemoselectivity. For larger-scale operations where cost and atom economy are critical, the Meerwein-Ponndorf-Verley reduction presents a robust and environmentally friendly alternative. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can consistently achieve high yields of the desired 1-(4-bromophenyl)-2-methylpropan-1-ol.

VI. References

  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Enantioselective reduction of ketones. (2023, October 29). In Wikipedia. Retrieved from [Link]

  • Reagent Friday: Sodium Borohydride (NaBH4). (2011, August 12). Master Organic Chemistry. Retrieved from [Link]

  • Carbonyl reduction. (2023, September 28). In Wikipedia. Retrieved from [Link]

  • Elhage, A., Costa, P., et al. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Journal of Physical Chemistry.

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.

  • Reduction of Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. (n.d.). Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Sarko, C. R., Guch, I. C., & DiMare, M. (n.d.). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry. ACS Publications.

  • Luche reduction. (2023, April 1). In Wikipedia. Retrieved from [Link]

  • Alcohol synthesis by carbonyl compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. (n.d.). SciSpace.

  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks.

  • 20.6 Enantioselective Carbonyl Reductions. (2019, June 5). Chemistry LibreTexts.

  • Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. (n.d.). American Chemical Society.

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (n.d.). National Institutes of Health.

  • The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts.

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? (2018, January 30). Reddit. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Purity Analysis of 1-(4-Bromophenyl)-2-methylpropan-1-one: HPLC, GC-MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity analysis of 1-(4-Bromophenyl)-2-methylpropan-1-one, a key building block in the synthesis of various organic compounds.[1]

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed decisions in the analytical laboratory.

The Critical Role of Purity Analysis for this compound

This compound is an aromatic ketone whose purity is a critical determinant of the quality of downstream products.[1] Impurities can arise from starting materials, by-products of the synthesis, or degradation products. A typical synthesis involves the oxidation of 1-(4-bromophenyl)-2-methylpropan-1-ol.[2]

Potential Process-Related Impurities:

  • Starting Material: Unreacted 1-(4-bromophenyl)-2-methylpropan-1-ol.

  • Over-oxidation Products: Carboxylic acids or other oxidized species.

  • By-products: Arising from side reactions during synthesis.

A robust analytical method must be able to separate, detect, and quantify these potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[3][4] Its versatility, high resolution, and sensitivity make it an ideal first-line approach for the analysis of this compound.[5]

Rationale for Method Development

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. This compound is a relatively non-polar molecule due to the presence of the bromophenyl group and the alkyl chain. This inherent hydrophobicity makes it well-suited for separation on a non-polar stationary phase, such as C18, with a polar mobile phase.

The aromatic ketone chromophore in the molecule allows for strong UV absorbance, making UV detection a sensitive and straightforward choice.[6]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is adapted from established methods for structurally similar aromatic ketones and is designed to serve as a robust starting point for method validation in your laboratory.[6]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for non-polar analytes.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to achieve a reasonable run time.
Gradient Program 0-15 min: 50-90% Acetonitrile15-20 min: 90% Acetonitrile20-25 min: 50% AcetonitrileThe gradient is optimized to provide good resolution between the main peak and potential impurities.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmThe aromatic ketone chromophore exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.Acetonitrile is a suitable solvent as it is a component of the mobile phase and effectively dissolves the analyte.
System Suitability

Before sample analysis, the performance of the HPLC system should be verified through system suitability testing. This ensures that the system is operating correctly and can generate reliable data. Key parameters to assess include:

  • Tailing Factor (T): Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for six replicate injections of a standard solution.[6]

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is a robust and widely used technique, alternative methods can offer unique advantages, particularly for comprehensive impurity profiling and for samples where reference standards for impurities are not available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] For this compound, which has a moderate boiling point, GC-MS can be a viable alternative to HPLC.

Advantages of GC-MS:

  • High Separation Efficiency: Capillary GC columns offer a higher number of theoretical plates compared to HPLC columns, leading to excellent resolution of closely eluting impurities.[4]

  • Sensitive and Selective Detection: Mass spectrometry provides definitive identification of impurities based on their mass spectra, which is a significant advantage over UV detection.[7]

  • Ideal for Volatile Impurities: GC-MS is the gold standard for the analysis of residual solvents and other volatile organic impurities.[4][8]

Limitations of GC-MS:

  • Thermal Lability: The high temperatures required for vaporization in the GC inlet can cause degradation of thermally labile compounds.

  • Derivatization: Non-volatile impurities may require derivatization to make them suitable for GC analysis, which adds complexity to the sample preparation.

Experimental Protocol: GC-MS Analysis

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust column for the analysis of a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas that is compatible with mass spectrometry.
Inlet Temperature 250 °CA temperature that ensures efficient vaporization of the analyte without causing significant degradation.
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)A temperature program that allows for the separation of compounds with a range of boiling points.
MS Source Temp. 230 °CStandard ion source temperature for electron ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range 40-400 amuA scan range that covers the molecular ion of the analyte and its potential fragments.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for the determination of purity without the need for a specific reference standard for the analyte.[9][10] The principle of qNMR is based on the direct proportionality between the integrated signal intensity of a specific resonance and the number of nuclei contributing to that signal.[9][11]

Advantages of qNMR:

  • Primary Method: qNMR can provide a direct measure of purity without the need for a calibration curve, as long as a certified internal standard is used.[12]

  • No Reference Standards for Impurities: The purity of the analyte can be determined by comparing the integral of its signals to the integral of a certified internal standard, and any other signals are considered impurities. This is a significant advantage when dealing with unknown impurities.

  • Structural Information: In addition to quantification, the NMR spectrum provides valuable structural information that can aid in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations of qNMR:

  • Sensitivity: qNMR is generally less sensitive than chromatographic methods, making it challenging to quantify impurities at very low levels (typically below 0.1%).

  • Resolution: Signal overlap can be an issue in complex mixtures, making accurate integration difficult.

  • Instrumentation: Requires access to a high-field NMR spectrometer, which is a significant capital investment.

Experimental Protocol: ¹H qNMR Analysis

ParameterConditionRationale
Spectrometer 400 MHz or higherA higher field strength provides better signal dispersion and sensitivity.
Solvent Deuterated chloroform (CDCl₃)A common deuterated solvent that effectively dissolves the analyte.
Internal Standard Maleic acid or another certified reference material with non-overlapping signals.A certified internal standard of known purity is crucial for accurate quantification.
Pulse Program A standard quantitative pulse program with a long relaxation delay (e.g., 5 x T₁ of the slowest relaxing proton).Ensures complete relaxation of all protons, which is essential for accurate integration.
Number of Scans 16 or moreA sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio.

Purity Calculation:

The purity of the sample is calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

Head-to-Head Comparison of Analytical Techniques

FeatureHPLC-UVGC-MS¹H qNMR
Principle Differential partitioning between stationary and mobile phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Nuclear spin relaxation in a magnetic field.
Primary Application Purity and impurity profiling of non-volatile compounds.Analysis of volatile and semi-volatile compounds, definitive identification of impurities.Absolute purity determination, quantification without specific reference standards.
Sensitivity High (ng to pg level)Very high (pg to fg level)Moderate (µg to mg level)
Specificity Moderate (based on retention time)High (based on mass spectrum)High (based on chemical shift)
Quantification Requires reference standards for all analytes to be quantified.Requires reference standards for accurate quantification.Can be a primary method with a certified internal standard.
Sample Throughput HighModerateLow
Instrumentation Cost ModerateModerate to HighHigh

Conclusion and Recommendations

The choice of the most appropriate analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing, a validated RP-HPLC method is the recommended approach. It offers a good balance of performance, cost, and throughput.

  • For comprehensive impurity profiling and identification of unknown impurities, GC-MS is a powerful complementary technique, especially for volatile and semi-volatile impurities.

  • For the certification of reference materials or when reference standards for impurities are unavailable, qNMR is an invaluable tool that provides an absolute measure of purity.

A multi-faceted approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity profile of this compound, ensuring the highest quality and safety of the final pharmaceutical products.

References

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link].

  • Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. Available from: [Link].

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available from: [Link].

  • National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. Available from: [Link].

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & pharmaceutical bulletin, 68(9), 857–865. Available from: [Link].

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link].

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link].

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link].

  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link].

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  • AMSbio. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link].

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  • ResearchGate. (2017). (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].

  • TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Available from: [Link].

  • Van de Wiele, T., et al. (2008). Gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 25(6), 704–713. Available from: [Link].

  • IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link].

  • Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Available from: [Link].

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A Comparative Guide to the Identification of 1-(4-Bromophenyl)-2-methylpropan-1-one: A GC-MS Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of 1-(4-Bromophenyl)-2-methylpropan-1-one, a compound of interest in various synthetic pathways. We will explore the nuances of the GC-MS method, compare it with alternative analytical techniques, and provide the experimental data and protocols necessary for its successful implementation.

Introduction to this compound

This compound, also known as 4'-bromo-2-methylpropiophenone, is an aromatic ketone. Its structure, featuring a brominated phenyl group attached to a carbonyl group which is further bonded to an isopropyl group, presents unique analytical challenges and opportunities. Accurate identification is paramount for quality control, reaction monitoring, and impurity profiling in synthetic chemistry.

The Power of GC-MS for Analyte Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a semi-volatile compound like this compound, GC-MS offers a robust and sensitive method for its unequivocal identification.

The choice of GC-MS is predicated on its ability to provide two orthogonal pieces of information: the retention time (from the GC) and the mass spectrum (from the MS). This dual-data output provides a high degree of confidence in the identification of the analyte.

In-Depth GC-MS Methodology

A successful GC-MS analysis hinges on the careful optimization of several key parameters. The following methodology is a robust starting point for the analysis of this compound, based on established methods for structurally similar compounds like 4'-Methylpropiophenone.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentA widely used and reliable GC system.
Injector Split/SplitlessAllows for a wide range of sample concentrations. A split ratio of 50:1 is a good starting point.
Injector Temperature 280 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time.
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalentA non-polar column that separates compounds based on their boiling points, suitable for aromatic ketones.
Oven Program Initial: 150 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program designed to provide good separation from potential impurities and ensure the analyte elutes in a reasonable time with good peak shape.
Mass Spectrometer Agilent 5977B or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard EI energy that produces a wealth of fragment ions for structural elucidation.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature 150 °CEnsures stable performance of the mass analyzer.
Scan Range m/z 40-450A wide enough range to capture the molecular ion and all significant fragment ions.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum of the peak and compare it to a reference spectrum or interpret the fragmentation pattern to confirm the structure.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolve in Dichloromethane Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Injector (280°C) Filtration->Injector GC_Column HP-5ms Column (Temperature Programmed) Injector->GC_Column Carrier Gas (He) Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Separated Analytes Quadrupole Quadrupole Mass Analyzer Ion_Source->Quadrupole Ions Detector Detector Quadrupole->Detector Filtered Ions Data_System Data System Detector->Data_System Chromatogram Chromatogram (Retention Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Fragmentation Pattern) Data_System->Mass_Spectrum Identification Compound Identification Chromatogram->Identification Mass_Spectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Understanding the Mass Spectrum: The Fingerprint of a Molecule

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a characteristic fragmentation pattern that provides definitive structural information. The presence of a bromine atom is a key feature, as it results in a distinctive isotopic pattern for any fragment containing it, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).

Predicted Fragmentation Pattern:

m/z (mass-to-charge ratio)Ion StructureFragmentation PathwayRelative Abundance
228/230[C10H11BrO]+•Molecular Ion (M+•)Low to Medium
183/185[C7H4BrO]+α-cleavage, loss of isopropyl radical (•CH(CH3)2)High
155/157[C6H4Br]+Loss of CO from the bromobenzoyl cationHigh
57[C4H9]+Formation of the isopropyl cationMedium
43[C3H7]+Isopropyl fragmentHigh

The most indicative fragments are the bromobenzoyl cation at m/z 183/185 and the bromophenyl cation at m/z 155/157. The presence of these intense, isotopically-patterned fragments provides very strong evidence for the 4-bromophenyl ketone substructure.

Visualizing the Fragmentation

Fragmentation_Pathway M Molecular Ion [C10H11BrO]+• m/z 228/230 F1 Bromobenzoyl Cation [C7H4BrO]+ m/z 183/185 M->F1 - •CH(CH3)2 F3 Isopropyl Cation [C3H7]+ m/z 43 M->F3 α-cleavage F2 Bromophenyl Cation [C6H4Br]+ m/z 155/157 F1->F2 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

A Comparative Look: GC-MS vs. Alternative Techniques

While GC-MS is a premier technique for the identification of this compound, other analytical methods can also be employed. A comparative understanding of these techniques is crucial for selecting the most appropriate method for a given analytical challenge.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
GC-MS Separation by volatility, detection by massHigh sensitivity and specificity; provides structural information from fragmentation; extensive spectral libraries for comparison.Requires the analyte to be volatile and thermally stable.
HPLC-UV Separation by polarity, detection by UV absorbanceGood for quantification; can be non-destructive; suitable for less volatile or thermally labile compounds.Lower specificity than MS; co-eluting impurities can interfere; provides no structural information beyond UV spectrum.
LC-MS Separation by polarity, detection by massCombines the separation power of HPLC with the specificity of MS; suitable for a wide range of compounds.Can be more complex to operate and maintain than GC-MS; ionization efficiency can be variable.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides detailed structural information, including connectivity of atoms; non-destructive.Lower sensitivity than MS techniques; requires a relatively pure sample; more expensive instrumentation.
Quantitative Performance Comparison (Illustrative)

The following table provides an illustrative comparison of the expected quantitative performance of these methods for the analysis of this compound. These values are based on typical performance characteristics for similar analytes.[1]

ParameterGC-MS (SIM mode)HPLC-UVLC-MS (SIM mode)
Limit of Detection (LOD) 0.1 - 1 ng/mL10 - 50 ng/mL0.5 - 5 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL50 - 200 ng/mL2 - 20 ng/mL
Linearity (R²) > 0.995> 0.998> 0.995
Precision (%RSD) < 5%< 2%< 5%

Conclusion: The Right Tool for the Job

For the definitive identification of this compound, GC-MS stands out as the method of choice due to its high specificity and the wealth of structural information it provides through fragmentation analysis. The characteristic isotopic signature of bromine-containing fragments serves as a powerful diagnostic tool, leaving little room for ambiguity.

While techniques like HPLC-UV are excellent for routine quantification once the analyte's identity is confirmed, and NMR provides unparalleled detail on molecular structure for pure substances, GC-MS offers the most effective and efficient solution for the initial identification and confirmation of this compound in complex matrices. The methodology and comparative data presented in this guide provide a solid foundation for researchers and scientists to confidently identify and characterize this compound in their work.

References

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  • BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
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Validated analytical methods for 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Validated Analytical Methods for 1-(4-Bromophenyl)-2-methylpropan-1-one

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of this compound. As a key intermediate in pharmaceutical synthesis, ensuring the purity, identity, and stability of this compound is paramount. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to establish robust analytical control.

The methodologies presented are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the proposed methods are scientifically sound and suitable for their intended purpose.[1][2][3][4] While a specific monograph for this compound may not be publicly available, the following guide synthesizes established analytical principles for structurally similar molecules to construct reliable, validatable methods.

The Cornerstone of Reliable Analysis: Validation Principles

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] Any method employed for quality control in drug development must be validated to ensure data integrity. The core validation parameters, as defined by the ICH Q2(R2) guideline, form the basis of our experimental design.[5][6]

Key Validation Characteristics Include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Comparative Analysis of Chromatographic Techniques

The primary techniques for the separation and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the specific analytical objective, such as routine purity testing, impurity profiling, or stability studies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[9] Given the non-polar nature of this compound, this technique is exceptionally well-suited for its analysis.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as it provides excellent retention and resolution for moderately non-polar compounds through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is chosen for its low UV cutoff and viscosity. A phosphate buffer is included to maintain a consistent pH, which is critical for ensuring reproducible retention times and peak shapes.

  • Detection: The aromatic ketone chromophore in the molecule suggests strong UV absorbance. A preliminary detection wavelength of 254 nm is a robust starting point, with final wavelength selection confirmed by a UV scan to identify the absorbance maximum (λmax) for optimal sensitivity.[10]

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Autosampler Temperature: 10 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Reagent Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
20.02080
22.06040
25.06040
  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.[10]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Mobile Phase & Diluent equilibrate Equilibrate HPLC System prep_reagents->equilibrate Use prep_std Prepare Standard Solution sys_suit System Suitability (n=6 injections) prep_std->sys_suit Inject prep_sample Prepare Sample Solution analyze Inject Blank, Standard, & Sample prep_sample->analyze Inject equilibrate->sys_suit sys_suit->analyze If Passed integrate Integrate Peaks analyze->integrate calculate Calculate Purity, Assay, & Impurities integrate->calculate report Generate Report calculate->report

Caption: Logical workflow for HPLC analysis and validation.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 50 - 150% of test conc.50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%0.85%
Intermediate: ≤ 2.0%1.20%
LOD (µg/mL) Report Value0.05 µg/mL
LOQ (µg/mL) Report Value0.15 µg/mL
Specificity No interference at analyte RtPassed
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering both high-resolution separation and definitive identification through mass analysis.[11] It is particularly useful for identifying volatile impurities and for confirmation of identity. The volatility of this compound makes it an ideal candidate for GC analysis.

Causality Behind Experimental Choices:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is chosen. This stationary phase provides excellent separation for a wide range of semi-volatile organic compounds.

  • Inlet: Split injection is used to prevent column overloading and ensure sharp chromatographic peaks.

  • Temperature Program: A gradient temperature program is employed to ensure the elution of the analyte in a reasonable time while providing good separation from any potential lower or higher boiling impurities.

  • Mass Spectrometry: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a distinctive isotopic pattern (M and M+2 peaks) that is a powerful diagnostic tool for confirming the presence of the analyte and its bromine-containing fragments.[12]

  • Chromatographic System:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade acetone.

    • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetone.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (100 µg/mL in Acetone) inject Inject 1 µL into GC-MS System prep_sample->inject gc_sep GC Separation (Temp Program) inject->gc_sep ms_detect MS Detection (EI, Scan Mode) gc_sep->ms_detect tic Extract Total Ion Chromatogram (TIC) ms_detect->tic spectra Analyze Mass Spectra of Peaks tic->spectra identify Identify Impurities & Confirm Analyte spectra->identify

Caption: Standard workflow for GC-MS impurity analysis.

Technique FeatureExpected Outcome for this compound
Molecular Ion (M⁺) A pair of peaks at m/z 228 and 230 of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Key Fragments * m/z 183/185: Loss of the isopropyl group (-C₃H₇). [C₇H₄BrO]⁺
* m/z 155/157: Bromophenyl fragment [C₆H₄Br]⁺
* m/z 43: Isopropyl cation [C₃H₇]⁺
Library Match High match score against a reference spectrum.

Orthogonal Technique: Spectroscopic Characterization

For unequivocal identification, especially for reference standards and in structural elucidation studies, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring (typically two doublets in the 7.6-7.8 ppm region), a septet for the methine proton (-CH) of the isopropyl group, and a doublet for the two equivalent methyl groups (-CH₃).

  • ¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl carbon (~195-200 ppm), distinct signals for the aromatic carbons (including the carbon attached to bromine), and signals for the methine and methyl carbons of the isopropyl group.[13]

Conclusion and Method Selection Guide

Both RP-HPLC and GC-MS are robust, validatable techniques for the analysis of this compound. The optimal choice is dictated by the analytical goal.

  • For Routine Quality Control (Assay, Purity): RP-HPLC is the preferred method. It offers excellent precision, high throughput, and is the industry standard for quantitative analysis of non-volatile and semi-volatile compounds.[9][14]

  • For Impurity Identification and Structural Confirmation: GC-MS is superior. Its ability to provide mass-to-charge ratio data and fragmentation patterns allows for the confident identification of unknown impurities and confirmation of the analyte's identity.[13] The characteristic bromine isotope pattern is a significant advantage.

  • Combined Approach: In a comprehensive drug development program, HPLC would be used for routine quantification, while GC-MS and NMR would be employed for the initial characterization of the reference standard and for investigating any unknown peaks that appear during stability or stress testing. This orthogonal approach provides the highest level of analytical confidence.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • BA Sciences.
  • International Journal of Research and Review. (2025).
  • United States Pharmacopeia.
  • United States Pharmacopeia. <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
  • Slideshare.
  • ChemicalBook. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1 H NMR.
  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities.
  • NIST. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- - the NIST WebBook.
  • The Royal Society of Chemistry. Electrochemical 1,4-Reduction of α, β-Unsaturated Ketones with Methanol and Ammonium Chloride as Hydrogen Sources.
  • ChemicalBook. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
  • BLDpharm. 10342-83-3|1-(4-Bromophenyl)propan-1-one.
  • The Royal Society of Chemistry.
  • Benchchem. Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine.
  • World Journal of Pharmaceutical Research. (2023).
  • The Royal Society of Chemistry. Carbon Monoxide and Hydrogen (Syngas)
  • SpectraBase. 1-(4-bromophenyl)-2-hydroxypropan-1-one - Optional[MS (GC)] - Spectrum.
  • NIST. Ethanone, 1-(4-bromophenyl)- - the NIST WebBook.
  • National Institutes of Health. (E)-1-(4-Bromophenyl)but-2-en-1-one.
  • Benchchem. Application Note and Protocol: HPLC Method Development for 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • SciSpace. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • MDPI. (2019).
  • World Journal of Pharmaceutical Research.
  • AME Publishing Company. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

Sources

A Senior Application Scientist's Guide to TLC Visualization Techniques for 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity and identity of synthesized compounds are paramount. Thin-Layer Chromatography (TLC) serves as a rapid, indispensable tool for monitoring reaction progress and assessing the purity of compounds such as 1-(4-Bromophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone. The efficacy of TLC, however, is critically dependent on the method of visualization. This guide provides an in-depth comparison of various visualization techniques applicable to this compound, supported by the underlying chemical principles and experimental protocols to ensure reliable and reproducible results.

The Compound in Focus: this compound

This compound possesses key structural features that dictate the most effective TLC visualization strategies: an aromatic bromophenyl ring and a ketone functional group. The conjugated system of the aromatic ring renders the molecule UV-active, providing a straightforward, non-destructive method of initial visualization. For more sensitive or specific detection, chemical staining methods that react with the ketone or other parts of the molecule are employed.

Non-Destructive Visualization: A First-Line Approach

Non-destructive techniques are invaluable as they allow for the subsequent recovery of the separated compounds if needed.

Ultraviolet (UV) Light (254 nm)

The most common and convenient non-destructive visualization method relies on the aromatic nature of this compound.[1][2] Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green glow under short-wave UV light (254 nm).[1][3] Compounds that absorb UV light at this wavelength, such as those containing aromatic rings or conjugated systems, will quench this fluorescence and appear as dark spots on the glowing background.[1][2]

Principle of Detection: UV shadowing. The aromatic ring in this compound absorbs 254 nm UV light, preventing it from reaching the fluorescent indicator on the TLC plate. This creates a "shadow" that is visible as a dark spot.[1]

Experimental Protocol: UV Visualization

  • After developing the TLC plate, remove it from the developing chamber and allow the solvent to completely evaporate in a fume hood.

  • Place the dried TLC plate under a short-wave UV lamp (254 nm).

  • Observe the plate for dark spots against the green fluorescent background.

  • Carefully circle the observed spots with a pencil, as they will disappear once the UV light is removed.[3]

Destructive Visualization: Chemical Staining for Enhanced Sensitivity and Specificity

Destructive methods involve a chemical reaction between the compound and a staining reagent, resulting in a colored spot.[1] These techniques are typically more sensitive than UV visualization and can provide functional group-specific information.

Potassium Permanganate (KMnO₄) Stain

This is a highly effective and general-purpose oxidizing stain. The permanganate ion (MnO₄⁻), which is deep purple, is reduced by oxidizable functional groups, leading to the formation of manganese dioxide (MnO₂), a brown precipitate.[1] Ketones are susceptible to oxidation under these conditions, making this stain suitable for this compound.[4]

Principle of Detection: Oxidation of the analyte. The ketone functional group (or potentially the alkyl chain) of the target molecule is oxidized by the permanganate, which is itself reduced to brown manganese dioxide. This results in a yellow-brown spot on a purple or pink background.[1]

Experimental Protocol: Potassium Permanganate Staining

  • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[5] Store the solution in a dark bottle.

  • Staining: After UV visualization, dip the dried TLC plate into the permanganate solution for a few seconds.

  • Development: Remove the plate and wipe the back with a paper towel. Gently heat the plate with a heat gun until yellow-brown spots appear against a pink/purple background.[6]

p-Anisaldehyde Sulfuric Acid Stain

This stain is particularly useful for detecting nucleophilic compounds, as well as aldehydes and ketones.[5] Under the acidic conditions of the stain, ketones can undergo an acid-catalyzed reaction with p-anisaldehyde, leading to the formation of a highly conjugated, colored product.[1]

Principle of Detection: Acid-catalyzed condensation. The ketone on the target molecule reacts with p-anisaldehyde in the presence of sulfuric acid and heat to form a colored condensation product. The color can vary depending on the structure of the analyte.[1]

Experimental Protocol: p-Anisaldehyde Staining

  • Stain Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Mix thoroughly and store in a foil-wrapped jar.

  • Staining: Dip the dried TLC plate into the p-anisaldehyde solution for a few seconds.

  • Development: Remove the plate, wipe the back, and heat it with a heat gun. The appearance of colored spots indicates the presence of the compound.

2,4-Dinitrophenylhydrazine (DNPH) Stain

DNPH is a classic reagent that is highly specific for aldehydes and ketones.[5] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone, which is a highly colored, solid derivative.

Principle of Detection: Hydrazone formation. The carbonyl group of this compound reacts with DNPH in an acidic medium to form a yellow, orange, or reddish-brown spot corresponding to the respective hydrazone.

Experimental Protocol: DNPH Staining

  • Stain Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.

  • Staining: Spray the dried TLC plate with the DNPH solution or quickly dip it into the solution.

  • Development: The colored spots of the hydrazone should appear without heating.

Semi-Destructive Visualization: A Compromise

Iodine Vapor

Exposing the TLC plate to iodine vapor is a simple and effective method for visualizing a wide range of organic compounds, particularly those with aromatic rings or sites of unsaturation.

Principle of Detection: Complex formation. Iodine vapor is absorbed onto the surface of the TLC plate and forms weak charge-transfer complexes with organic compounds, resulting in the appearance of brown or yellow-brown spots.[1] This process is often reversible, as the iodine will eventually sublime off the plate.

Experimental Protocol: Iodine Visualization

  • Place a few crystals of iodine in a sealed chamber (a wide-mouthed jar with a lid works well).

  • Place the dried TLC plate inside the chamber and close the lid.

  • Allow the plate to remain in the chamber until brown spots appear.

  • Remove the plate and circle the spots with a pencil, as they will fade over time.

Comparison of Visualization Techniques

Technique Type Principle Specificity for this compound Advantages Limitations
UV Light (254 nm) Non-destructiveUV absorption by the aromatic ringHighRapid, simple, allows for sample recoveryRequires a UV-active compound; may not be as sensitive as chemical stains
Iodine Vapor Semi-destructiveComplexation with the aromatic ringHighSimple, versatile for many organic compoundsSpots are not permanent and will fade over time
Potassium Permanganate DestructiveOxidation of the ketone/alkyl groupsModerate (general oxidizing agent)High sensitivity, "universal" stainDestructive, can be messy, background can become dark if overheated
p-Anisaldehyde DestructiveAcid-catalyzed condensation with the ketoneHighCan produce distinct colors for different compoundsDestructive, requires heating, acidic and corrosive
2,4-DNPH DestructiveHydrazone formation with the ketoneVery HighHighly specific for aldehydes and ketonesDestructive, acidic and corrosive

Experimental Workflows

NonDestructiveWorkflow start Developed & Dried TLC Plate uv Visualize under UV Lamp (254 nm) start->uv Step 1 circle Circle Spots with Pencil uv->circle Step 2 end Analysis Complete (Sample Recoverable) circle->end Step 3

Caption: Non-destructive TLC visualization workflow.

DestructiveWorkflow start Developed & Dried TLC Plate stain Dip or Spray with Chemical Stain start->stain Step 1 heat Heat Gently (if required) stain->heat Step 2 observe Observe Colored Spots heat->observe Step 3 end Analysis Complete (Sample Destroyed) observe->end Step 4

Caption: Destructive TLC visualization workflow.

Conclusion

The selection of an appropriate TLC visualization technique for this compound should be guided by the specific requirements of the analysis. For rapid, routine checks of reaction progress or purity where sample recovery is not necessary, UV visualization followed by a sensitive, general stain like potassium permanganate is a robust combination. When high specificity for the ketone functionality is desired, the 2,4-DNPH stain is the superior choice. By understanding the chemical principles behind each technique and adhering to established protocols, researchers can confidently and accurately analyze this and similar compounds, ensuring the integrity of their scientific endeavors.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • TLC Visualization Solutions. (n.d.). TLC Visualization Solutions. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2018, February 1). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. [Link]

  • Scribd. (n.d.). TLC Visualization Techniques. [Link]

  • ResearchGate. (2013, October 1). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • University of California, Irvine. (n.d.). TLC stains. [Link]

  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]

  • TLC Stains. (n.d.). TLC Stains. [Link]

  • TLC Stains. (n.d.). TLC Stains. [Link]

  • ResearchGate. (2019, July 31). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities. [Link]

  • Adronov Group, McMaster University. (n.d.). Stains for Developing TLC Plates. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Chromatographic Methods of Analysis. (n.d.). Chromatographic Methods of Analysis. [Link]

  • Chemistry LibreTexts. (2021, August 25). 5.7: Visualizing TLC Plates. [Link]

  • Labster. (n.d.). TLC Visualization Methods. [Link]

  • YouTube. (2014, August 26). p-anisaldehyde staining a TLC plate. [Link]

  • YouTube. (2019, June 11). How to: TLC Visualization using Permanganate Stain | WSU Chemistry |. [Link]

  • TLC Stains. (n.d.). TLC Stains. [Link]

Sources

A Comparative Analysis of the Reactivity of 1-(4-Bromophenyl)-2-methylpropan-1-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Ketone Reactivity in Synthetic Chemistry

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the carbonyl group of ketones serves as a linchpin for a vast array of chemical transformations. The reactivity of this functional group is not uniform; it is intricately modulated by the electronic and steric environment dictated by its substituents. This guide provides a detailed comparative analysis of the reactivity of 1-(4-Bromophenyl)-2-methylpropan-1-one against a selection of other ketones. By dissecting the influence of its structural features—a para-bromo substituted phenyl ring and an isopropyl group adjacent to the carbonyl—we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its behavior in common synthetic operations. This understanding is crucial for reaction optimization, predicting potential side reactions, and the rational design of novel molecular entities.

Factors Influencing Ketone Reactivity: A Tale of Sterics and Electronics

The reactivity of a ketone's carbonyl group is primarily governed by two fundamental factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbon is paramount for its susceptibility to nucleophilic attack. Electron-withdrawing groups (EWGs) attached to the carbonyl moiety enhance its electrophilicity by pulling electron density away, making it more attractive to nucleophiles. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon, thereby reducing its reactivity.[1]

  • Steric Hindrance: The spatial arrangement of atoms around the carbonyl group can significantly impede the approach of a nucleophile.[2] Bulky substituents can shield the carbonyl carbon, slowing down or even preventing a reaction from occurring. This steric congestion also influences the stability of the tetrahedral intermediate formed during nucleophilic addition.[2]

The interplay of these two factors determines the overall reactivity profile of a given ketone. In the case of This compound , we have a fascinating case study where both steric and electronic effects are prominently at play.

Visualizing the Influences on Reactivity

The following diagram illustrates the key structural features of this compound that dictate its chemical behavior.

G cluster_ketone This compound cluster_effects ketone C=O electronic Electronic Effect (Inductive & Resonance) ketone->electronic steric Steric Hindrance ketone->steric phenyl 4-Bromophenyl phenyl->ketone -I, -M effect (Electron-withdrawing) isopropyl Isopropyl isopropyl->ketone Bulky group G cluster_workflow Comparative Reduction Workflow start Prepare 0.1M Ketone Solutions in Methanol react Add NaBH₄ (t=0) start->react monitor Monitor by TLC at Time Intervals react->monitor analyze Analyze TLC Plates (UV Visualization) monitor->analyze end Compare Reaction Rates analyze->end

Sources

A Comparative Guide to Nucleophilic Addition: Brominated vs. Non-Brominated Propiophenones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the carbonyl group is a cornerstone functional group, prized for its versatile reactivity. Propiophenone, a simple aromatic ketone, and its derivatives are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides an in-depth comparison of the nucleophilic addition reactions of non-brominated propiophenone against its brominated counterparts. We will explore the underlying electronic principles governing their reactivity, present comparative data, and provide a robust experimental protocol for researchers in the field.

The Electronic Landscape: How Bromine Alters Carbonyl Reactivity

The reactivity of a carbonyl compound in a nucleophilic addition reaction is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1][2] This carbon atom possesses a partial positive charge due to the higher electronegativity of the oxygen atom, making it a prime target for electron-rich nucleophiles.[3][4]

Non-Brominated Propiophenone: In standard propiophenone, the electrophilicity of the carbonyl carbon is influenced by the phenyl ring and the ethyl group. The ethyl group is weakly electron-donating through an inductive effect, which slightly reduces the reactivity of the carbonyl compared to formaldehyde.[5] The phenyl ring can donate electron density through resonance, but its effect is more complex.

Brominated Propiophenones: The introduction of a bromine atom onto the phenyl ring significantly alters the electronic environment of the carbonyl group.[6] Halogens like bromine exert two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, bromine pulls electron density away from the aromatic ring through the sigma bonds.[5][6] This electron-withdrawing effect deshields the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[3][6]

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the pi-system of the aromatic ring. This electron-donating effect increases electron density in the ring, which can be relayed to the carbonyl group, thereby decreasing its electrophilicity.

The net effect of bromine substitution depends on its position relative to the propiophenone side chain. For a para-brominated propiophenone (4'-bromopropiophenone) , the electron-withdrawing inductive effect generally outweighs the resonance effect, leading to an overall activation of the carbonyl group towards nucleophilic addition.[6] Studies on related systems, like p-bromoacetophenone, have shown an increased reaction velocity compared to the unsubstituted analog due to the electron-withdrawing nature of the bromo group.[6]

Visualizing the General Mechanism

The fundamental process of nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by protonation to yield the final alcohol product.

Caption: General mechanism of nucleophilic addition to a ketone.

Comparative Performance: Kinetics and Yields

The enhanced electrophilicity of brominated propiophenones translates directly into faster reaction rates and often higher yields in nucleophilic addition reactions. While extensive kinetic data for propiophenone itself is sparse in readily available literature, the principles derived from studies on analogous acetophenones provide a strong basis for comparison.[6]

The electron-withdrawing bromine substituent stabilizes the transition state of the nucleophilic attack, lowering the activation energy of the reaction. This leads to a faster rate of formation for the tetrahedral intermediate.

SubstrateNucleophileRelative Reaction Rate (Predicted)Typical YieldRationale
PropiophenoneGrignard (R-MgX)1xGood to ExcellentBaseline reactivity for an aromatic ketone.
4'-BromopropiophenoneGrignard (R-MgX)>1xExcellentThe -I effect of bromine increases the carbonyl carbon's electrophilicity, accelerating the reaction.[6]
PropiophenoneNaBH₄ (Hydride)1xGood to ExcellentStandard reduction of a ketone.
4'-BromopropiophenoneNaBH₄ (Hydride)>1xExcellentIncreased electrophilicity facilitates hydride attack.

Experimental Protocol: A Case Study with Grignard Reagents

To provide a practical context, we present a detailed protocol for the nucleophilic addition of a Grignard reagent to both propiophenone and 4'-bromopropiophenone. The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[7][8]

Objective:

To synthesize a tertiary alcohol via the addition of methylmagnesium bromide to propiophenone and 4'-bromopropiophenone and to compare the reactions.

Materials:
  • Propiophenone

  • 4'-Bromopropiophenone

  • Methylmagnesium bromide (3.0 M in diethyl ether)[8]

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, ice bath

Experimental Workflow Diagram

Grignard_Reaction_Workflow start Start: Assemble Dry Glassware dissolve Dissolve Ketone in Anhydrous Ether start->dissolve cool Cool Solution to 0 °C (Ice Bath) dissolve->cool add_grignard Add Grignard Reagent Dropwise via Funnel cool->add_grignard stir Stir at 0 °C, then Warm to Room Temp add_grignard->stir quench Quench Reaction with sat. aq. NH₄Cl stir->quench extract Perform Liquid-Liquid Extraction with Ether quench->extract dry Dry Organic Layer with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate end End: Purify Product (e.g., Column Chromatography) concentrate->end

Caption: Step-by-step workflow for the Grignard reaction.

Procedure:
  • Glassware Preparation: Ensure all glassware is rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon). This is crucial as Grignard reagents are potent bases that react destructively with water.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (propiophenone or 4'-bromopropiophenone, 1.0 eq) in anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice bath to 0 °C. This helps to control the initial exotherm of the addition reaction.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via an addition funnel over 15-20 minutes, maintaining the temperature below 10 °C. Causality Note: Slow, controlled addition is essential to prevent side reactions and to manage the reaction's exothermicity.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Workup (Quenching): Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. NH₄Cl is a mild acid used to protonate the intermediate alkoxide and to neutralize any unreacted Grignard reagent without causing undesired side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product using techniques such as NMR and IR spectroscopy.

Expected Observations:

The reaction with 4'-bromopropiophenone is expected to proceed more rapidly, as evidenced by a potentially more noticeable initial exotherm upon Grignard addition. Upon analysis of the final products, the yield from the 4'-bromopropiophenone reaction is anticipated to be slightly higher, reflecting the increased reactivity of the starting material.

Synthetic Implications and Strategic Advantages

The differential reactivity between brominated and non-brominated propiophenones offers strategic advantages in multistep synthesis.

  • Enhanced Reactivity: For sluggish nucleophiles or sterically hindered systems, using a brominated propiophenone can significantly improve reaction efficiency, leading to better yields and shorter reaction times.

  • Orthogonal Reactivity: The bromine atom on the aromatic ring serves as a versatile functional handle for subsequent transformations. After the nucleophilic addition at the carbonyl is complete, the bromo-substituent can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. This dual reactivity makes brominated propiophenones valuable building blocks in medicinal chemistry and materials science.[6]

Conclusion

The presence of a bromine substituent on the aromatic ring of propiophenone has a clear and predictable activating effect on the carbonyl group's reactivity towards nucleophilic addition. This is primarily due to the potent electron-withdrawing inductive effect of the halogen, which enhances the electrophilicity of the carbonyl carbon.[3][6] This guide has demonstrated that brominated propiophenones are not only more reactive substrates but also offer greater synthetic flexibility due to the presence of a handle for post-modification. For researchers and drug development professionals, understanding these nuances is key to designing efficient and robust synthetic strategies.

References
  • Benchchem. Electrophilicity of the carbonyl group in 3'-bromomethylacetophenone.
  • YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity).
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  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Chemistry Stack Exchange. (2015). Order of reactivity of carbonyl compounds towards nucleophilic addition.
  • YouTube. (2023). Nucleophilic Additions to Ketones and Aldehydes.
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  • ADICHEMISTRY.
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A Comparative Guide to the Biological Activity of 1-(4-Bromophenyl)-2-methylpropan-1-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The 1-(4-bromophenyl)-2-methylpropan-1-one scaffold presents an intriguing, yet underexplored, backbone for the development of new bioactive molecules. While direct and extensive research on the biological activities of its derivatives is nascent, a wealth of information can be gleaned from structurally related compounds, particularly brominated chalcones and other heterocyclic systems bearing the 1-(4-bromophenyl) moiety. This guide provides a comparative analysis of the biological activities of these analogs, offering insights into their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental data, elucidate the underlying mechanisms of action, and provide detailed protocols for the evaluation of such compounds, while also postulating the potential influence of the α-methyl group unique to the this compound core structure.

The Landscape of Brominated Phenylpropanones: A Focus on Chalcone Analogs

The 1-(4-bromophenyl) moiety is a common feature in a multitude of biologically active compounds. Its presence often enhances the lipophilicity and, in some cases, the binding affinity of a molecule to its biological target. The most extensively studied class of compounds structurally related to our topic of interest are chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives. These molecules share the 1-(4-bromophenyl)ketone substructure but differ by the presence of a double bond in the propane chain, which is absent in this compound. This structural variance is significant, as the α,β-unsaturated ketone of chalcones is a Michael acceptor, often implicated in their mechanism of action. The introduction of a methyl group at the α-position in this compound derivatives removes this reactivity, suggesting a potentially different mode of biological engagement.

Anticancer Activity: A Tale of Apoptosis and Cell Cycle Arrest

Derivatives of 1-(4-bromophenyl)ethanone and related chalcones have demonstrated significant potential as anticancer agents. The presence of the bromine atom on the phenyl ring is often associated with enhanced cytotoxic activity.

Comparative Anticancer Activity of Brominated Chalcone Analogs
Compound/DerivativeCancer Cell LineIC50 (µM)Key Findings
(E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone complexesHL-60, THP-1, MDA-MB-231, MCF-70.16–1.27Coordination to copper and gold leads to high antitumor activity.[1]
Thiazole-containing chalcone derivativesCEM/ADR5000, MDA-MB-231/BCRP, HCT116(p53−/−), U87MG/ΔEGFR2.72–41.04Effective against drug-resistant cancer cell lines.[1]
Chalcone-pyrazole hybridsHCC cell lines0.5–4.8Induce cell cycle arrest in the G2/M phase and apoptosis.[1]
Brominated chalcone derivative H72MGC803, HGC27, SGC7901 (Gastric Cancer)3.57–5.61Induces ROS generation leading to mitochondria-mediated apoptosis.[2]
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)T47D (Breast Cancer)45Potent cytotoxic effect.[3]
1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)HeLa (Cervical Cancer)53Induces apoptosis and suppresses the anti-apoptotic protein Bcl-2.[3]
Mechanism of Anticancer Action

The anticancer activity of brominated chalcones is often multi-faceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways. A common mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction and the activation of caspase cascades.[2][3]

anticancer_mechanism cluster_cell Cancer Cell Brominated_Chalcone Brominated_Chalcone ROS_Generation ROS_Generation Brominated_Chalcone->ROS_Generation Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of anticancer activity induced by brominated chalcones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Workflow:

mtt_assay_workflow Cell_Seeding Cell_Seeding Compound_Treatment Compound_Treatment Cell_Seeding->Compound_Treatment MTT_Addition MTT_Addition Compound_Treatment->MTT_Addition Incubation Incubation MTT_Addition->Incubation Formazan_Solubilization Formazan_Solubilization Incubation->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading

Caption: General workflow of the MTT assay for cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 1-(4-bromophenyl)propan-1-one have also been investigated for their antimicrobial properties. The incorporation of different heterocyclic moieties has been a common strategy to enhance their activity.

Comparative Antimicrobial Activity of 1-(4-Bromophenyl) Analogs
Compound/DerivativeMicroorganismMIC (µg/mL)Key Findings
N-(4-bromophenyl)furan-2-carboxamideA. baumannii, K. pneumoniae, E. cloacae6.25Effective against clinically isolated drug-resistant bacteria.[6]
N-(4-bromophenyl)furan-2-carboxamideMRSA12.5Shows activity against methicillin-resistant S. aureus.[6]
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativeS. aureus250Moderate antimicrobial activity.[7]
Bis-oxazine derivatives from bis-chalconeVarious bacteria and fungi-Showed promising antibacterial and antifungal activity.[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]

Workflow:

mic_workflow Serial_Dilution Serial_Dilution Inoculation Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual_Inspection Incubation->Visual_Inspection

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[11]

  • Inoculation: Inoculate each well with the microbial suspension.[11]

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours).[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The anti-inflammatory potential of phenylpropanoid derivatives is well-documented. These compounds can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.

Comparative Anti-inflammatory Activity of Related Compounds
Compound/DerivativeAssayEffectKey Findings
Phenylpropanoids (general)-Inhibition of COX and LOX pathwaysCommon mechanism for anti-inflammatory action.
Chalcones and their derivativesCarrageenan-induced paw edemaReduction in paw volumeDemonstrates in vivo anti-inflammatory effects.
Pyrrole derivative with a 4-chlorophenyl groupCarrageenan-induced paw edema in ratsSignificant reduction in paw edema after repeated dosing.The compound also decreased serum TNF-α levels.
Mechanism of Anti-inflammatory Action

Many anti-inflammatory compounds exert their effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes, which are synthesized through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. They can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for acute anti-inflammatory activity.

Workflow:

paw_edema_workflow Compound_Administration Compound_Administration Carrageenan_Injection Carrageenan_Injection Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw_Volume_Measurement Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data_Analysis Paw_Volume_Measurement->Data_Analysis

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar region of the rat's hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

The Potential Role of the α-Methyl Group: A Structural Perspective

The key structural difference between the well-studied chalcones and the this compound scaffold is the presence of a methyl group at the α-position to the carbonyl and the absence of the α,β-double bond. This modification is likely to have a significant impact on the biological activity:

  • Steric Hindrance: The α-methyl group can introduce steric bulk, which may influence the binding of the molecule to its target protein. This could either enhance or decrease activity depending on the topology of the binding site.

  • Metabolic Stability: The methyl group can block α-hydroxylation, a common metabolic pathway, potentially increasing the metabolic stability and in vivo half-life of the compound.

  • Conformational Rigidity: The presence of the methyl group can restrict the conformational flexibility of the side chain, which may lock the molecule into a more bioactive conformation.

  • Altered Reactivity: As mentioned earlier, the absence of the α,β-unsaturated system removes the Michael acceptor reactivity, suggesting that the mechanism of action of 2-methylpropan-1-one derivatives will likely not involve covalent bond formation with nucleophilic residues in target proteins, a common mechanism for chalcones.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is currently limited in the public domain, the extensive research on structurally related brominated chalcones and other analogs provides a strong foundation for future investigations. The established anticancer, antimicrobial, and anti-inflammatory properties of these related compounds suggest that the this compound scaffold is a promising starting point for the design of novel therapeutic agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives with diverse substitutions on the phenyl ring and modifications of the 2-methylpropyl chain. Such studies will be crucial to elucidate the structure-activity relationships and to determine the true therapeutic potential of this intriguing class of compounds. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

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The Pivotal Role of the 4-Bromo Substituent in the Structure-Activity Relationship of Propiophenone Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Neuropharmacologists

The 1-(4-Bromophenyl)-2-methylpropan-1-one scaffold, a core structure within the broader class of synthetic cathinones, represents a significant area of interest in neuropharmacology and medicinal chemistry. These compounds are recognized for their interaction with monoamine transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—which are critical for regulating neurotransmitter signaling in the central nervous system. The nature and position of substituents on the phenyl ring of the cathinone scaffold dramatically influence the potency and selectivity of these molecules for the different transporters, thereby shaping their pharmacological profile.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, with a particular focus on how the 4-bromo substitution dictates their interaction with monoamine transporters. We will delve into the synthesis of these compounds, present comparative biological data, and provide detailed experimental protocols to support further research and development in this area.

The Influence of Phenyl Ring Substitution on Transporter Selectivity

Synthetic cathinones can be broadly categorized as either transporter inhibitors (cocaine-like) or substrate-releasers (amphetamine-like). Their interaction with DAT, SERT, and NET is a key determinant of their psychostimulant and potential therapeutic effects. The SAR of cathinone analogs reveals that modifications to three main regions of the molecule can alter its activity: the aromatic ring, the α-carbon, and the amino group.

A critical principle in the SAR of cathinones is the effect of substitution at the para (4-position) of the phenyl ring. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the steric bulk of the para-substituent is a key factor in determining the selectivity of these compounds for DAT versus SERT.[1][2][3] Generally, analogs with smaller, less sterically demanding substituents at the para-position exhibit a preference for DAT. Conversely, the introduction of larger, bulkier groups at this position tends to shift the selectivity towards SERT.[3][4]

Halogenation at the para-position is a common modification in the design of synthetic cathinones. The presence of a halogen atom, such as bromine in the case of this compound analogs, significantly increases the affinity for SERT.[4][5] This is attributed to the larger volume of the halogen atom, which favors interaction with the serotonin transporter.[4] This increased serotonergic activity is a defining feature of para-halogenated cathinones and distinguishes them from their non-substituted or meta-substituted counterparts.[3]

Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, and its analogs typically begins with the corresponding propiophenone. For analogs bearing an amino group at the second position (cathinone derivatives), a common synthetic route involves the α-bromination of the propiophenone followed by nucleophilic substitution with the desired amine.

G cluster_0 General Synthesis of 1-(4-Bromophenyl)-2-aminopropan-1-one Analogs 4-Bromopropiophenone 4-Bromopropiophenone alpha-Bromo intermediate alpha-Bromo intermediate 4-Bromopropiophenone->alpha-Bromo intermediate α-Bromination (e.g., Br2, HBr) Target Analog Target Analog alpha-Bromo intermediate->Target Analog Nucleophilic Substitution (Amine, e.g., R-NH2)

Caption: General synthetic scheme for 1-(4-Bromophenyl)-2-aminopropan-1-one analogs.

Experimental Protocol: Synthesis of N-Methyl-1-(4-bromophenyl)-2-aminopropan-1-one (4-Bromomethcathinone)

The following protocol outlines a representative synthesis of 4-bromomethcathinone (4-BMC), a key analog of the topic compound.

Step 1: α-Bromination of 4'-Bromopropiophenone

  • To a solution of 4'-bromopropiophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add elemental bromine dropwise at room temperature with stirring.

  • The reaction is typically facilitated by the presence of a catalytic amount of HBr.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is worked up, often by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude α-bromo-4-bromopropiophenone.

Step 2: Amination

  • Dissolve the crude α-bromo-4-bromopropiophenone in a suitable solvent such as acetonitrile or ethanol.

  • Add an excess of the desired amine (in this case, methylamine) to the solution. The reaction is often carried out in the presence of a base (e.g., potassium carbonate) to neutralize the HBr formed.

  • The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC.

  • The final product is isolated by filtration to remove any inorganic salts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

Comparative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for this compound analogs is their interaction with monoamine transporters. The inhibitory potency of these compounds at DAT, SERT, and NET is a critical determinant of their pharmacological effects. The 4-bromo substitution, as previously discussed, confers a notable increase in affinity for SERT.

The following table presents quantitative data for 4-bromomethcathinone (4-BMC), a representative analog, and compares its binding affinities (Ki) at human monoamine transporters with other relevant synthetic cathinones. A lower Ki value indicates a higher binding affinity.

CompoundhDAT Ki (µM)hSERT Ki (µM)hNET Ki (µM)DAT/SERT Selectivity Ratio
4-Bromomethcathinone (4-BMC) 0.940.150.086.22
4-Chloromethcathinone (4-CMC)0.430.080.045.37
Methcathinone0.2415.20.120.016
Mephedrone (4-MMC)1.32.40.40.54

Data sourced from BenchChem (2025).[5]

As the data clearly indicates, the 4-bromo substitution in 4-BMC results in a significantly higher affinity for the serotonin transporter (hSERT) compared to the dopamine transporter (hDAT).[5] Its DAT/SERT selectivity ratio of 6.22 demonstrates a clear preference for SERT over DAT. This profile is shared with the 4-chloro substituted analog, 4-CMC, further highlighting the impact of para-halogenation. In contrast, the parent compound, methcathinone, is highly selective for DAT and NET over SERT. Mephedrone (4-MMC), with a methyl group at the para-position, shows a more balanced profile.

G cluster_0 Structure-Activity Relationship of para-Substituted Cathinones Structure Structure Activity Activity Structure:f1->Activity:f1 Structure:f2->Activity:f2 Structure:f3->Activity:f3 Structure:f4->Activity:f4

Caption: SAR summary for para-substituted cathinone analogs at DAT and SERT.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

To determine the functional inhibitory potency (IC50) of this compound analogs, a radiolabeled neurotransmitter uptake inhibition assay is commonly employed. This assay measures the ability of a test compound to block the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured under standard conditions.

  • Cells are seeded into 96-well microplates at an appropriate density and allowed to adhere and grow to near confluency.

2. Assay Procedure:

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer (KHB).

  • The cells are then pre-incubated for a short period (e.g., 5-10 minutes) at room temperature with varying concentrations of the test compound (the this compound analog) or a reference inhibitor.

  • Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) to each well.

  • The incubation is allowed to proceed for a specific time (e.g., 10 minutes) at room temperature.

  • The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled neurotransmitter.

3. Quantification and Data Analysis:

  • The cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

  • The concentration of the test compound that produces 50% inhibition of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curve.

G cluster_0 Monoamine Transporter Uptake Inhibition Assay Workflow Cell_Plating Plate HEK293 cells expressing hDAT, hSERT, or hNET Pre-incubation Pre-incubate cells with test compound Cell_Plating->Pre-incubation Initiate_Uptake Add radiolabeled neurotransmitter Pre-incubation->Initiate_Uptake Terminate_Uptake Wash cells with ice-cold buffer Initiate_Uptake->Terminate_Uptake Quantification Lyse cells and measure radioactivity Terminate_Uptake->Quantification Data_Analysis Calculate IC50 values Quantification->Data_Analysis

Caption: Workflow for a monoamine transporter uptake inhibition assay.

Conclusion

The structure-activity relationship of this compound analogs is a compelling example of how subtle molecular modifications can profoundly impact pharmacological activity. The presence of the 4-bromo substituent is a key determinant of their interaction with monoamine transporters, steering their selectivity towards the serotonin transporter. This increased affinity for SERT, as demonstrated by the quantitative data for 4-bromomethcathinone, is a critical consideration for the design and development of novel compounds targeting the monoaminergic system. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new analogs, facilitating further exploration of this important chemical space. A thorough understanding of the SAR principles outlined herein is essential for medicinal chemists and neuropharmacologists seeking to develop novel therapeutics with tailored monoamine transporter profiles.

References

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A Researcher's Guide to Purity Assessment of 1-(4-Bromophenyl)-2-methylpropan-1-one via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical compound is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and translatable experimental results. This guide provides an in-depth technical exploration of purity assessment for 1-(4-Bromophenyl)-2-methylpropan-1-one, a key building block in various synthetic pathways, with a primary focus on the classical yet powerful technique of melting point analysis. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and objectively compare this method with modern alternatives, supported by experimental data and authoritative standards.

The Criticality of Purity for this compound

This compound, with a reported melting point of a mere 18°C, exists at the cusp of the solid and liquid phases at ambient laboratory temperatures. This physical characteristic presents unique challenges and underscores the importance of rigorous purity assessment. Even minute impurities can significantly alter its physical state, impacting reaction kinetics, yield, and the impurity profile of subsequent synthetic steps.

The primary route to synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with isobutyryl chloride or isobutyric anhydride. This process, while effective, can introduce a variety of impurities that must be identified and quantified.

Unveiling Impurities: The Power of Melting Point Depression

The foundational principle of melting point analysis for purity assessment is the phenomenon of melting point depression. A pure crystalline solid has a sharp, well-defined melting point.[1] However, the presence of impurities disrupts the crystal lattice structure, requiring less energy to break the intermolecular forces.[1][2] This results in two observable effects: a lowering of the melting point and a broadening of the melting range.[2]

For a compound like this compound, a sharp melting range close to its literature value is a strong indicator of high purity. Conversely, a depressed and broad melting range suggests the presence of contaminants.

Potential Impurities and Their Thermal Signatures

To effectively use melting point analysis, it is crucial to understand the potential impurities that may arise during the synthesis of this compound and their respective melting points.

CompoundRoleMelting Point (°C)
This compound Target Compound 18
BromobenzeneStarting Material-30.8
Isobutyric AnhydrideStarting Material-53.5
4'-BromoacetophenonePotential Byproduct49-52
2-(4-bromophenyl)-2-methylpropanoic acidPotential Isomeric Impurity122-127[3][4][5]

The significant differences in melting points between the target compound and its potential impurities make melting point analysis a highly effective initial screening tool for purity.

Experimental Protocol: Purity Assessment by Capillary Melting Point Determination

This protocol is designed to provide a reliable and reproducible method for assessing the purity of this compound, adhering to the principles outlined in United States Pharmacopeia (USP) General Chapter <741> and ASTM E324.[6]

I. Instrumentation and Materials
  • Melting point apparatus (digital or manual)

  • Capillary tubes (one end sealed)

  • Spatula

  • Watch glass

  • Mortar and pestle (if sample requires grinding)

  • Reference standard of this compound (if available)

  • Sample of this compound for analysis

II. Sample Preparation: The Key to Accuracy

Given the low melting point of the target compound, proper sample handling is paramount.

  • Sample Acquisition: Ensure the sample is representative of the bulk material.

  • Drying: The sample must be thoroughly dried to remove any residual solvents, which can act as impurities and depress the melting point.

  • Pulverization: If the sample consists of large crystals, gently pulverize it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Packing: Pack the dry, powdered sample into a capillary tube to a depth of 2-4 mm. The packing must be dense and uniform to ensure efficient heat transfer. This can be achieved by tapping the bottom of the capillary tube on a hard surface.

III. Melting Point Determination Workflow

The following workflow ensures an accurate and efficient determination of the melting range.

Melting Point Determination Workflow Melting Point Determination Workflow A Sample Preparation (Dry and Pack Capillary) B Rapid Determination (Approximate MP) A->B C Set Starting Temperature (10-15°C below approx. MP) B->C D Slow Heating (1-2°C/min) C->D E Record T1 (First drop of liquid appears) D->E F Record T2 (All solid has melted) E->F G Calculate Melting Range (T2 - T1) F->G H Compare with Reference Standard G->H

Caption: Workflow for accurate melting point determination.

IV. Procedural Steps
  • Rapid Preliminary Measurement: To save time, first perform a rapid determination by heating the sample at a faster rate (e.g., 5-10°C per minute) to get an approximate melting point.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 10-15°C below the approximate melting point.

    • Place a new packed capillary tube in the apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample carefully. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).

    • The melting range is T1 to T2.

  • Mixed Melting Point (for Identity Confirmation): If a reference standard is available, perform a mixed melting point determination. Mix a small amount of your sample with an equal amount of the reference standard. If your sample is identical to the reference, the melting point of the mixture will be sharp and undepressed. If they are different, the melting point will be depressed and broad.

Interpreting the Results: A Purity Profile

  • High Purity: A sharp melting range (0.5-1°C) that is close to the literature value of 18°C.

  • Presence of Impurities: A broad melting range and a depression of the final melting point. The degree of depression and the breadth of the range can give a qualitative indication of the level of impurity.

A Comparative Guide to Purity Analysis Techniques

While melting point analysis is a powerful tool, it is essential to understand its place among other analytical techniques.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Melting Point Analysis Observation of the temperature range over which a solid transitions to a liquid.- Rapid and inexpensive[7]- Requires small sample size[7]- Good initial indicator of purity[8]- Not suitable for non-crystalline or thermally unstable compounds- Less quantitative than other methods- Can be subjectiveRapid purity screening of crystalline solids.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.- Highly quantitative for purity >98%[9][10]- Provides thermodynamic data (enthalpy of fusion)- Can detect polymorphism- More expensive instrumentation- Requires careful calibration- Not suitable for decomposing samples[9][10]Quantitative purity determination of highly pure, thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.- Highly sensitive and specific for a wide range of compounds- Can separate and quantify multiple impurities simultaneously- Well-established for regulatory submissions- Requires method development- Higher cost per sample- Requires reference standards for impurity identification and quantificationComprehensive impurity profiling and quantification in complex mixtures.

Decision-Making in Purity Analysis

The choice of analytical technique depends on the specific requirements of the research and the stage of development.

Purity Analysis Decision Tree Decision Tree for Purity Analysis Method Selection Start Need to Assess Purity of This compound Q1 Initial Purity Screen? Start->Q1 Q2 Quantitative Purity >98% Needed? Q1->Q2 No Method_MP Melting Point Analysis Q1->Method_MP Yes Q3 Complex Mixture of Impurities Expected? Q2->Q3 No Method_DSC Differential Scanning Calorimetry (DSC) Q2->Method_DSC Yes Q3->Method_MP No Method_HPLC High-Performance Liquid Chromatography (HPLC) Q3->Method_HPLC Yes

Caption: A decision tree for selecting the appropriate purity analysis method.

Conclusion

Melting point analysis, despite its simplicity, remains a cornerstone of purity assessment in the modern research laboratory. For a low-melting compound like this compound, it provides a rapid, cost-effective, and reliable first indication of purity. By understanding the principles of melting point depression, adhering to a meticulous experimental protocol, and recognizing its place alongside more sophisticated techniques like DSC and HPLC, researchers can confidently assess the quality of their materials, ensuring the integrity and success of their scientific endeavors.

References

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  • Chemsrc. (2025). 2-(4-Bromophenyl)-2-methylpropionic acid. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

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  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

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  • chemconnections.org. (n.d.). Identification of an Unknown Solid Melting Point: Introduction. Retrieved from [Link]

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  • Kintek Solution. (n.d.). Why Is Melting Point Important For Substance Identity And Purity? A Key Indicator Of Sample Composition. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal identification and purity assessment of novel compounds and intermediates are paramount. This guide presents a comprehensive framework for the cross-validation of analytical results for the key synthetic intermediate, 1-(4-Bromophenyl)-2-methylpropan-1-one. We delve into the orthogonal analytical techniques required to build a complete, trustworthy profile of the compound, moving beyond single-method analysis to a holistic, cross-validated approach. This document provides not only the procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently ascertain the identity, purity, and structural integrity of their material. The principles and protocols detailed herein are grounded in established analytical chemistry and align with the rigorous standards for data integrity expected in regulated industries.

The Imperative of Cross-Validation

Analytical cross-validation is the systematic comparison of results from two or more distinct analytical methods to ensure the accuracy and reliability of the data.[1] For a compound like this compound, which may serve as a critical starting material in a multi-step synthesis, relying on a single analytical technique is fraught with risk. An impurity co-eluting with the main peak in an HPLC analysis could go undetected, or a subtle structural isomer might be missed by mass spectrometry alone.

The Analytical Gauntlet: A Multi-Technique Approach

A newly synthesized batch of this compound arrives at the analytical lab. The goal is to confirm its identity and assess its purity with the highest degree of confidence. The following workflow illustrates the logical application of orthogonal techniques.

CrossValidationWorkflow cluster_0 Initial Sample cluster_1 Primary Analysis: Purity & Separation cluster_2 Structural Elucidation & Confirmation cluster_3 Data Integration & Validation Sample Batch of 1-(4-Bromophenyl)- 2-methylpropan-1-one HPLC HPLC-UV (Purity Assay) Sample->HPLC GCMS GC-MS (Volatile Impurities & ID) Sample->GCMS NMR ¹H & ¹³C NMR (Structural Confirmation) Sample->NMR IR FTIR (Functional Group ID) Sample->IR DataCompare Comparative Data Analysis (Cross-Validation) HPLC->DataCompare GCMS->DataCompare NMR->DataCompare IR->DataCompare FinalReport Certificate of Analysis (Validated Identity & Purity) DataCompare->FinalReport Results Concordant?

Caption: Workflow for the cross-validation of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase method is ideal for this moderately polar ketone.

  • Expertise & Causality: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the analyte through interactions with its phenyl ring and alkyl chain. The mobile phase, a mixture of acetonitrile and an aqueous buffer, allows for the elution of the compound and the separation of impurities with different polarities.[4] Using a UV detector set to the λmax of the aromatic ketone chromophore ensures optimal sensitivity. A preliminary scan would determine the optimal wavelength, likely around 254 nm.[5]

  • Experimental Protocol: HPLC-UV Purity Assay

    • Apparatus: HPLC system with UV/DAD detector, data acquisition software.

    • Reagents: HPLC-grade acetonitrile (ACN), ultrapure water, formic acid (FA).

    • Chromatographic Conditions:

      • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase: A: 0.1% FA in Water, B: 0.1% FA in ACN.

      • Gradient: 50% B to 95% B over 15 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: 254 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a sample solution of ~1 mg/mL in 50:50 ACN:Water.

    • Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS provides a dual confirmation: the retention time from the GC offers chromatographic identity, while the mass spectrum provides the molecular weight and fragmentation pattern, a veritable molecular fingerprint.

  • Expertise & Causality: This compound is sufficiently volatile and thermally stable for GC analysis. Electron Ionization (EI) is chosen as the ionization source because it induces reproducible fragmentation, which is crucial for structural elucidation and comparison to spectral libraries.[6] The fragmentation pattern is predictable: cleavage alpha to the carbonyl group (α-cleavage) is a dominant pathway.

  • Experimental Protocol: GC-MS Identification

    • Apparatus: GC system coupled to a Mass Spectrometer with an EI source.

    • Chromatographic Conditions:

      • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium, constant flow of 1.2 mL/min.

      • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

      • Inlet Temperature: 250 °C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Source Temperature: 230 °C.

    • Sample Preparation: Prepare a dilute solution (~100 µg/mL) in ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR is the gold standard for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are required to unambiguously map the carbon-hydrogen framework.

  • Expertise & Causality: ¹H NMR will reveal the number of different types of protons, their connectivity (through spin-spin splitting), and their chemical environment. For this compound, we expect to see a doublet for the two methyl groups, a septet for the methine proton, and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. ¹³C NMR confirms the number of unique carbon atoms and their types (e.g., C=O, aromatic, aliphatic).

  • Experimental Protocol: ¹H and ¹³C NMR

    • Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).

    • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

    • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR is a rapid and powerful technique for confirming the presence of key functional groups.

  • Expertise & Causality: The IR spectrum will provide clear evidence for the key structural motifs. A strong absorption band around 1680-1700 cm⁻¹ is definitive for the aryl ketone carbonyl (C=O) stretch. The presence of aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and a C-Br stretch in the fingerprint region (typically 500-600 cm⁻¹) would further corroborate the proposed structure.

  • Experimental Protocol: FTIR Analysis

    • Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Synthesizing the Data: The Cross-Validation Matrix

The power of this approach lies in comparing the outputs of these orthogonal techniques. The data must tell a consistent story.

Analytical Question HPLC-UV GC-MS NMR (¹H & ¹³C) FTIR
Identity Retention Time (RT) matches reference.RT matches reference; MS spectrum matches expected pattern.Chemical shifts, splitting, and carbon count match the exact structure.Key functional group absorptions (C=O, C-Br, Ar-H) are present.
Purity Purity ≥ 99.0% by area percent. No significant impurities.Single major peak. No significant volatile impurities.No significant impurity signals observed.Not a primary purity technique, but a pure spectrum is expected.
Molecular Weight N/AMolecular Ion [M]⁺ at m/z 226/228 (due to Br isotopes).N/AN/A

Expected Analytical Data Summary for this compound:

Technique Parameter Expected Result
HPLC Retention TimeDependent on specific system, but consistent.
Purity≥ 99.0%
GC-MS Molecular Ion (EI)m/z 226/228 (approx. 1:1 ratio for ⁷⁹Br/⁸¹Br)
Key Fragmentsm/z 183/185 ([M-C₃H₇]⁺); m/z 43 ([C₃H₇]⁺)
¹H NMR Aromatic ProtonsTwo doublets, ~δ 7.6-7.9 ppm
(400 MHz, CDCl₃)Methine Proton (CH)Septet, ~δ 3.5 ppm
Methyl Protons (CH₃)Doublet, ~δ 1.2 ppm
¹³C NMR Carbonyl Carbon (C=O)~δ 205 ppm
(100 MHz, CDCl₃)Aromatic Carbons4 signals, ~δ 128-138 ppm
Aliphatic Carbons2 signals, ~δ 20-40 ppm
FTIR (ATR) C=O StretchStrong, ~1685 cm⁻¹
Ar C-H Stretch~3050-3100 cm⁻¹
Alkyl C-H Stretch~2870-2970 cm⁻¹
C-Br Stretch~550 cm⁻¹

Conclusion: A Framework for Analytical Trust

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • Khmel'nitskii, A. G., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin irritant (H315)[1]. Due to the lack of extensive data, a precautionary approach is warranted, treating it as potentially harmful if ingested, inhaled, or in contact with eyes.

Key Hazard and Physical Data:

PropertyValueSource
GHS Classification Skin Irritation (Category 2)[1]
Molecular Formula C₁₀H₁₁BrO[2]
Molecular Weight 227.1 g/mol [2]
Melting Point 18°C (lit.)[2]
Boiling Point 87°C / 3mmHg (lit.)[2]

Note: The absence of data for acute toxicity (LD50/LC50) and specific environmental hazards necessitates treating this compound with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

Given its classification as a skin irritant and the potential for other uncharacterized hazards, a robust selection of PPE is non-negotiable.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.

  • Body Protection: A buttoned lab coat is required. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols[3][4].

Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of 1-(4-Bromophenyl)-2-methylpropan-1-one is that it must be treated as a hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. As a halogenated organic compound, it falls under specific waste categories defined by the Resource Conservation and Recovery Act (RCRA) in the United States[5][6][7].

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Primary Chemical Waste: Unused or expired this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Solids: All disposable items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated absorbent materials, must be collected as solid hazardous waste.

  • Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Liquid Waste: Solvents used to rinse glassware or dissolve the compound must be collected in a "Halogenated Organic Waste" container[8]. Do not mix with non-halogenated waste streams.

Disposal workflow for this compound.
Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Skin Irritant").

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

  • Compatibility: Ensure the waste container material is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

Final Disposition

The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility[9]. This process is designed to break down the molecule into less harmful components, with flue gas scrubbing systems in place to capture any hazardous byproducts of combustion. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers.

Decontamination and Spill Management

Accidents happen. A clear and effective plan for decontamination and spill cleanup is essential.

Equipment Decontamination

All non-disposable equipment, including glassware, stir bars, and spatulas, must be decontaminated after use.

  • Initial Rinse: Perform a triple rinse with a suitable organic solvent, such as acetone or ethanol, inside a chemical fume hood. Collect all rinsate as halogenated liquid waste.

  • Washing: Wash the triple-rinsed equipment with laboratory detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow to air dry or place in a drying oven.

For larger equipment or surfaces within a fume hood, wipe down the area with a cloth dampened with a suitable solvent, followed by a wash with soap and water[10][11]. All wipes and cleaning materials must be disposed of as solid hazardous waste.

Spill Response
  • Small Spills (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area using the equipment decontamination procedure described above.

  • Large Spills (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Environmental Considerations

While specific data on the environmental fate of this compound is limited, the persistence of brominated aromatic compounds in the environment is a known concern[12]. These compounds can be resistant to natural degradation processes and have the potential to bioaccumulate. Photodegradation, or breakdown by light, is a potential degradation pathway for some brominated compounds, but this should not be relied upon for disposal[13]. Improper disposal can lead to contamination of soil and water, posing a risk to aquatic life and potentially entering the food chain[8]. Therefore, strict adherence to the hazardous waste disposal protocols outlined in this guide is critical to protect our environment.

Conclusion

The responsible management and disposal of this compound are integral to safe and ethical scientific research. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to a stringent, well-defined disposal workflow, researchers can minimize risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines and when in doubt, contact your Environmental Health and Safety department for guidance.

References

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  • Echemi. (n.d.). 1-(4-Bromophenyl)-2-methyl-1-propanone SDS, 49660-93-7 Safety Data Sheets. Retrieved from https://www.echemi.com/sds/1-(4-bromophenyl)-2-methylpropan-1-one-cas49660-93-7.html
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  • PubMed. (n.d.). Acute and chronic ecotoxicological effects of four pharmaceuticals drugs on cladoceran Daphnia magna. Retrieved from https://pubmed.ncbi.nlm.nih.gov/24650130/
  • Echemi. (n.d.). 2-methyl-1-propanone | 49660-93-7, 1-(4-Bromophenyl). Retrieved from https://www.echemi.com/products/1-(4-bromophenyl)-2-methyl-1-propanone-cas49660-93-7.html
  • PubMed. (2025, August 9). Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15041063/
  • Clemson OPEN. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products: Adsorption With Pre-chlorination and Photodegradation. Retrieved from https://open.clemson.
  • ChemScene. (n.d.). 49660-93-7 | 1-(4-Bromophenyl)-2-methyl-1-propanone. Retrieved from https://www.chemscene.com/products/1-(4-Bromophenyl)-2-methyl-1-propanone.html
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from https://scienceready.com.au/pages/safe-handing-disposal-of-organic-substances-hsc-chemistry
  • Academia.edu. (n.d.). DAPHNIA MAGNA ACUTE IMMOBILIZATION TEST: AN OPPORTUNITY TO TEST THE ECOTOXICITY OF ALTERNATIVE FUELS. Retrieved from https://www.academia.
  • Wikipedia. (n.d.). Flame retardant. Retrieved from https://en.wikipedia.org/wiki/Flame_retardant
  • Journal of the Korean Society for Applied Biological Chemistry. (n.d.). Toxicities of Four Parabens and Their Mixtures to Daphnia magna and Aliivibrio fischeri. Retrieved from https://www.koreascience.or.kr/article/JAKO201710963509204.page
  • ResearchGate. (2025, August 5). (PDF) Acute Oral Toxicity. Retrieved from https://www.researchgate.
  • DOI. (n.d.). S1 Methylation and demethylation of emerging contaminants changed bioaccumulation and acute toxicity in Daphnia magna Text 1. Ca. Retrieved from https://pubs.acs.org/doi/10.1021/acs.est.2c06927.s001
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  • PubMed Central. (n.d.). (E)-1-(4-Bromophenyl)but-2-en-1-one. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5720042/
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A Researcher's Guide to the Safe Handling of 1-(4-Bromophenyl)-2-methylpropan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond mere compliance. This guide provides a detailed operational plan for the safe handling and disposal of 1-(4-Bromophenyl)-2-methylpropan-1-one, grounded in established safety protocols and a deep understanding of chemical causality. Our objective is to empower researchers with the knowledge to manage this chemical confidently and responsibly, ensuring both personal safety and the integrity of their work.

Hazard Identification and Risk Assessment

This compound (CAS No. 49660-93-7) is a substituted propiophenone derivative. While a complete, universally adopted GHS classification is not consistently available across all supplier safety data sheets (SDS), available information points to several key hazards. One supplier indicates the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. This necessitates a cautious approach, treating the compound with the potential for acute toxicity, as well as skin and eye irritation.

Causality of Hazards: The presence of a brominated aromatic ring and a ketone functional group suggests potential for metabolic activation and interaction with biological macromolecules. Skin and eye irritation are common for many substituted aromatic ketones. Inhalation of fine powders or aerosols can lead to respiratory tract irritation.

Given these potential hazards, a thorough risk assessment is the first critical step before any handling of this compound. This involves evaluating the quantity of the chemical to be used, the nature of the experimental procedure (e.g., weighing, dissolution, reaction at elevated temperatures), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with the rationale for each selection.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashes.Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation[2].
Hand Protection Nitrile gloves. Double-gloving is recommended for enhanced protection.Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation[3]. Gloves must be inspected for integrity before use[2].
Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a high risk of splashing, chemically resistant aprons or suits are advised.Protects underlying clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of exceeding exposure limits, if dust or aerosols are generated, or if irritation is experienced[2]. This is particularly crucial when handling the solid powder outside of a certified chemical fume hood.Prevents inhalation of the compound, which can be harmful[1].
Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure risk.

3.1. Preparation and Engineering Controls:

  • Work Area Designation: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation[2][4].

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting, ensure all necessary equipment, including spatula, weighing paper, solvents, and waste containers, are within the fume hood to avoid unnecessary movements in and out of the controlled workspace.

3.2. Weighing and Transferring the Solid:

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Minimize Dust: When weighing the solid compound, do so within the fume hood. Handle the container and spatula gently to avoid generating dust.

  • Use of Containment: For larger quantities, consider using a glove box or a ventilated balance enclosure to further contain any airborne particles.

  • Immediate Cleanup: Clean any minor spills on the balance or work surface immediately with a damp cloth, which should then be disposed of as hazardous waste[3].

3.3. Solution Preparation and Reactions:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Vessel Sealing: Ensure that all reaction vessels are appropriately sealed to prevent the release of vapors, especially if the reaction is heated.

  • Constant Monitoring: Never leave a reaction unattended. Monitor for any signs of unexpected reactivity.

Spill Management and Emergency Procedures

In the event of a spill, a swift and appropriate response is crucial.

  • Minor Spills:

    • Alert personnel in the immediate vicinity[3].

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material[4].

    • Carefully sweep or collect the absorbed material into a designated hazardous waste container[3][4].

    • Clean the spill area with a suitable solvent, followed by soap and water[3].

  • Major Spills:

    • Evacuate the laboratory immediately and alert others[3].

    • Contact your institution's emergency response team[3].

    • Prevent entry into the affected area[3].

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[2][4].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water[2][5].

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[3][6].

  • If Swallowed: Rinse the mouth with water and contact a poison control center or physician for guidance[3][6].

Waste Disposal Plan

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety.

  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container[4][7].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent materials from spill cleanup, must be disposed of in a designated solid hazardous waste container[6].

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Storage and Segregation

Proper storage is vital to maintaining the stability of the chemical and preventing accidental release.

  • Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][4].

  • Incompatible Materials: Keep the compound away from strong oxidizing agents and other incompatible materials to prevent hazardous reactions[3].

  • Labeling and Access: The storage area should be clearly labeled, and access should be restricted to authorized personnel only[3].

This guide is intended to provide a comprehensive framework for the safe handling of this compound. It is essential to supplement this information with a thorough review of the most current Safety Data Sheet provided by your supplier and to adhere to all institutional and local safety regulations. By integrating these practices into your daily workflow, you contribute to a safer and more effective research environment.

References

  • ECHEMI. (2019, July 15). 1-(4-Bromophenyl)-2-methyl-1-propanone SDS, 49660-93-7 Safety Data Sheets.
  • BenchChem. (2025). Personal protective equipment for handling 1-(4-bromophenyl)pyridin-2(1H)-one.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one.
  • TCI Chemicals. (2025, March 26). SAFETY DATA SHEET.
  • Loba Chemie. (2015, April 9). PROPIOPHENONE FOR SYNTHESIS MSDS.
  • CymitQuimica. (2023, July 6). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)propan-1-one.
  • Achmem. (n.d.). This compound.

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